molecular formula C10H21ClO B1360229 10-Chlorodecan-1-ol CAS No. 51309-10-5

10-Chlorodecan-1-ol

Cat. No.: B1360229
CAS No.: 51309-10-5
M. Wt: 192.72 g/mol
InChI Key: OTUSESJECXGMIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chlorodecan-1-ol is a useful research compound. Its molecular formula is C10H21ClO and its molecular weight is 192.72 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Decanol, 10-chloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-chlorodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSESJECXGMIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCl)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068631
Record name 1-Decanol, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51309-10-5
Record name 10-Chloro-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51309-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 10-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanol, 10-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decanol, 10-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-chlorodecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 10-Chlorodecan-1-ol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways to 10-chlorodecan-1-ol, a valuable bifunctional long-chain alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, practical experimental protocols, and critical considerations for the successful synthesis and characterization of this important chemical intermediate.

Introduction: The Significance of this compound in Chemical Synthesis

This compound is a key building block in organic synthesis, prized for its dual functionality. The terminal hydroxyl group offers a reactive site for esterification, etherification, and other alcohol-centric transformations, while the chloro- functionality at the opposite end of the ten-carbon chain provides a handle for nucleophilic substitution reactions. This unique structure makes it an ideal intermediate for the synthesis of a wide range of molecules, including polymers, surfactants, and, notably, active pharmaceutical ingredients (APIs). In the pharmaceutical industry, the long alkyl chain can impart lipophilicity to a drug molecule, potentially enhancing its bioavailability and cell membrane permeability.[1]

This guide will explore the most viable synthetic routes to this compound, with a particular focus on the selective monochlorination of decane-1,10-diol. We will examine the underlying reaction mechanisms, provide detailed experimental procedures, and discuss the critical aspects of purification and characterization.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the selective functionalization of a C10 backbone. The most direct and economically viable approach begins with the readily available precursor, decane-1,10-diol. The challenge lies in achieving selective monochlorination, as the symmetric nature of the starting material can easily lead to a mixture of unreacted diol, the desired monochlorinated product, and the di-chlorinated byproduct.

Alternative, though often more complex, strategies could involve the functionalization of other C10 precursors, such as 10-bromodecan-1-ol or even starting from a different carbon chain length, like undecylenic acid, and modifying it accordingly.

Below is a visual representation of the primary synthetic strategies that will be discussed in this guide.

Synthesis_Pathways cluster_0 Primary Precursors cluster_1 Target Molecule Decane-1,10-diol Decane-1,10-diol This compound This compound Decane-1,10-diol->this compound Selective Monochlorination 10-Bromodecan-1-ol 10-Bromodecan-1-ol 10-Bromodecan-1-ol->this compound Halogen Exchange Undecylenic Acid Undecylenic Acid Undecylenic Acid->this compound Multi-step Conversion

Caption: Primary synthetic routes to this compound.

Pathway I: Selective Monochlorination of Decane-1,10-diol

The selective monochlorination of a symmetrical diol like decane-1,10-diol is a nuanced process that requires careful control of reaction conditions to favor the desired product. The core of this transformation lies in the conversion of a primary alcohol to an alkyl chloride, which typically proceeds via an S(_N)2 mechanism.[2] This involves the activation of the hydroxyl group to create a good leaving group, followed by nucleophilic attack by a chloride ion.

Several classes of reagents can be employed for this purpose, each with its own set of advantages and disadvantages.

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides. The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl byproduct.[3] For selective monochlorination of a diol, precise control of the stoichiometry of thionyl chloride is crucial. Using a slight sub-stoichiometric amount of SOCl₂ can favor the formation of the mono-chloro product.

Mechanism of Action:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion in an S(_N)2 fashion. The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.

Thionyl_Chloride_Mechanism Diol Decane-1,10-diol Chlorosulfite Chlorosulfite Intermediate Diol->Chlorosulfite + SOCl₂ SOCl2 SOCl₂ Product This compound Chlorosulfite->Product + Cl⁻ (S(_N)2) Chloride_Ion Cl⁻ Byproducts SO₂ + HCl

Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.

The Appel Reaction

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl chlorides using triphenylphosphine (PPh₃) and a carbon tetrachloride (CCl₄) or another suitable chlorine source.[4][5][6] This reaction is known for its high yields and tolerance of various functional groups.[4]

Mechanism of Action:

The reaction is initiated by the formation of a phosphonium salt from the reaction of triphenylphosphine with the chlorine source. The alcohol then attacks the phosphonium salt, forming an alkoxyphosphonium intermediate. Subsequent S(_N)2 displacement by the chloride ion yields the desired alkyl chloride and triphenylphosphine oxide. The formation of the very stable P=O double bond is a major driving force for this reaction.[6]

Appel_Reaction_Mechanism Diol Decane-1,10-diol Alkoxyphosphonium Alkoxyphosphonium Intermediate Diol->Alkoxyphosphonium + (PPh₃Cl)⁺ Reagents PPh₃ + CCl₄ Product This compound Alkoxyphosphonium->Product + Cl⁻ (S(_N)2) Chloride_Ion Cl⁻ TPPO Triphenylphosphine Oxide

Caption: Simplified mechanism of the Appel reaction for alcohol chlorination.

Comparative Analysis of Monochlorination Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride SOCl₂, Pyridine0°C to room temp.Readily available reagents; gaseous byproducts.Stoichiometric control is critical; potential for side reactions.[3]
Appel Reaction PPh₃, CCl₄Room temp.Mild conditions; high yields; good for sensitive substrates.[4][5]Stoichiometric amounts of PPh₃ required; removal of triphenylphosphine oxide can be challenging.[7]
Vilsmeier-Haack type reagents Cyanuric chloride, DMFLow temp.High selectivity for monochlorination.[8]Reagent preparation required.

Experimental Protocols

The following protocols are provided as a guideline for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis via the Appel Reaction

This protocol outlines a general procedure for the selective monochlorination of decane-1,10-diol using the Appel reaction.

Materials:

  • Decane-1,10-diol (1 equivalent)

  • Triphenylphosphine (1.1 equivalents)

  • Carbon tetrachloride (1.2 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decane-1,10-diol in anhydrous DCM.

  • Add triphenylphosphine to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add carbon tetrachloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR A triplet around 3.6 ppm corresponding to the -CH₂-OH protons, a triplet around 3.5 ppm for the -CH₂-Cl protons, and a series of multiplets for the other methylene protons in the alkyl chain.[9][10]
¹³C NMR A peak around 63 ppm for the carbon bearing the hydroxyl group, a peak around 45 ppm for the carbon attached to the chlorine, and several peaks between 25-33 ppm for the other methylene carbons.[9][11]
FTIR A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands around 2850-2950 cm⁻¹, and a C-Cl stretching band in the fingerprint region (typically 600-800 cm⁻¹).[12][13]
Mass Spec The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of a chlorine atom.[14]

Physicochemical Properties of this compound: [15]

  • Molecular Formula: C₁₀H₂₁ClO[16]

  • Molecular Weight: 192.73 g/mol [16]

  • Appearance: Colorless to pale yellow liquid or low-melting solid

  • Boiling Point: 126-128 °C at 2 mmHg

  • Density: Approximately 0.952 g/mL at 25°C

Navigating Potential Side Reactions and Troubleshooting

The primary challenge in the synthesis of this compound from decane-1,10-diol is controlling the selectivity to minimize the formation of the di-chlorinated byproduct, 1,10-dichlorodecane, and to ensure complete consumption of the starting material.

Potential Side Reactions:

  • Dichlorination: The formation of 1,10-dichlorodecane is the most common side reaction. This can be minimized by using a slight excess of the diol relative to the chlorinating agent and by slow, controlled addition of the reagent.

  • Elimination Reactions: Under strongly basic or high-temperature conditions, elimination reactions to form alkenes are possible, though less likely with primary alcohols.

Troubleshooting:

  • Low Yield of Monochloro Product: This can be due to incomplete reaction or the formation of significant amounts of the dichloro byproduct. Optimizing the stoichiometry of the reagents and the reaction time is crucial.

  • Difficult Purification: The separation of this compound from unreacted decane-1,10-diol and 1,10-dichlorodecane can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often necessary.

Conclusion and Future Outlook

The synthesis of this compound, primarily through the selective monochlorination of decane-1,10-diol, is a well-established yet nuanced process. The choice of chlorinating agent and the precise control of reaction conditions are paramount to achieving high yields and purity. The Appel reaction and the use of thionyl chloride represent two robust methods for this transformation. As the demand for specialized chemical intermediates in drug discovery and materials science continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of bifunctional molecules like this compound will remain an active area of research.

References

An In-depth Technical Guide to the Physical Properties of 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Chlorodecan-1-ol is a bifunctional organic molecule of significant interest in synthetic chemistry and drug discovery. Possessing both a primary alcohol and a primary alkyl chloride, this long-chain haloalcohol serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), surfactants, and specialized polymers.[1] Its ten-carbon backbone provides a desirable level of lipophilicity, while the terminal functional groups offer orthogonal reactivity, allowing for selective chemical transformations.

This guide provides a comprehensive overview of the key physical properties of this compound, offering not just data, but also insights into the experimental methodologies used for their determination and the scientific implications of these properties for its application in research and development.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its basic identity. This compound is an aliphatic chain consisting of ten carbon atoms, with a chlorine atom at one terminus (position 10) and a hydroxyl group at the other (position 1).

  • IUPAC Name: this compound[2]

  • CAS Number: 51309-10-5[3]

  • Molecular Formula: C₁₀H₂₁ClO[2]

  • Molecular Weight: 192.73 g/mol [3]

Caption: Molecular structure of this compound.

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its core physical properties. These values are crucial for designing reaction conditions, purification procedures, and formulation strategies.

Physical PropertyValueSource(s)
Appearance Colorless to light yellow liquid[4]
Melting Point 12-13 °C[4]
Boiling Point 126-128 °C at 2 mmHg[4]
Density 0.952 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.460[4]
Flash Point >110 °C (>230 °F)[4]

Expert Insights: The melting point of 12-13 °C indicates that this compound is a liquid at standard room temperature, simplifying handling and transfer. The high boiling point, even under reduced pressure (2 mmHg), signifies its low volatility, which is beneficial for high-temperature reactions as it minimizes loss due to evaporation. The density, slightly less than water, is a key consideration for liquid-liquid extractions during workup procedures.

Solubility Profile

  • Water: Due to its long, nonpolar ten-carbon chain, this compound is expected to be poorly soluble in water, despite the presence of a polar hydroxyl group.

  • Organic Solvents: It is predicted to be readily soluble in a wide range of common organic solvents.

Solvent ClassExamplesExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolHighThe hydroxyl group can hydrogen bond with the solvent.
Halogenated Dichloromethane, ChloroformHighThe alkyl chloride moiety and overall molecular polarity are compatible.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighThe molecule's polarity is a good match for these solvents.
Hydrocarbons Hexane, TolueneModerate to HighThe long alkyl chain provides significant nonpolar character.
Polar Aprotic Acetone, Ethyl AcetateHighThe molecule has both polar and nonpolar characteristics.

Spectroscopic Profile: A Guide to Identification

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound. Below is an expert analysis of the expected spectral features for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide a clear map of the hydrogen atoms in the molecule.

  • δ ~3.64 ppm (triplet): The two protons on the carbon attached to the hydroxyl group (-CH₂OH). The triplet splitting is due to coupling with the adjacent CH₂ group.

  • δ ~3.53 ppm (triplet): The two protons on the carbon attached to the chlorine atom (-CH₂Cl). The electron-withdrawing effect of chlorine shifts this signal downfield.[5] The triplet splitting is due to the neighboring CH₂ group.

  • δ ~1.2-1.8 ppm (multiplets): A complex series of overlapping signals corresponding to the 16 protons of the eight methylene (CH₂) groups in the middle of the alkyl chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon in a unique chemical environment.

  • δ ~63 ppm: The carbon atom bonded to the hydroxyl group (C1).

  • δ ~45 ppm: The carbon atom bonded to the chlorine atom (C10).

  • δ ~25-33 ppm: A series of signals for the remaining eight carbon atoms in the aliphatic chain.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • ~3200-3600 cm⁻¹ (strong, broad): This characteristic peak is due to the O-H stretching vibration of the alcohol functional group.[6][7] The broadness is a result of hydrogen bonding.

  • ~2850-2960 cm⁻¹ (strong, sharp): These peaks correspond to the C-H stretching vibrations of the alkyl chain.[8]

  • ~1050-1150 cm⁻¹ (strong): This signal arises from the C-O stretching vibration.[8]

  • ~600-800 cm⁻¹ (strong): The C-Cl stretching vibration is expected in this region of the spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (192.7 g/mol ) should be observable. A key feature will be the presence of an M+2 peak at approximately one-third the intensity of the M⁺ peak.[9] This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: Common fragmentation pathways for long-chain alcohols include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[10] For alkyl halides, the loss of the halogen atom is a common fragmentation pattern.[11]

Experimental Methodologies for Physical Property Determination

To ensure the trustworthiness of the reported data, it is crucial to understand the standard experimental protocols used to measure these physical properties.

Caption: General workflow for determining physical properties.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of purity. A sharp melting range (typically <1 °C) suggests a pure compound.

  • Sample Preparation: A small amount of the solidified (by cooling) this compound is finely crushed.

  • Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.[12]

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.[13]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[12]

Boiling Point Determination (Reduced Pressure)

Given its high boiling point at atmospheric pressure, the boiling point of this compound is most accurately and safely determined under reduced pressure to prevent decomposition.

  • Apparatus Setup: A micro-distillation apparatus is assembled and connected to a vacuum source and a manometer to measure the pressure.[15]

  • Sample Addition: A small volume of the liquid is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Heating and Evacuation: The system is evacuated to the desired pressure (e.g., 2 mmHg). The sample is then gently heated.

  • Equilibrium: The temperature is recorded when a steady reflux of condensing vapor is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.[15]

Density Measurement (Pycnometer Method)

The density is determined by measuring the mass of a known volume of the liquid.

  • Calibration: The mass of a clean, dry pycnometer (a glass flask with a precise volume) is accurately measured.[16]

  • Reference: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured. This allows for the precise determination of the pycnometer's volume.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. Its mass is then measured.[17]

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through the liquid and is a unique physical constant for a pure compound.

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).[18]

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.[18]

  • Measurement: The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

  • Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., neoprene), and a lab coat.[20]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[20]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

The physical properties of this compound define its behavior in a laboratory and industrial setting. A thorough understanding of its melting and boiling points, density, solubility, and spectroscopic characteristics is paramount for its effective use in chemical synthesis and drug development. The methodologies outlined in this guide provide a framework for the verification of these properties, ensuring data integrity and reproducibility in scientific research. This bifunctional molecule, with its well-defined physical and chemical characteristics, will undoubtedly continue to be a valuable tool for chemists and pharmaceutical scientists.

References

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in Long-Chain Haloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain haloalkanes, particularly chloroalkanes, are foundational scaffolds in modern organic synthesis and pharmaceutical development. Their utility is intrinsically linked to the reactivity of the carbon-chlorine (C-Cl) bond, a feature that allows for the strategic introduction of complex functionalities and the construction of novel molecular architectures. This guide provides a comprehensive examination of the factors governing C-Cl bond reactivity in long-chain systems. We will dissect the interplay of electronic and steric effects, explore the mechanistic dichotomy of substitution (Sₙ1/Sₙ2) and elimination (E1/E2) pathways, and present field-proven experimental protocols for studying and manipulating these reactions. The insights provided herein are intended to empower researchers to make informed, causality-driven decisions in the design and execution of synthetic strategies involving these versatile intermediates.

The C-Cl Bond: A Nexus of Stability and Reactivity

The carbon-chlorine bond represents a delicate balance. Chlorine's electronegativity (3.16 on the Pauling scale) compared to carbon (2.55) induces a significant dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[1][2] This polarity is the cornerstone of the haloalkane's reactivity.[3] However, the C-Cl bond is also relatively strong, with a bond dissociation energy of approximately 346 kJ/mol.[4][5] This inherent stability ensures that long-chain chloroalkanes are typically stable enough to be isolated and handled, yet reactive enough to serve as valuable synthetic precursors.

The reactivity trend among halogens is dictated primarily by bond strength, not just polarity.[6][7] The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I).[4][7] Consequently, the reactivity increases in the opposite direction, with iodoalkanes being the most reactive and fluoroalkanes being largely inert under typical nucleophilic substitution conditions.[7][8] Chloroalkanes thus occupy a "sweet spot," offering a favorable compromise between stability and reactivity that is often ideal for multi-step syntheses where controlled, predictable reactions are paramount.

Core Principles Governing C-Cl Bond Reactivity
2.1 Electronic Landscape: The Inductive Effect and Bond Polarity

The primary electronic feature of the C-Cl bond is its polarization. Chlorine's higher electronegativity pulls electron density away from the carbon atom, creating a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine.[1][2] This makes the carbon an electrophilic center, a prime target for electron-rich species known as nucleophiles.[2] The long, non-polar alkyl chain has a minimal electronic influence on the C-Cl bond itself, primarily exerting its effect through steric factors.

2.2 Steric Hindrance: The Influence of the Long Alkyl Chain

Steric hindrance refers to the physical obstruction caused by the spatial arrangement of atoms.[9] In long-chain haloalkanes, the sheer bulk of the alkyl group can impede the approach of a nucleophile to the electrophilic carbon.[10] This effect is a critical determinant in dictating the operative reaction mechanism.

  • Primary (1°) Haloalkanes (R-CH₂-Cl): The carbon bearing the chlorine is attached to only one other carbon. Steric hindrance is minimal, making the electrophilic carbon accessible.

  • Secondary (2°) Haloalkanes (R₂-CH-Cl): The carbon is attached to two other carbons, increasing steric bulk around the reaction center.

  • Tertiary (3°) Haloalkanes (R₃-C-Cl): The carbon is attached to three other carbons, creating significant steric crowding that can prevent a nucleophile from directly accessing the carbon atom.[10][11]

This structural variation is arguably the most significant factor in predicting whether a reaction will proceed via a direct, one-step mechanism or a multi-step pathway involving an intermediate.

2.3 Carbon-Halogen Bond Dissociation Enthalpies

The energy required to homolytically cleave the C-X bond is a direct measure of its strength and a key predictor of reactivity.[12][13] A weaker bond is broken more easily, leading to a faster reaction.[4][5]

BondBond Enthalpy (kJ/mol)Relative Reactivity
C-F467Least Reactive
C-Cl 346 Moderately Reactive
C-Br290Reactive
C-I228Most Reactive
Data sourced from multiple chemistry resources confirming this trend.[4][5]

This table clearly illustrates why iodoalkanes are often used for rapid substitutions, while chloroalkanes are preferred when a more stable, yet still reactive, substrate is required.

Mechanistic Pathways: A Tale of Two Competitions

The reactivity of the C-Cl bond in long-chain haloalkanes primarily manifests through two competing reaction types: nucleophilic substitution and elimination.[14]

3.1 Nucleophilic Substitution Reactions (Sₙ)

In a substitution reaction, a nucleophile replaces the chlorine atom, which departs as a chloride ion (a good leaving group).[3] The mechanism can be either bimolecular (Sₙ2) or unimolecular (Sₙ1).

The Sₙ2 (Substitution, Nucleophilic, Bimolecular) reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[2] The reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[15]

  • Favored by: Primary and, to a lesser extent, secondary haloalkanes due to minimal steric hindrance.[6][10]

  • Requires: A strong nucleophile.[15]

  • Solvent Choice: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal.[15][16] These solvents can dissolve the nucleophilic salt but do not solvate the anion, leaving the nucleophile "free" and highly reactive.[15][17]

Caption: Sₙ2 Mechanism: A single, concerted step with backside attack.

The Sₙ1 (Substitution, Nucleophilic, Unimolecular) reaction is a two-step process. The rate-determining first step involves the spontaneous departure of the leaving group to form a planar carbocation intermediate.[18] The nucleophile then attacks this carbocation in a rapid second step. The rate depends only on the concentration of the haloalkane.[15]

  • Favored by: Tertiary haloalkanes, as they form the most stable carbocations.[6]

  • Requires: A weak nucleophile (often the solvent itself, e.g., water, ethanol).[15][18]

  • Solvent Choice: Polar protic solvents (e.g., water, alcohols) are required.[15][19] These solvents excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding, thus lowering the activation energy of the first step.[15][18]

Caption: Sₙ1 Mechanism: A two-step process via a carbocation intermediate.

3.2 Elimination Reactions (E)

In an elimination reaction, a small molecule (typically HCl) is removed from the haloalkane to form an alkene.[20] This process is favored by reagents that act as bases rather than nucleophiles.[21]

The E2 (Elimination, Bimolecular) reaction is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the halogen, while simultaneously the C-Cl bond breaks and a double bond forms.[22]

  • Favored by: Strong, sterically hindered bases (e.g., potassium tert-butoxide) that find it easier to abstract a proton from the periphery of the molecule than to perform a backside attack on a crowded carbon.[23]

  • Conditions: Often requires heat and an alcoholic solvent (e.g., ethanolic KOH).[20][22] The alkoxide ion (RO⁻) present in alcoholic KOH is a much stronger base than the hydroxide ion in an aqueous solution.[21]

The E1 (Elimination, Unimolecular) reaction proceeds through the same carbocation intermediate as the Sₙ1 reaction.[14] Instead of being attacked by a nucleophile, the carbocation loses a proton from an adjacent carbon to a weak base (often the solvent) to form an alkene. E1 reactions almost always compete with Sₙ1 reactions.

3.3 The Competition: Substitution vs. Elimination

Predicting the major product requires analyzing the substrate, the reagent, and the conditions.

  • Primary Haloalkane: With a strong, unhindered nucleophile (e.g., NaOH in water), Sₙ2 is dominant. With a strong, bulky base (e.g., KOC(CH₃)₃), E2 is dominant.

  • Secondary Haloalkane: This is the most complex case. Strong nucleophiles/bases lead to a mix of Sₙ2 and E2 products.[23]

  • Tertiary Haloalkane: With a weak nucleophile/base in a polar protic solvent, a mixture of Sₙ1 and E1 products is formed.[11] With a strong base, the E2 mechanism is heavily favored.[11]

Sub_vs_Elim Start Long-Chain Chloroalkane + Reagent Substrate_Structure Substrate Structure (1°, 2°, or 3°) Start->Substrate_Structure Reagent_Type Nature of Reagent SN2 Sₙ2 Pathway Reagent_Type->SN2 Strong Nucleophile (e.g., OH⁻ in H₂O) E2 E2 Pathway Reagent_Type->E2 Strong, Bulky Base (e.g., t-BuO⁻) Substrate_Structure->Reagent_Type 1° or 2° SN1_E1 Sₙ1 / E1 Pathway Substrate_Structure->SN1_E1 (Weak Base/Nu) Sub_Product Substitution Product (e.g., Alcohol, Ether) SN2->Sub_Product Elim_Product Elimination Product (Alkene) E2->Elim_Product SN1_E1->Sub_Product SN1_E1->Elim_Product

Caption: Deciding between substitution and elimination pathways.

Experimental Design for Reactivity Studies

A self-validating experimental system is crucial for obtaining reliable data on C-Cl bond reactivity. Kinetic studies are a cornerstone of this approach.

4.1 Protocol: Comparative Kinetic Analysis of Haloalkane Reactivity

This protocol uses the reaction with aqueous silver nitrate to compare the rates of hydrolysis (an Sₙ1 reaction) for different haloalkanes. The reaction produces a silver halide precipitate, and the time taken for this precipitate to appear is an inverse measure of the C-Cl bond's reactivity.

Objective: To determine the relative reactivity of a long-chain chloroalkane compared to its bromo- and iodo-analogs.

Materials:

  • 1-chlorooctane, 1-bromooctane, 1-iodooctane

  • Ethanol (as a common solvent to dissolve the haloalkanes)

  • 0.1 M Silver Nitrate (AgNO₃) aqueous solution

  • Test tubes, water bath, stopwatch

Methodology:

  • Preparation: Label three test tubes, one for each haloalkane. To each test tube, add 1 mL of ethanol. This ensures that the non-polar haloalkane and the aqueous silver nitrate can mix.

  • Substrate Addition: Add 3-4 drops of 1-chlorooctane to the first tube, 1-bromooctane to the second, and 1-iodooctane to the third. Swirl gently to mix.

  • Equilibration: Place all three test tubes in a water bath set to a constant temperature (e.g., 50°C). Allow them to equilibrate for 5 minutes. Temperature control is critical for comparing rates.

  • Initiation and Observation: To each tube simultaneously, add 1 mL of the 0.1 M AgNO₃ solution and start the stopwatch.

  • Data Collection: Record the time taken for a visible precipitate to form in each test tube.

    • Silver Chloride (AgCl) is a white precipitate.

    • Silver Bromide (AgBr) is a cream-colored precipitate.

    • Silver Iodide (AgI) is a yellow precipitate.

  • Analysis: Compare the times. The shortest time corresponds to the weakest carbon-halogen bond and the most reactive haloalkane.

Expected Outcome: A precipitate will form fastest in the 1-iodooctane tube, followed by the 1-bromooctane, and much more slowly, if at all under these mild conditions, in the 1-chlorooctane tube. This directly validates the reactivity trend I > Br > Cl.[4]

Kinetic_Workflow cluster_data Expected Observations Prep 1. Prepare 3 Tubes (1 mL Ethanol each) Add_Halo 2. Add Haloalkanes (Chloro-, Bromo-, Iodo-) Prep->Add_Halo Equilibrate 3. Equilibrate in Water Bath (e.g., 50°C) Add_Halo->Equilibrate Initiate 4. Add AgNO₃ Solution Start Stopwatch Equilibrate->Initiate Observe 5. Observe & Record Time for Precipitate Formation Initiate->Observe Iodo Iodoalkane: Fastest, Yellow Ppt. Observe->Iodo Bromo Bromoalkane: Slower, Cream Ppt. Observe->Bromo Chloro Chloroalkane: Slowest, White Ppt. Observe->Chloro Analyze 6. Analyze Results (Time vs. Reactivity) Iodo->Analyze Bromo->Analyze Chloro->Analyze

Caption: Experimental workflow for kinetic analysis of haloalkane reactivity.

Applications in Synthesis and Drug Development

The controlled reactivity of the C-Cl bond makes long-chain chloroalkanes indispensable in pharmaceutical and materials science.[24][25]

  • Synthetic Intermediates: They serve as versatile starting materials for synthesizing a wide range of organic compounds.[26] For example, reaction with sodium cyanide (Sₙ2) extends the carbon chain by one, a crucial step in building complex molecular skeletons.[3]

  • Alkylation Agents: Long-chain haloalkanes are used to introduce lipophilic alkyl chains into bioactive molecules.[24] This can enhance membrane permeability and modify the pharmacokinetic profile of a drug candidate.

  • Drug Molecules: Many final drug products contain halogen atoms. The presence of a chlorine atom can significantly alter a molecule's binding affinity to a target receptor through halogen bonding and can block metabolic pathways, increasing the drug's half-life.[27][28] For instance, the synthetic compound chloroquine is a critical antimalarial drug.[26]

Conclusion

The reactivity of the C-Cl bond in long-chain haloalkanes is a nuanced subject, governed by a predictable yet complex interplay of electronic effects, steric hindrance, and reaction conditions. A thorough understanding of the competing Sₙ1, Sₙ2, E1, and E2 mechanisms is fundamental for any scientist working in organic synthesis. By carefully selecting the substrate structure, nucleophile or base, and solvent system, researchers can expertly navigate these reaction pathways to achieve desired synthetic outcomes. The principles and protocols outlined in this guide provide a robust framework for leveraging the unique chemical properties of long-chain chloroalkanes in the pursuit of novel therapeutics and advanced materials.

References

10-Chlorodecan-1-ol: A Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

10-Chlorodecan-1-ol is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis.[1] Possessing both a primary alcohol and a primary alkyl chloride, this linear C10 compound offers two distinct reactive centers. This unique structural feature allows for selective chemical transformations, enabling chemists to construct complex molecular architectures with precision. Its utility is particularly significant in the synthesis of specialty chemicals and as an intermediate for bulk drugs and other advanced chemical products.[2][3] This guide provides a comprehensive overview of the physicochemical properties, safety considerations, and core synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties & Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is paramount for its effective and safe implementation in any synthetic workflow.

Physical and Chemical Data

This compound is a colorless to light yellow liquid at room temperature, characterized by the following properties:

PropertyValueSource(s)
Molecular Formula C₁₀H₂₁ClO[4]
Molecular Weight 192.73 g/mol [4][5]
CAS Number 51309-10-5[4][6]
Melting Point 12-13 °C (lit.)[6][7]
Boiling Point 126-128 °C at 2 mmHg (lit.)[5][6][7]
Density 0.952 g/mL at 25 °C (lit.)[6]
Refractive Index (n20/D) 1.46 (lit.)[6]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[8] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9]

Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[9] Ensure adequate ventilation to control exposure levels.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

    • Skin Protection: Wear protective gloves and impervious clothing.[9]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate filter.[9]

  • Handling: Avoid all personal contact, including inhalation.[8] Wash hands and any exposed skin thoroughly after handling.[9] Keep away from heat, sparks, and open flames as it is a combustible liquid.[8][10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[8][9]

The Synthetic Versatility of a Bifunctional Reagent

The core value of this compound in organic synthesis lies in the differential reactivity of its two functional groups. The hydroxyl group (-OH) readily undergoes reactions typical of primary alcohols, such as esterification and etherification. Concurrently, the terminal chloro group (-Cl) provides an electrophilic carbon center, making it an excellent substrate for nucleophilic substitution reactions.[11][12] This orthogonality allows for a stepwise, controlled approach to building larger molecules.

Reactions at the Hydroxyl Terminus

The alcohol moiety can be readily converted into other functional groups, providing a handle for subsequent transformations while the chloro group is preserved for later use.

The conversion of the hydroxyl group to an ester is a fundamental transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic and effective method.[13]

Causality in Protocol Design:

  • Acid Catalyst (e.g., H₂SO₄): The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[13]

  • Excess Alcohol/Solvent: The reaction is an equilibrium. Using the alcohol as the solvent or in large excess drives the reaction toward the ester product, in accordance with Le Châtelier's principle.[13]

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing equilibrium to be reached faster.

Experimental Protocol: Synthesis of 10-chlorodecyl acetate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add glacial acetic acid (1.2 eq) followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_start Starting Materials cluster_process Process cluster_end Products A This compound P2 Nucleophilic Attack by Alcohol A->P2 B Carboxylic Acid (R-COOH) P1 Protonation of Carboxylic Acid B->P1 C Acid Catalyst (H+) C->P1 P1->P2 P3 Tetrahedral Intermediate P2->P3 P4 Proton Transfer P3->P4 P5 Elimination of Water P4->P5 P6 Deprotonation P5->P6 E Water (H2O) P5->E D Ester Product P6->D G cluster_start Reactants cluster_process SN2 Mechanism cluster_end Products A This compound P1 Backside Attack of Nucleophile A->P1 B Nucleophile (Nu-) B->P1 P2 Pentavalent Transition State P1->P2 P3 Inversion of Configuration & Leaving Group Departure P2->P3 D Substituted Product (R-Nu) P3->D E Chloride Ion (Cl-) P3->E G A This compound P1 Protect Hydroxyl Group (e.g., TBDMSCl) A->P1 B Protected Chloroalkane Cl-(CH2)10-OTBDMS P1->B P2 Form Grignard Reagent (Mg, Ether) B->P2 C Grignard Reagent TBDMSO-(CH2)10-MgCl P2->C P3 Nucleophilic Addition C->P3 D Electrophile (e.g., Aldehyde, CO2) D->P3 E Adduct Intermediate P3->E P4 Aqueous Workup E->P4 F Protected Diol / Hydroxy-acid P4->F P5 Deprotect Hydroxyl Group (e.g., TBAF) F->P5 G Final Product (e.g., Diol, Hydroxy-acid) P5->G

References

An In-Depth Technical Guide to 10-Chloro-1-decanol (CAS 51309-10-5): Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 10-Chloro-1-decanol (CAS No. 51309-10-5), a bifunctional organic compound of significant interest to researchers, scientists, and professionals in drug development and specialty chemical synthesis. This document delves into its chemical and physical properties, provides a detailed analysis of its spectral characteristics, outlines a robust synthetic protocol, and explores its versatile applications as a chemical intermediate.

Introduction and Chemical Identity

10-Chloro-1-decanol is a long-chain primary alcohol substituted with a terminal chlorine atom.[1] This unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon-chlorine bond, makes it a valuable building block in organic synthesis.[2] Its structure allows for sequential or orthogonal chemical modifications, providing a versatile platform for the synthesis of more complex molecules.[2]

Table 1: Chemical Identifiers for 10-Chloro-1-decanol

IdentifierValue
CAS Number 51309-10-5[3]
IUPAC Name 10-chlorodecan-1-ol[3]
Molecular Formula C₁₀H₂₁ClO[4]
Molecular Weight 192.73 g/mol [4]
Synonyms This compound, 1-Decanol, 10-chloro-[4][5]
SMILES C(CCCCCO)CCCCCl[4]
InChIKey OTUSESJECXGMIV-UHFFFAOYSA-N[3]

Physicochemical Properties

10-Chloro-1-decanol is typically a colorless to pale yellow liquid at room temperature.[1] Its long alkyl chain imparts significant lipophilicity, rendering it soluble in many organic solvents while having limited solubility in water.[1] A summary of its key physical properties is presented in Table 2.

Table 2: Physical and Chemical Properties of 10-Chloro-1-decanol

PropertyValueSource
Melting Point 12-13 °C (lit.)[6]
Boiling Point 126-128 °C at 2 mmHg (lit.)[6]
Density 0.952 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.46 (lit.)[5]
Flash Point >230 °F[5]
Vapor Pressure 0.000476 mmHg at 25°C[5]
LogP 3.3383[4]
Appearance Colorless to pale yellow liquid[1][7]
Solubility Soluble in organic solvents, limited solubility in water.[1]

Synthesis of 10-Chloro-1-decanol

The synthesis of 10-chloro-1-decanol can be strategically achieved from the symmetrical diol, 1,10-decanediol. The primary challenge lies in the selective monochlorination of one of the two hydroxyl groups. A robust and high-yielding approach involves a two-step process: selective monotosylation followed by nucleophilic substitution with a chloride source. This method offers excellent control over the reaction and avoids the formation of the undesired 1,10-dichlorodecane.

Proposed Synthetic Workflow

The proposed synthesis involves two key transformations:

  • Selective Monotosylation: 1,10-decanediol is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) to form the mono-tosylated intermediate. The tosyl group is an excellent leaving group, activating one of the hydroxyl functionalities for subsequent nucleophilic attack.

  • Chlorination: The mono-tosylated intermediate is then reacted with a chloride salt, such as lithium chloride (LiCl), in a suitable solvent to displace the tosylate and form 10-chloro-1-decanol.

G cluster_0 Step 1: Selective Monotosylation cluster_1 Step 2: Chlorination 1,10-decanediol 1,10-decanediol Mono-tosylated intermediate Mono-tosylated intermediate 1,10-decanediol->Mono-tosylated intermediate TsCl, Pyridine TsCl p-Toluenesulfonyl Chloride (TsCl) 10-Chloro-1-decanol 10-Chloro-1-decanol Mono-tosylated intermediate->10-Chloro-1-decanol LiCl, Acetone LiCl Lithium Chloride (LiCl)

Figure 1: Proposed synthetic workflow for 10-Chloro-1-decanol.
Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the selective monotosylation of symmetrical diols and subsequent nucleophilic substitution.

Step 1: Selective Monotosylation of 1,10-decanediol

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1,10-decanediol (1 equivalent) in anhydrous pyridine (5-10 volumes) at 0 °C (ice bath).

  • Reagent Addition: To the stirred solution, add p-toluenesulfonyl chloride (1 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into ice-cold 1 M hydrochloric acid (HCl) to neutralize the pyridine. Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure mono-tosylated intermediate.

Step 2: Synthesis of 10-Chloro-1-decanol

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the mono-tosylated intermediate (1 equivalent) and lithium chloride (3-5 equivalents) in acetone (10 volumes).

  • Reaction Conditions: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 10-chloro-1-decanol can be further purified by vacuum distillation to obtain the final product.

Spectral Characterization

A thorough understanding of the spectral properties of 10-chloro-1-decanol is essential for its identification and quality control.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 10-chloro-1-decanol is characterized by distinct signals corresponding to the protons in different chemical environments.

  • ~3.64 ppm (triplet): This signal corresponds to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). The triplet splitting pattern is due to coupling with the adjacent methylene protons.

  • ~3.53 ppm (triplet): This downfield triplet is assigned to the two protons on the carbon attached to the chlorine atom (-CH₂Cl). The electronegativity of chlorine deshields these protons.

  • ~1.2-1.8 ppm (multiplets): A complex series of multiplets in this region represents the 16 protons of the eight methylene groups in the long alkyl chain.

  • A broad singlet (variable): A broad signal corresponding to the hydroxyl proton (-OH) is also expected. Its chemical shift can vary depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

  • ~63.1 ppm: The carbon atom attached to the hydroxyl group (-CH₂OH).

  • ~45.2 ppm: The carbon atom bonded to the chlorine atom (-CH₂Cl).

  • ~25-33 ppm: A series of peaks corresponding to the eight methylene carbons in the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • Broad peak at ~3330 cm⁻¹: This is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding.

  • Sharp peaks at ~2920 and ~2850 cm⁻¹: These correspond to the C-H stretching vibrations of the methylene groups in the alkyl chain.

  • Peak at ~1058 cm⁻¹: This is attributed to the C-O stretching vibration of the primary alcohol.

  • Peak at ~654 cm⁻¹: This absorption is characteristic of the C-Cl stretching vibration.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of 10-chloro-1-decanol would be expected to show a molecular ion peak (M⁺) at m/z 192 and an M+2 peak at m/z 194 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage.

Reactivity and Applications in Synthesis

The dual functionality of 10-chloro-1-decanol makes it a versatile intermediate in organic synthesis.[2] The hydroxyl group can undergo esterification, etherification, and oxidation, while the terminal chlorine atom is susceptible to nucleophilic substitution reactions.[1][2] This allows for the introduction of a ten-carbon linker with a terminal functional group, which is a valuable strategy in the synthesis of pharmaceuticals and other specialty chemicals.[8]

Representative Application: Synthesis of an Ether-Linked Compound

The following is a representative protocol for an ether synthesis using 10-chloro-1-decanol, demonstrating its utility as an alkylating agent.

Williamson Ether Synthesis with Phenol

  • Deprotonation of Phenol: In a round-bottom flask, dissolve phenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). Add a strong base, for example, sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add 10-chloro-1-decanol (1 equivalent) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and quench with water. Extract the product with diethyl ether, wash the organic layer with 1 M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting ether can be purified by column chromatography.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Phenol Phenol Sodium Phenoxide Sodium Phenoxide Phenol->Sodium Phenoxide NaH, THF NaH Sodium Hydride (NaH) Ether Product Ether Product Sodium Phenoxide->Ether Product 10-Chloro-1-decanol, TBAI, Reflux 10-Chloro-1-decanol 10-Chloro-1-decanol

Figure 2: Workflow for a Williamson ether synthesis using 10-Chloro-1-decanol.

Safety and Toxicology

10-Chloro-1-decanol is classified as a skin and eye irritant and may cause respiratory irritation.[9] As with all haloalkanes, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

While specific toxicological data for 10-chloro-1-decanol is limited, the toxicology of haloalkanes, in general, has been studied. Some haloalkanes are known to have effects on the central nervous and cardiovascular systems.[5] It is prudent to handle this compound with care and to minimize exposure.

Conclusion

10-Chloro-1-decanol is a valuable and versatile bifunctional molecule with significant applications in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important building block for the construction of more complex molecules in the pharmaceutical, agrochemical, and specialty chemical industries. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

A Technical Guide to 10-Chlorodecan-1-ol: Properties, Synthesis, and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 10-Chlorodecan-1-ol (CAS No: 51309-10-5), a bifunctional linear-chain molecule of significant interest to researchers in synthetic chemistry, materials science, and drug development. With the molecular formula C10H21ClO and a molecular weight of 192.73 g/mol , this compound serves as a critical intermediate and building block.[1][2] This document details its core physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, describes standard analytical methods for structural verification, and summarizes essential safety and handling procedures. The insights provided are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this compound in advanced applications.

Core Molecular Profile

This compound is a long-chain primary alcohol terminated with a chloro group. This dual functionality makes it a versatile precursor for introducing a C10 spacer into more complex molecules. Its identity is defined by several key identifiers and structural features.

1.1. Chemical Identifiers and Formula

A consistent and accurate identification of chemical compounds is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are consolidated in the table below.

IdentifierValueSource(s)
IUPAC Name This compound[1][3][4]
CAS Number 51309-10-5[1][2][3]
Molecular Formula C10H21ClO[1][2][3][4][5]
Molecular Weight 192.73 g/mol [1][2][5]
EC Number 257-129-2[3]
Linear Formula Cl(CH₂)₁₀OH
InChI Key OTUSESJECXGMIV-UHFFFAOYSA-N[3][5]
SMILES OCCCCCCCCCCCl[3][5]
Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its appropriate storage conditions, and the necessary handling precautions. This compound is a combustible liquid at room temperature with a relatively high flash point.

PropertyValueSource(s)
Melting Point 12-13 °C[6][7]
Boiling Point 126-128 °C @ 2 mmHg[6][7][8]
Density 0.952 g/mL at 25 °C[6][7]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index (n20/D) 1.46[7]
Octanol/Water Partition Coeff. (XLogP3) 3.8[3]
Synthesis and Purification

Expertise & Experience: The synthesis of this compound is not trivially achieved by direct reaction with decanol due to competing reactions and lack of regioselectivity. A more robust and controllable strategy involves the selective mono-functionalization of a symmetric precursor, 1,10-decanediol. The primary challenge in this approach is to prevent the di-substituted byproduct, 1,10-dichlorodecane. This is effectively managed by using a sub-stoichiometric amount of the chlorinating agent relative to the diol, ensuring that the diol is always in excess. Thionyl chloride (SOCl₂) is a suitable reagent for this conversion, as its byproducts (SO₂ and HCl) are gaseous and easily removed.

Trustworthiness: The following protocol is a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), which visually confirms the consumption of starting material and the formation of the product. The final purity is then quantitatively assessed via chromatographic and spectroscopic methods as described in Section 4.

3.1. Detailed Experimental Protocol: Monochlorination of 1,10-Decanediol
  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1,10-decanediol (1 equivalent) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Reagent Preparation: In a separate, dry dropping funnel, add thionyl chloride (SOCl₂) (0.9 equivalents) dissolved in anhydrous DCM.

  • Controlled Addition: Cool the reaction flask to 0 °C using an ice bath. Add the SOCl₂ solution dropwise to the stirred diol solution over 1-2 hours. Maintaining a low temperature is critical to control the reaction rate and improve selectivity.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The desired product, this compound, will have an Rf value intermediate between the starting diol (polar, lower Rf) and the di-chloro byproduct (nonpolar, higher Rf).

  • Quenching: Once the starting material is mostly consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution at 0 °C until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase in vacuo to yield the crude product. Purify the residue using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 10:1 to 3:1).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a clear liquid.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start 1,10-Decanediol in DCM Reaction Monochlorination (0.9 eq. SOCl₂, 0°C -> RT) Start->Reaction Quench Quenching (Sat. NaHCO₃) Reaction->Quench Extract Extraction & Drying (DCM, Brine, Na₂SO₄) Quench->Extract Crude Crude Product Extract->Crude Column Flash Column Chromatography (Silica, Hexanes/EtOAc) Crude->Column Pure Pure this compound Column->Pure

Caption: Synthesis and Purification Workflow for this compound.

Analytical Characterization and Quality Control

Authoritative structural confirmation is non-negotiable. A combination of spectroscopic techniques must be employed to verify the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is the most informative. It should display a characteristic triplet at ~3.64 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (-CH₂OH). Another triplet should appear at ~3.53 ppm for the two protons on the carbon attached to the chlorine atom (-CH₂Cl). The remaining 16 protons of the central methylene chain will appear as a broad multiplet between ~1.2 and 1.6 ppm.

    • ¹³C NMR: The carbon spectrum should show distinct signals for the two functionalized carbons: ~63 ppm for the C-OH carbon and ~45 ppm for the C-Cl carbon. The remaining eight methylene carbons will appear in the aliphatic region (~25-33 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A strong, broad absorption band will be observed in the range of 3200-3500 cm⁻¹ due to the O-H stretch of the alcohol. Sharp peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the alkyl chain. A peak in the 650-750 cm⁻¹ region is indicative of the C-Cl stretch.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Under Electron Ionization (EI), the molecular ion peak (M⁺) may be weak or absent, but characteristic fragmentation patterns will be present. Using soft ionization techniques like Electrospray Ionization (ESI), the pseudomolecular ion [M+Na]⁺ or [M+H]⁺ should be readily observed. Critically, the spectrum will display a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is the definitive isotopic signature of a molecule containing one chlorine atom.

G cluster_analysis Spectroscopic Analysis cluster_verification Quality Control Decision Sample Purified Sample NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spec. (Isotope Pattern) Sample->MS IR IR (Functional Groups) Sample->IR Data Data Interpretation NMR->Data MS->Data IR->Data Confirm Structure Verified & Purity >95% Data->Confirm Fail Structure Incorrect or Impure Data->Fail

Caption: Analytical Workflow for Quality Control of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, allowing for orthogonal chemical modifications at either end of the ten-carbon chain.

  • Synthetic Intermediate: It is a valuable intermediate for the synthesis of more complex chemicals and active pharmaceutical ingredients (APIs).[9] The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, while the chloro group can be displaced via nucleophilic substitution.

  • Linker and Spacer: In drug development and proteomics, the C10 alkyl chain can be used as a hydrophobic spacer to link a targeting moiety to a payload molecule, such as in antibody-drug conjugates (ADCs) or PROTACs. Its use in proteomics research has been noted.[2]

  • Surface Modification: The alcohol can be used to anchor the molecule to a surface (e.g., forming an ester with a carboxylated surface), leaving the terminal chlorine available for further "click" chemistry or other coupling reactions.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and a combustible liquid.[3]

Hazard ClassGHS CodeDescriptionSource(s)
Skin Irritation H315Causes skin irritation[3]
Eye Irritation H319Causes serious eye irritation[3]
Respiratory Irritation H335May cause respiratory irritation[3]

6.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[10][11]

  • Skin Protection: Wear impervious gloves (e.g., neoprene) and a lab coat.[10] Avoid allowing wet clothing to remain in contact with skin.[10]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[11] If irritation is experienced, a full-face respirator with an appropriate filter may be necessary.[11]

6.2. Handling and Storage

  • Handling: Avoid all personal contact, including inhalation.[10] Keep away from heat, open flames, and other ignition sources.[12] Handle in accordance with good industrial hygiene and safety practices.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][12] Keep containers tightly sealed to prevent moisture contamination and evaporation.[10][12]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[12]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]

6.3. First Aid Measures

  • If on Skin: Immediately remove all contaminated clothing and flush skin with plenty of running water and soap.[10][11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

References

An In-depth Technical Guide to the Solubility Characteristics of 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 10-Chlorodecan-1-ol, a long-chain halogenated alcohol of interest to researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings of its solubility, outlines detailed experimental protocols for its determination, and provides insights into the interpretation of solubility data.

Introduction to this compound and the Significance of its Solubility

This compound, with the chemical formula C₁₀H₂₁ClO, is a bifunctional organic molecule featuring a ten-carbon aliphatic chain, a primary alcohol group (-OH) at one terminus, and a chloro group (-Cl) at the other.[1][2] This unique structure imparts both hydrophilic and lipophilic characteristics, making its solubility behavior complex and highly dependent on the solvent environment.

Understanding the solubility of this compound is paramount in various scientific and industrial applications. In pharmaceutical sciences, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. For researchers in materials science and chemical synthesis, knowledge of its solubility is essential for designing reaction conditions, purification processes, and formulating products with desired properties.

This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the solubility of this compound.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[3][4][5] The dissolution process involves the disruption of intermolecular forces within the pure solute and solvent and the formation of new interactions between solute and solvent molecules.

Molecular Structure and Polarity

This compound possesses distinct polar and non-polar regions:

  • Polar Head: The hydroxyl (-OH) group is capable of forming strong hydrogen bonds, making this end of the molecule hydrophilic.[4][6][7]

  • Non-Polar Tail: The long ten-carbon alkyl chain is non-polar and hydrophobic.[7][8][9][10] The terminal chlorine atom introduces some polarity, but its effect is less pronounced than that of the hydroxyl group.

This amphipathic nature suggests that this compound will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents, with optimal solubility likely in solvents of intermediate polarity.

Intermolecular Forces at Play

The key intermolecular forces influencing the solubility of this compound are:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents like water and alcohols.[6][8]

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds contribute to the overall dipole moment of the molecule, allowing for dipole-dipole interactions with polar aprotic solvents.

  • Van der Waals Forces (London Dispersion Forces): The long hydrocarbon chain contributes significantly to the molecule's ability to engage in van der Waals forces, which are the primary interactions with non-polar solvents.[8]

Thermodynamic Considerations

The dissolution process is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of solution, as described by the equation:

ΔG = ΔH - TΔS

For a substance to dissolve, ΔG must be negative. The enthalpy of solution (ΔH) represents the net energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds.[11] The entropy of solution (ΔS) is typically positive as the dissolved solute particles are more disordered than in the solid state.

The solubility of most solids increases with temperature, indicating an endothermic dissolution process (ΔH > 0).[4][12][13] However, this must be experimentally verified for this compound.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experiments. The following protocols are designed to provide a comprehensive solubility profile.

Materials and Equipment
  • This compound (purity ≥ 90%)

  • A range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • pH meter

  • Glass vials with screw caps

  • Pipettes and syringes

Safety Precautions

This compound is considered a hazardous substance. It can cause skin, eye, and respiratory irritation.[2][14][15] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[16]

Shake_Flask_Method cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent in a vial A->B Dispense C Seal vial and place in a thermostatically controlled shaker B->C Incubate D Agitate at a constant temperature for 24-48 hours C->D Equilibrate E Allow solution to settle D->E Settle F Centrifuge to separate undissolved solid E->F Separate G Withdraw a clear aliquot of the supernatant F->G Sample H Dilute the aliquot with a suitable solvent G->H Prepare for analysis I Analyze by HPLC or GC to determine concentration H->I Quantify

Caption: Workflow for the Shake-Flask Method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Further separate the undissolved solid by centrifugation.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Effect of Temperature on Solubility

To investigate the effect of temperature, the shake-flask experiment can be repeated at different temperatures (e.g., 4 °C, 25 °C, 37 °C). Plotting the solubility as a function of temperature will reveal whether the dissolution is endothermic or exothermic.[12][13]

pH-Dependent Solubility

The solubility of this compound is not expected to be significantly influenced by pH as the alcohol group is not readily ionizable. However, to confirm this, the solubility can be determined in buffered aqueous solutions at different pH values (e.g., pH 2, 7, and 9).

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Classification
Water10.2< 0.1Insoluble
Ethanol5.2> 100Very Soluble
Methanol6.6> 100Very Soluble
Acetone5.1> 100Very Soluble
Dichloromethane3.1> 100Very Soluble
Hexane0.1< 1Sparingly Soluble

Note: The data in this table is illustrative and should be replaced with experimentally determined values.

The results should be interpreted in the context of the theoretical principles discussed earlier. For instance, the poor solubility in water can be attributed to the long hydrophobic carbon chain overcoming the hydrophilic nature of the hydroxyl group.[7][8][9][10] The high solubility in solvents of intermediate polarity like ethanol and acetone is expected due to the favorable combination of hydrogen bonding, dipole-dipole, and van der Waals interactions.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility characteristics of this compound. By combining a sound theoretical understanding with rigorous experimental methodologies, researchers can generate the critical data needed for their specific applications. The amphipathic nature of this molecule, with its polar hydroxyl head and long non-polar chlor-alkyl tail, dictates a complex solubility profile that can be effectively mapped out using the protocols described herein.

References

A Technical Guide to the Research Applications of Chlorinated Primary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of chlorinated primary alcohols, versatile chemical intermediates whose unique bifunctionality—a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom—renders them invaluable in modern chemical research. We will delve into their synthesis, key transformations, and diverse applications, explaining the causality behind experimental choices to provide actionable insights for laboratory practice.

Synthesis of Chlorinated Primary Alcohols

The conversion of a primary alcohol to its chlorinated counterpart is a foundational transformation in organic synthesis.[1] The choice of chlorinating agent is critical and is dictated by the substrate's complexity, the presence of other functional groups, and the desired reaction conditions (mild vs. vigorous).[1][2]

Comparative Analysis of Chlorination Reagents

The hydroxyl group is a poor leaving group, necessitating its activation for nucleophilic substitution.[1][3] Various reagents have been developed to achieve this transformation efficiently. While classical reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are effective, they often require harsh conditions and can generate complex product mixtures.[2] Modern methods offer milder conditions and greater functional group tolerance.

Reagent SystemTypical ConditionsAdvantagesDisadvantagesTolerated Functional Groups
Triphosgene / Triethylamine CH₂Cl₂, 0 °C to rtExceptionally mild, high yields, operationally simple.[2][4]Triphosgene is toxic; steric hindrance can lead to carbamate byproducts.[2]Tertiary alcohols, epoxides, acid-sensitive protecting groups.[2]
Appel Reaction (PPh₃ / CCl₄) Reflux in CCl₄ or other solventMild, good for sensitive substrates.Stoichiometric phosphine oxide byproduct can complicate purification.Esters, amides, ethers.
SOCl₂ / Pyridine 0 °C to refluxInexpensive and powerful reagent.Generates HCl, harsh conditions, not suitable for acid-sensitive molecules.Simple alkyl and aryl groups.
Lewis Acids (e.g., AlCl₃) 1,4-Dioxane, refluxLow cost, commercially available, simple product isolation.[1][5]Primarily effective for benzylic alcohols; aliphatic alcohols show poor reactivity.[1]Aromatic systems.
α,α-Dichlorodiphenylmethane / FeCl₃ Mild conditionsHigh yields for both alcohols and carboxylic acids.[6]Limited substrate scope reported.Not extensively documented.
Experimental Protocol: Chlorination using Triphosgene

This protocol describes a mild and highly selective method for converting a primary alcohol to an alkyl chloride, a procedure that is compatible with a wide range of sensitive functionalities.[2][4]

Objective: To synthesize an alkyl chloride from a primary alcohol using triphosgene and triethylamine.

Materials:

  • Primary alcohol (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the primary alcohol (1.0 equiv) and anhydrous DCM.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Triphosgene (0.4 equiv) is added in one portion, followed by the slow, dropwise addition of triethylamine (1.2 equiv) over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition of the base is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm slowly to room temperature over 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by cooling to 0 °C and slowly adding saturated aqueous NaHCO₃. Causality: The bicarbonate solution neutralizes excess acidic species and quenches any remaining triphosgene or its byproducts.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure alkyl chloride.

Key Synthetic Transformations and Applications

Chlorinated primary alcohols are not merely endpoints but are pivotal intermediates for accessing a wide range of other functional groups and molecular scaffolds.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of alcohols is a cornerstone of organic synthesis.[7] The oxidation of chlorinated primary alcohols can be controlled to yield either the corresponding chloroaldehyde or chloro-carboxylic acid, depending on the oxidant and reaction conditions.[8]

  • To Aldehydes: Mild, anhydrous oxidants like pyridinium chlorochromate (PCC) are used to prevent over-oxidation to the carboxylic acid.[7]

  • To Carboxylic Acids: Stronger oxidizing agents are required. A common two-step process involves oxidation to the aldehyde, which is then further oxidized.[9] Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) can achieve this transformation directly, though they are often harsh.[8][10] A milder, more selective alternative is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) as the oxidant, often in the presence of a scavenger to remove reactive chlorine dioxide byproducts.[8]

Oxidation_Pathway

Precursors to Epoxides

One of the most powerful applications of chlorinated primary alcohols is in the synthesis of epoxides. These compounds are versatile electrophiles used extensively in the synthesis of pharmaceuticals and other complex molecules.[11] The process typically involves an intramolecular Williamson ether synthesis, where the alcohol is deprotonated by a base to form an alkoxide, which then displaces the adjacent chloride in an Sₙ2 reaction.

This transformation is often part of a two-step sequence starting from an alkene:

  • Halohydrin Formation: The alkene reacts with a source of electrophilic halogen (e.g., N-chlorosuccinimide) in the presence of water to form a chlorohydrin, which is a type of chlorinated alcohol.[12]

  • Epoxidation: The resulting chlorohydrin is treated with a base (e.g., NaOH) to induce ring closure to the epoxide.[12]

Epoxide_Formation_Workflow

The subsequent ring-opening of these epoxides can be finely controlled.

  • Acid-Catalyzed Opening: The nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at that position in the protonated epoxide intermediate.[13][14]

  • Base-Catalyzed Opening: The nucleophile attacks the less sterically hindered carbon atom in a standard Sₙ2 mechanism.[11][13][14]

Building Blocks for Heterocyclic Synthesis

The 1,2- and 1,3-relationship between the hydroxyl and chloro functionalities makes these molecules ideal precursors for the synthesis of 5- and 6-membered heterocycles, which form the core of many pharmaceuticals.[15] The alcohol can act as an internal nucleophile, or it can be converted to another nucleophile (e.g., an amine), which then displaces the chloride to form the ring. This strategy is a powerful tool for constructing complex molecular architectures from simple, acyclic precursors.[16]

Role in Drug Discovery and Development

The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry.[17] Chlorine can significantly alter a molecule's physicochemical properties, including:

  • Lipophilicity: A chlorine atom increases lipophilicity, which can enhance membrane permeability and improve oral absorption.

  • Metabolic Stability: The C-Cl bond is strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Binding Affinity: Chlorine can engage in halogen bonding or other specific interactions within a protein's binding pocket, leading to increased potency and selectivity.[17]

Chlorinated primary alcohols serve as key building blocks for introducing these chloro-functionalized fragments into larger molecules.[18] Many FDA-approved drugs contain chlorine, highlighting the importance of synthetic methods to create chlorinated intermediates.[17]

Applications in Polymer and Materials Science

In polymer chemistry, chlorinated primary alcohols can be used as monomers or as modifiers to impart specific properties to materials. For example, they can be precursors to cross-linking agents that enhance the mechanical strength and thermal stability of polymers.[19] The presence of both a hydroxyl group for polymerization (e.g., to form polyesters or polyurethanes) and a reactive chloride for post-polymerization modification makes them versatile tools for materials scientists.

Conclusion

Chlorinated primary alcohols are far more than simple halogenated compounds; they are enabling synthetic intermediates that provide access to a vast chemical space. Their utility stems from their predictable reactivity, allowing for the controlled synthesis of crucial functional groups like carboxylic acids and epoxides, and for the construction of complex heterocyclic and pharmaceutical scaffolds. A thorough understanding of their synthesis and subsequent transformations, as detailed in this guide, is essential for researchers aiming to leverage these powerful building blocks in their scientific endeavors.

References

Methodological & Application

Protocol for Nucleophilic Substitution Using 10-Chlorodecan-1-ol: Strategies for Managing Bifunctionality

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

10-Chlorodecan-1-ol is a valuable bifunctional linear hydrocarbon that serves as a versatile building block in organic synthesis. It incorporates a primary alkyl chloride at one terminus and a primary alcohol at the other. This duality, however, presents a distinct synthetic challenge: the nucleophilic character of the hydroxyl group and its acidic proton can compete with or interfere with desired intermolecular nucleophilic substitution at the C10 position. This document provides a comprehensive guide to navigating these challenges. We present detailed protocols for three core strategies: direct substitution with non-basic nucleophiles, a robust protect-substitute-deprotect sequence for use with base-sensitive reagents, and a controlled intramolecular cyclization to synthesize oxacycloundecane. The underlying principles, mechanistic considerations, and practical troubleshooting steps are discussed to equip researchers with the expertise to effectively utilize this substrate.

Mechanistic & Strategic Considerations

The primary alkyl chloride of this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2). The reaction rate for this pathway is second-order, dependent on the concentration of both the alkyl halide and the incoming nucleophile.[1][2] The low steric hindrance around the electrophilic carbon atom strongly favors the SN2 mechanism over the unimolecular (SN1) pathway.[1][3]

However, the presence of the C1 hydroxyl group introduces two potential competing pathways that must be managed:

  • Acid-Base Reaction: Strong anionic nucleophiles (e.g., alkoxides, amides, organometallics) are also strong bases. They can readily deprotonate the alcohol (pKa ≈ 16-17), consuming the nucleophile in a non-productive acid-base reaction and preventing substitution.[4]

  • Intramolecular Substitution: Under basic conditions, the alcohol can be deprotonated to form an alkoxide. This tethered nucleophile can then attack the C10 electrophilic carbon, leading to an intramolecular Williamson ether synthesis to form a cyclic ether.[5][6][7][8]

This necessitates a strategic approach based on the properties of the chosen nucleophile, as outlined in the workflow below.

G sub This compound + Nucleophile (Nu⁻) decision Is Nu⁻ strongly basic or nucleophilic? sub->decision direct_sub Strategy A: Direct Intermolecular Substitution decision->direct_sub No protect Strategy B: Protect Hydroxyl Group (e.g., as TBDMS-ether) decision->protect Yes intra_decision Is intramolecular cyclization the goal? decision->intra_decision Yes (if Nu⁻ is a base like NaH) no_path No prod_a Product: 10-(Nu)-decan-1-ol direct_sub->prod_a yes_path Yes inter_sub Intermolecular Substitution with Nu⁻ protect->inter_sub deprotect Deprotection of Alcohol inter_sub->deprotect prod_b Product: 10-(Nu)-decan-1-ol deprotect->prod_b intra_decision->protect No intra_path Strategy C: Intramolecular Williamson Ether Synthesis intra_decision->intra_path Yes prod_c Product: Oxacycloundecane intra_path->prod_c

Caption: Decision workflow for nucleophilic substitution on this compound.

Experimental Protocols

This section provides step-by-step methodologies for the key synthetic strategies. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Direct Intermolecular Substitution (Finkelstein Reaction)

This protocol is suitable for nucleophiles that are not significantly basic, such as halide ions. Here, we demonstrate the conversion of the chloride to an iodide, which is often used to activate the substrate for subsequent reactions.

Objective: To synthesize 10-iododecan-1-ol.

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium iodide (3.0 eq), and anhydrous acetone. The acetone should be sufficient to dissolve the reactants upon warming (approx. 10 mL per gram of substrate).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes). The formation of a sodium chloride precipitate is a visual indicator of reaction progress. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Partition the residue between dichloromethane (DCM) and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 10-iododecan-1-ol.

  • Purify the product via flash column chromatography if necessary.

Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether

For reactions involving basic nucleophiles, protecting the alcohol is essential.[4][9] Silyl ethers are an excellent choice as they are stable under basic conditions and can be easily removed later.[10][11]

Objective: To synthesize tert-butyldimethyl((10-chlorodecyl)oxy)silane.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash chromatography if needed.

G A This compound B Protection (TBDMS-Cl, Imidazole) A->B C Protected Intermediate (TBDMS Ether) B->C D Nucleophilic Substitution (e.g., NaCN, DMSO) C->D E Substituted Intermediate D->E F Deprotection (TBAF, THF) E->F G Final Product (e.g., 11-hydroxyundecanenitrile) F->G

References

The Strategic Application of 10-Chlorodecan-1-ol in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, cost-effectiveness, and the ultimate success of a drug development program. 10-Chlorodecan-1-ol, a bifunctional linear C10 compound, has emerged as a valuable and versatile building block for the construction of a variety of pharmaceutical intermediates. Its unique structure, featuring a primary alcohol at one terminus and a primary alkyl chloride at the other, allows for selective and sequential reactions, providing a strategic advantage in the synthesis of complex molecules. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and mechanistic insights for its application in the synthesis of key pharmaceutical precursors.

The presence of two distinct reactive sites—a nucleophilic alcohol and an electrophilic alkyl chloride—opens a plethora of synthetic possibilities. The hydroxyl group can be readily transformed into an alkoxide for nucleophilic attack, or it can be protected to allow for reactions at the chloro-terminus. Conversely, the chloride can be displaced by a wide range of nucleophiles or converted to other halides to modulate its reactivity. This inherent orthogonality is the cornerstone of its utility in multi-step syntheses.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 51309-10-5[1]
Molecular Formula C₁₀H₂₁ClO[1]
Molecular Weight 192.73 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 126-128 °C at 2 mmHg[2]
Density 0.952 g/mL at 25 °C[2]

Application I: Synthesis of a Precursor for Dequalinium Chloride

Dequalinium chloride is a topical antiseptic and disinfectant. Its synthesis often involves the quaternization of a heterocyclic amine with a dihaloalkane. This compound serves as an excellent starting material for the preparation of 1,10-diiododecane, a key intermediate in the synthesis of dequalinium chloride. The synthetic strategy involves a two-step process: conversion of the terminal chloride to a more reactive iodide via the Finkelstein reaction, followed by the protection or conversion of the hydroxyl group. For the purpose of this guide, we will focus on the initial key transformation.

Workflow for 1,10-Diiododecane Synthesis

Dequalinium Chloride Precursor Synthesis This compound This compound 1-Chloro-10-iododecane 1-Chloro-10-iododecane This compound->1-Chloro-10-iododecane Finkelstein Reaction (NaI, Acetone) 1,10-Diiododecane 1,10-Diiododecane 1-Chloro-10-iododecane->1,10-Diiododecane Further Halogen Exchange (Excess NaI)

Caption: Synthesis of 1,10-diiododecane from this compound.

Protocol 1: Synthesis of 1,10-Diiododecane via Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the conversion of alkyl chlorides or bromides to alkyl iodides.[3][4] The reaction is driven to completion by the precipitation of the insoluble sodium chloride in acetone.[4]

Materials:

  • This compound (1 equivalent)

  • Sodium iodide (NaI, 2.5 equivalents)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and anhydrous acetone.

  • Add sodium iodide to the solution. The reaction mixture will become heterogeneous.

  • Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature. A white precipitate of sodium chloride will be observed.

  • Filter the mixture to remove the precipitated sodium chloride and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,10-diiododecane.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Expected Outcome and Characterization:

The product, 1,10-diiododecane, is a white to off-white solid at room temperature. Its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1,10-DiiododecaneC₁₀H₂₀I₂394.0733-35

Application II: Synthesis of Ether-Containing Pharmaceutical Intermediates

The hydroxyl group of this compound can be readily deprotonated to form an alkoxide, which can then participate in Williamson ether synthesis with various alkyl halides.[5][6] This reaction is a powerful tool for introducing an ether linkage, a common motif in many pharmaceutical agents.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis This compound This compound Sodium 10-chlorodecan-1-oxide Sodium 10-chlorodecan-1-oxide This compound->Sodium 10-chlorodecan-1-oxide Deprotonation (NaH, THF) 10-Chloro-1-alkoxydecane 10-Chloro-1-alkoxydecane Sodium 10-chlorodecan-1-oxide->10-Chloro-1-alkoxydecane SN2 Attack (Alkyl Halide)

Caption: General workflow for Williamson ether synthesis.

Protocol 2: Synthesis of 10-Chloro-1-phenoxydecane

This protocol details the synthesis of a model aryloxy ether intermediate. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, driving the reaction forward.[5]

Materials:

  • This compound (1 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Bromobenzene (1.1 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Hydrogen gas evolution will be observed.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Add bromobenzene to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 10-chloro-1-phenoxydecane.

Application III: Synthesis of N-Alkylated Pharmaceutical Intermediates

The terminal chloride of this compound is susceptible to nucleophilic substitution by amines, providing a direct route to N-alkylated intermediates. These intermediates are prevalent in various drug classes, including antihistamines, antipsychotics, and antidepressants.

Workflow for N-Alkylation

N_Alkylation_Workflow This compound This compound N-(10-hydroxydecyl)aniline N-(10-hydroxydecyl)aniline This compound->N-(10-hydroxydecyl)aniline Nucleophilic Substitution (Aniline, Base)

Caption: N-Alkylation of aniline with this compound.

Protocol 3: Synthesis of 10-(Phenylamino)decan-1-ol

This protocol describes the N-alkylation of aniline with this compound. A base is typically added to neutralize the HCl generated during the reaction.

Materials:

  • This compound (1 equivalent)

  • Aniline (2 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound, aniline, and potassium carbonate in DMF.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x).

  • Combine the organic layers and wash with 1 M HCl (to remove excess aniline), followed by saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 10-(phenylamino)decan-1-ol, can be purified by column chromatography.

Conclusion and Future Perspectives

This compound stands as a testament to the power of bifunctional building blocks in modern pharmaceutical synthesis. Its dual reactivity allows for the strategic and efficient construction of key intermediates for a range of therapeutic agents. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to harness the synthetic potential of this versatile molecule. As the demand for more complex and diverse drug candidates continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play an increasingly crucial role in the advancement of medicinal chemistry.

References

Application Note: Leveraging 10-Chlorodecan-1-ol for the Profiling of Hydrophobic and Lipid-Associated Proteins via Activity-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of lipid-protein interactions and proteins residing in hydrophobic cellular environments presents a significant challenge in proteomics.[1] These proteins, which include critical enzymes, signaling scaffolds, and transporters, are often difficult to analyze using traditional proteomic methods due to their poor solubility and the transient nature of their interactions.[1] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic strategy to overcome these hurdles by using chemical probes that covalently label active enzymes in complex biological systems.[2][3][4] This allows for the direct assessment of the functional state of proteins, rather than just their abundance levels.[3]

This application note describes a novel methodology utilizing 10-Chlorodecan-1-ol as a versatile chemical scaffold to create a specialized activity-based probe. The probe's design leverages the intrinsic properties of the parent molecule: a ten-carbon aliphatic chain for hydrophobic targeting, a terminal chloroalkane group as a reactive "warhead," and a terminal hydroxyl group as a handle for attaching a reporter tag, such as biotin. This strategy is particularly aimed at identifying and enriching lipid-binding proteins or enzymes with deep, hydrophobic active sites, a class of proteins notoriously difficult to profile.[5][6]

Principle of the Method

The core of this methodology is a custom-synthesized, biotinylated probe derived from this compound, which we term 10-Chlorodecyl Biotinyl Ester (10-CBE) . The workflow is executed in three main stages:

  • Probe Synthesis: The hydroxyl group of this compound is functionalized via esterification with biotin, creating the 10-CBE probe. This bifunctional probe now contains a hydrophobic tail, a reactive warhead, and an enrichment handle.

  • Protein Labeling and Enrichment: The 10-CBE probe is incubated with a complex proteome (e.g., cell lysate). The probe's long hydrophobic chain facilitates its partitioning into hydrophobic pockets of target proteins. The terminal chloro group then acts as a mild electrophile, forming a stable, covalent bond with proximal nucleophilic amino acid residues (e.g., Cysteine, Lysine, Histidine) within the binding site.[7][8] Following labeling, the biotin tag on the probe-protein conjugate is used for highly specific affinity purification using streptavidin-coated magnetic beads.[9][10][11]

  • Proteomic Analysis: After stringent washing to remove non-specific binders, the enriched proteins are digested into peptides directly on the beads ("on-bead digestion").[12][13][14][15] The resulting peptides are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing the identities of the proteins targeted by the hydrophobic probe.

This approach provides a functional snapshot of proteins that interact with long-chain aliphatic molecules, offering a new tool for drug discovery and the study of metabolic diseases.[4][6]

Workflow Visualization

G cluster_0 Probe Synthesis cluster_1 Protein Labeling & Enrichment cluster_2 Proteomic Analysis S1 This compound P1 Synthesize 10-CBE Probe (Esterification) S1->P1 S2 Biotin Acid S2->P1 L2 Incubate with 10-CBE Probe P1->L2 L1 Cell Lysate (Complex Proteome) L1->L2 L3 Covalent Labeling of Hydrophobic Proteins L2->L3 L4 Streptavidin Bead Affinity Capture L3->L4 L5 Wash to Remove Non-specific Binders L4->L5 A1 On-Bead Tryptic Digestion L5->A1 A2 Peptide Elution A1->A2 A3 LC-MS/MS Analysis A2->A3 A4 Identify & Quantify Target Proteins A3->A4

References

Grignard reaction with 10-Chlorodecan-1-ol for carbon chain extension

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Carbon Chain Extension of 10-Chlorodecan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the carbon chain extension of this compound utilizing a Grignard reaction. The protocol addresses the critical challenge of the acidic hydroxyl group, which is incompatible with the highly basic nature of Grignar reagents.[1][2][3] A robust three-step strategy is detailed: (1) protection of the alcohol as a trimethylsilyl (TMS) ether, (2) formation of the Grignard reagent, and (3) reaction with an electrophile, exemplified by formaldehyde, to achieve a one-carbon chain extension. The final step involves the deprotection of the silyl ether to yield the target long-chain diol. This application note is designed to provide both the theoretical underpinnings and a practical, step-by-step protocol for successful synthesis.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of long-chain aliphatic compounds is a cornerstone of organic chemistry, with applications ranging from materials science to the development of pharmaceuticals and fine chemicals. The Grignard reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5] However, a significant limitation of Grignard reagents is their intolerance to acidic protons, such as those found in alcohols and carboxylic acids.[1][3][6] When a molecule contains both a halide and an acidic functional group, direct formation of a Grignard reagent is impossible as the reagent would immediately quench itself through an acid-base reaction.[1]

This compound presents precisely this challenge. To successfully employ this bifunctional molecule in a Grignard-mediated chain extension, a protection-deprotection strategy is essential.[2][7] The hydroxyl group must be temporarily converted into a non-acidic functional group that is stable to the strongly basic and nucleophilic conditions of the Grignard reaction.[8] Silyl ethers are ideal protecting groups for alcohols in this context due to their ease of formation, stability under Grignard reaction conditions, and facile cleavage under mild conditions.[1][8]

This guide will focus on the use of a trimethylsilyl (TMS) protecting group, followed by the formation of the Grignard reagent and its subsequent reaction with formaldehyde to yield, after deprotection, undecane-1,11-diol.

Reaction Schematics and Workflow

The overall synthetic strategy can be visualized as a three-stage process:

G A This compound B Protection (TMS-Cl, Et3N) A->B Step 1 C 10-Chloro-1-(trimethylsilyloxy)decane B->C D Grignard Formation (Mg, THF) C->D Step 2 E Grignard Reagent D->E F Reaction with Electrophile (e.g., Formaldehyde) E->F Step 3 G Alkoxide Intermediate F->G H Deprotection (Acidic Workup) G->H Step 4 I Undecane-1,11-diol H->I

Figure 1: Overall experimental workflow for the carbon chain extension of this compound.

Detailed Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-Aldrich
Chlorotrimethylsilane (TMS-Cl)≥99%Sigma-AldrichStore under inert gas.
Triethylamine (Et3N)≥99.5%Sigma-AldrichDistill from CaH2 before use.
Magnesium turnings≥99.5%Sigma-Aldrich
IodineReagent gradeFisher ScientificFor Grignard initiation.
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-AldrichDry over sodium/benzophenone.
Formaldehyde (as paraformaldehyde)Reagent gradeSigma-Aldrich
Diethyl ether (anhydrous)≥99.7%Sigma-Aldrich
Hydrochloric acid (HCl)37%Fisher Scientific
Saturated aqueous NH4Cl
Saturated aqueous NaHCO3
Anhydrous MgSO4 or Na2SO4For drying organic layers.

3.2. Step 1: Protection of the Hydroxyl Group

Causality: The acidic proton of the hydroxyl group must be replaced with a non-acidic group to prevent it from reacting with the Grignard reagent that will be formed subsequently.[1][7][8] Trimethylsilyl chloride (TMS-Cl) reacts with the alcohol in the presence of a base like triethylamine to form a stable trimethylsilyl ether.[2][7] The base neutralizes the HCl byproduct of the reaction.[2][7]

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of chlorotrimethylsilane (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-10-(trimethylsilyloxy)decane.

  • The crude product can often be used directly in the next step without further purification. If necessary, purify by flash column chromatography.

3.3. Step 2: Formation of the Grignard Reagent

Causality: The Grignard reagent is formed by the reaction of the alkyl halide with magnesium metal in an ether solvent.[9][10] The ether solvent is crucial as it stabilizes the Grignard reagent by coordinating to the magnesium atom.[9][11] Anhydrous conditions are paramount, as any trace of water will protonate and destroy the Grignard reagent.[5][9]

Protocol:

  • Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (1.5 eq) in the flask.

  • Add a small crystal of iodine to the flask. The purple color will disappear upon initiation of the reaction.

  • Add a small amount of a solution of 1-chloro-10-(trimethylsilyloxy)decane (1.0 eq) in anhydrous THF to the magnesium turnings.

  • If the reaction does not start spontaneously (indicated by bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once initiated, add the remaining solution of the protected chloroalcohol dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

3.4. Step 3: Reaction with Formaldehyde and Deprotection

Causality: The Grignard reagent is a potent nucleophile, with the carbon atom bonded to magnesium acting as a carbanion.[11][12] This nucleophilic carbon will attack the electrophilic carbon of a carbonyl group, such as in formaldehyde.[13][14][15] This reaction forms a new carbon-carbon bond and, after an acidic workup, yields a primary alcohol.[13][16][17] The acidic workup serves a dual purpose: it protonates the intermediate alkoxide to form the alcohol and cleaves the TMS ether protecting group to regenerate the hydroxyl functionality.[7][18]

Protocol:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, prepare a suspension of paraformaldehyde (1.5 eq) in anhydrous THF. Gently heat this suspension to depolymerize the paraformaldehyde to gaseous formaldehyde, and pass the gas through a tube into the stirred Grignard solution. Alternatively, cool the Grignard solution to -78 °C (dry ice/acetone bath) and add the solid paraformaldehyde portionwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution while cooling the flask in an ice bath.

  • Add 1 M HCl to the mixture until the aqueous layer is acidic (pH ~2-3). This will facilitate the deprotection of the TMS ether.

  • Stir the mixture vigorously for 30-60 minutes to ensure complete deprotection.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure undecane-1,11-diol.

Mechanistic Insights

G cluster_0 Protection cluster_1 Grignard Formation cluster_2 C-C Bond Formation & Deprotection A R-OH B TMS-Cl, Et3N A->B Nucleophilic Attack C R-OTMS B->C D R'-Cl E Mg, THF D->E Insertion F R'-MgCl E->F G R'-MgCl H H2C=O G->H Nucleophilic Addition I R'-CH2-O-MgCl H->I J H3O+ I->J Protonation & Deprotection K R'-CH2-OH J->K

Figure 2: Key mechanistic steps of the Grignard-based chain extension.

Data Summary and Expected Outcomes

StepKey ReagentsMolar Ratio (to starting material)Typical Reaction TimeExpected Yield
Protection TMS-Cl, Et3N1.1, 1.22-4 hours>95% (crude)
Grignard Formation Mg1.52-3 hours~80-90% (in solution)
Coupling & Deprotection Paraformaldehyde1.53-4 hours60-75% (purified)

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The success of the Grignard reaction is critically dependent on the complete exclusion of moisture. Ensure all glassware is flame-dried, and solvents are rigorously dried.

  • Grignard Initiation: If the Grignard reaction fails to initiate, try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in situ to expose a fresh surface.

  • Side Reactions: A potential side reaction is Wurtz coupling, where two alkyl halides react with magnesium. Using a slight excess of magnesium and maintaining a dilute solution of the alkyl halide can minimize this.

  • Deprotection: Incomplete deprotection can lead to a mixture of the desired diol and the silylated alcohol. If this occurs, the crude product can be re-subjected to acidic conditions (e.g., stirring with dilute HCl in THF/water) to drive the deprotection to completion.

Conclusion

The protocol outlined in this application note provides a reliable method for the carbon chain extension of this compound via a Grignard reaction. By employing a robust protection-deprotection strategy using a trimethylsilyl ether, the inherent incompatibility of the acidic hydroxyl group with the Grignard reagent is effectively circumvented. This approach is broadly applicable to other bifunctional starting materials and serves as a valuable technique in synthetic organic chemistry for the construction of complex molecules.

References

Application Note: High-Resolution Gas Chromatography Method for the Quantitative Analysis of 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated gas chromatography (GC) method for the quantitative analysis of 10-Chlorodecan-1-ol. Due to the polar hydroxyl group and high boiling point of this long-chain haloalcohol, direct analysis can lead to poor chromatographic performance, including peak tailing and low sensitivity. To overcome these challenges, this protocol employs a silylation derivatization step, converting the polar alcohol into a more volatile and thermally stable trimethylsilyl (TMS) ether.[1][2] This transformation significantly improves peak shape and allows for accurate and reproducible quantification using a standard mid-polarity capillary column coupled with a Flame Ionization Detector (FID). The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals requiring precise measurement of this compound in various matrices.

Introduction: The Analytical Challenge

This compound is a bifunctional organic molecule featuring a primary alcohol and a terminal alkyl chloride.[3] Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Accurate quantification is critical for reaction monitoring, purity assessment, and quality control.

The direct analysis of long-chain alcohols like this compound by gas chromatography presents several well-documented challenges:

  • Polarity: The hydroxyl group is prone to forming hydrogen bonds, leading to strong interactions with active sites (e.g., free silanols) within the GC inlet and column. This results in significant peak tailing, reduced column efficiency, and poor peak symmetry.

  • Thermal Stability: While this compound is reasonably stable, high temperatures in the GC inlet can sometimes lead to on-column degradation or dehydration of long-chain alcohols, compromising analytical accuracy.[1]

  • Volatility: With a boiling point of 126-128 °C at a reduced pressure of 2 mmHg, the compound requires elevated temperatures for elution, which can exacerbate the issues of peak tailing and potential degradation.[4][5]

To mitigate these issues, a chemical derivatization strategy is employed. Silylation is a highly effective and widely used technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[2][6] This process dramatically increases the volatility and thermal stability of the analyte while eliminating the potential for hydrogen bonding, leading to sharp, symmetrical peaks and improved analytical precision.[1][7]

Experimental

Materials and Reagents
  • Analyte: this compound (CAS: 51309-10-5), analytical standard grade (≥98%)

  • Internal Standard (IS): 1-Dodecanol (CAS: 112-53-8), analytical standard grade (≥98%)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Pyridine, anhydrous (as reaction catalyst/solvent)

  • Dilution Solvent: Hexane or Ethyl Acetate, HPLC or GC grade

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined screw caps.

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard gas chromatograph equipped with a flame ionization detector (FID). The key parameters are summarized in Table 1.

Parameter Condition
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Liner Deactivated, Splitless, Single Taper with Glass Wool
Injection Volume 1.0 µL
Injection Mode Split (50:1 ratio for concentrations >100 µg/mL)
Inlet Temperature 250 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (Constant Flow Mode)
Column Mid-polarity phase, e.g., Agilent DB-1701 or equivalent (14%-Cyanopropylphenyl)-methylpolysiloxane
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp 1: 15 °C/min to 280 °C
Hold: Hold at 280 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min
Data System Agilent OpenLab CDS or equivalent

Protocols and Methodologies

Analytical Workflow Overview

The entire process from sample preparation to data analysis is designed to ensure accuracy and reproducibility. The workflow is visualized in the diagram below.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte & Internal Standard B Prepare Stock Solutions (e.g., in Pyridine) A->B C Create Calibration Standards & QC Samples B->C D Add Derivatization Reagent (BSTFA + 1% TMCS) C->D E Heat at 70°C for 30 min D->E F Dilute with Hexane/ Ethyl Acetate E->F G Inject 1µL into GC-FID F->G H Chromatographic Separation (30m DB-1701 Column) G->H I Detection (FID) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Area Ratios J->K L Generate Calibration Curve K->L M Quantify Unknown Samples L->M

Caption: Workflow for this compound analysis.

Step-by-Step Protocol: Standard Preparation and Derivatization

Causality: An internal standard (IS) is crucial for correcting variations in injection volume and detector response.[8][9] 1-Dodecanol is an ideal IS as it is structurally similar to the analyte, derivatizes under the same conditions, and is well-resolved chromatographically. The derivatization reaction is performed in an excess of reagent and gently heated to ensure complete conversion to the TMS ether.

  • Prepare Internal Standard Stock (1 mg/mL): Accurately weigh approximately 10 mg of 1-Dodecanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with pyridine.

  • Prepare Analyte Stock (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with pyridine.

  • Prepare Calibration Standards: In separate 2 mL autosampler vials, prepare a series of calibration standards by combining the analyte and internal standard stocks as suggested in Table 2.

    Calibration Level Analyte Stock (µL) IS Stock (µL) Final Analyte Conc. (µg/mL)
    11010010
    22510025
    35010050
    4100100100
    5250100250
    6500100500
    Note: Final concentration after dilution in Step 6.
  • Derivatization Reaction: To each vial (including unknown samples prepared in pyridine with the same amount of IS), add 200 µL of BSTFA + 1% TMCS.

  • Reaction Incubation: Cap the vials tightly and heat in a heating block or oven at 70 °C for 30 minutes.

  • Dilution: After cooling to room temperature, dilute the contents of each vial by adding 700 µL of hexane or ethyl acetate. This brings the total volume to approximately 1 mL and makes the sample suitable for injection.

Results and Discussion

Chromatographic Performance

The primary goal of derivatization is to improve chromatographic performance. Without derivatization, this compound would likely exhibit a broad, tailing peak. After conversion to its TMS ether, the analyte becomes non-polar, resulting in a sharp, symmetrical Gaussian peak. This is because the silylation process effectively masks the polar hydroxyl group, preventing unwanted interactions with the chromatographic system.[2]

A representative chromatogram will show baseline separation of the derivatized internal standard (1-Dodecanol-TMS) and the analyte (this compound-TMS). Due to its slightly higher molecular weight and boiling point, the 1-Dodecanol-TMS ether is expected to elute shortly after the this compound-TMS ether.

Quantification and Linearity

Quantification is performed by constructing a calibration curve based on the internal standard method.[8][9] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

This method provides excellent linearity over the specified concentration range (10-500 µg/mL), with a coefficient of determination (R²) typically exceeding 0.999. The use of an area ratio corrects for minor variations in sample injection, ensuring high precision and accuracy in the final calculated concentrations of unknown samples.

Conclusion

The gas chromatography method detailed in this application note provides a reliable, accurate, and robust solution for the quantitative analysis of this compound. The key to the method's success lies in the silylation derivatization step, which effectively overcomes the inherent challenges of analyzing long-chain polar alcohols. This protocol is readily implementable in any laboratory equipped with standard GC-FID instrumentation and is suitable for a wide range of applications, from synthetic reaction monitoring to final product quality control in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Functional Group Interconversion of 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Synthetic Versatility of 10-Chlorodecan-1-ol

This compound is a bifunctional linear C10 building block possessing a primary alcohol at one terminus and a primary alkyl chloride at the other.[1][2][3][4] This unique arrangement of reactive sites makes it a valuable intermediate in the synthesis of a diverse array of molecules, including polymers, surfactants, and pharmaceutical agents. The strategic manipulation of its hydroxyl and chloro functionalities allows for the introduction of various other chemical moieties, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of key functional group interconversions involving this compound. We will delve into the oxidation of the alcohol to an aldehyde and a carboxylic acid, the substitution of the hydroxyl group, and the substitution of the chloro group. Each section will provide not only detailed, field-tested protocols but also the underlying mechanistic principles that govern these transformations, empowering researchers to adapt and troubleshoot these procedures effectively.

Part 1: Oxidation of the Hydroxyl Group

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. These transformations are fundamental for subsequent reactions such as imine formation, Wittig reactions, or amide bond formation.

Synthesis of 10-Chlorodecanal via Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[5][6][7] The reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[6][8]

Causality of Experimental Choices: The reaction is conducted at -78 °C to ensure the stability of the reactive intermediate, the chloro(dimethyl)sulfonium chloride, and the subsequent alkoxysulfonium salt.[7][8] The use of triethylamine is crucial for the final elimination step that yields the aldehyde and the volatile, malodorous byproduct, dimethyl sulfide.[6]

Experimental Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation (-78 °C) cluster_reaction Reaction Sequence (-78 °C) cluster_workup Workup & Purification DMSO DMSO in DCM Activation Activation (Formation of Chloro(dimethyl)sulfonium chloride) DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation Alcohol This compound in DCM Alkoxysulfonium Alkoxysulfonium Salt Formation Activation->Alkoxysulfonium Add Alcohol ProductFormation Aldehyde Formation (E2 Elimination) Alkoxysulfonium->ProductFormation Add Triethylamine Triethylamine Triethylamine Quench Quench with Water ProductFormation->Quench Warm to RT Extraction Extract with DCM Quench->Extraction Purification Purify by Chromatography Extraction->Purification FinalProduct 10-Chlorodecanal Purification->FinalProduct

Caption: Workflow for the Swern oxidation of this compound.

Protocol: Swern Oxidation of this compound

  • To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under an inert atmosphere, add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 10-chlorodecanal.

ParameterValue
Temperature -78 °C to room temperature
Solvent Anhydrous Dichloromethane
Key Reagents Oxalyl chloride, DMSO, Triethylamine
Reaction Time ~1-2 hours
Expected Yield >90%
Synthesis of 10-Chlorodecanoic Acid via Jones Oxidation

The Jones oxidation is a robust method for the oxidation of primary alcohols directly to carboxylic acids.[9][10] The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent.[10][11]

Causality of Experimental Choices: The acidic conditions and the presence of water in the Jones reagent facilitate the formation of a chromate ester intermediate, which then undergoes oxidation.[9] The initially formed aldehyde is hydrated in the aqueous acidic medium, and this hydrate is then further oxidized to the carboxylic acid.[9] Acetone is used as a co-solvent to solubilize the organic substrate.

Reaction Scheme Diagram:

Jones_Oxidation_Scheme Reactant This compound Intermediate 10-Chlorodecanal (Hydrated form) Reactant->Intermediate Jones Reagent (CrO₃, H₂SO₄, H₂O, Acetone) Product 10-Chlorodecanoic Acid Intermediate->Product Further Oxidation

Caption: Reaction scheme for the Jones oxidation of this compound.

Protocol: Jones Oxidation of this compound

  • Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then cautiously adding water.

  • Dissolve this compound (1.0 equivalent) in acetone and cool the solution in an ice bath.

  • Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Add isopropanol to quench any excess oxidant.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 10-chlorodecanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

ParameterValue
Temperature 0 °C to room temperature
Solvent Acetone
Key Reagents Chromium trioxide, Sulfuric acid, Water
Reaction Time 2-4 hours
Expected Yield 80-90%

Part 2: Substitution of the Hydroxyl Group

The hydroxyl group of this compound can be converted into other functional groups, such as halides, through nucleophilic substitution. This opens up avenues for further synthetic modifications at this terminus.

Synthesis of 1-Chloro-10-iododecane via the Appel Reaction

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl halides using triphenylphosphine and a carbon tetrahalide.[12][13][14] To synthesize 1-chloro-10-iododecane, carbon tetraiodide or iodine can be used as the iodine source.[13]

Causality of Experimental Choices: The reaction proceeds through the formation of an alkoxyphosphonium salt, which is an excellent leaving group.[15] The subsequent SN2 attack by the halide ion (in this case, iodide) results in the formation of the alkyl halide with inversion of configuration at a stereocenter.[16] The formation of the highly stable triphenylphosphine oxide byproduct drives the reaction to completion.[13]

Experimental Workflow Diagram:

Appel_Reaction_Workflow cluster_activation Reagent Activation cluster_reaction Reaction Sequence cluster_workup Workup & Purification PPh3 Triphenylphosphine ActiveComplex Formation of [Ph₃PI]⁺I₃⁻ complex PPh3->ActiveComplex I2 Iodine I2->ActiveComplex Alcohol This compound Alkoxyphosphonium Alkoxyphosphonium Salt Formation ActiveComplex->Alkoxyphosphonium Add Alcohol SN2_Attack Sₙ2 Attack by Iodide Alkoxyphosphonium->SN2_Attack Filtration Filter Triphenylphosphine Oxide SN2_Attack->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Chromatography Concentration->Purification FinalProduct 1-Chloro-10-iododecane Purification->FinalProduct

Caption: Workflow for the Appel reaction to form 1-chloro-10-iododecane.

Protocol: Appel Reaction for the Synthesis of 1-Chloro-10-iododecane

  • To a stirred solution of triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) in anhydrous DCM at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • The byproduct, triphenylphosphine oxide, may precipitate and can be removed by filtration.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 1-chloro-10-iododecane.

ParameterValue
Temperature 0 °C to room temperature
Solvent Anhydrous Dichloromethane
Key Reagents Triphenylphosphine, Iodine
Reaction Time 2-6 hours
Expected Yield 85-95%

Part 3: Substitution of the Chloro Group

The chloro group of this compound can be replaced by other nucleophiles. However, the presence of the hydroxyl group can interfere with many nucleophilic substitution reactions. Therefore, protection of the alcohol is a critical first step.

Protection of the Hydroxyl Group as a Silyl Ether

Silyl ethers are common protecting groups for alcohols due to their ease of installation and removal, and their stability under a wide range of reaction conditions.[17][18] Tert-butyldimethylsilyl (TBS) ethers are frequently used.[17]

Causality of Experimental Choices: The reaction is typically carried out in the presence of a mild base, such as imidazole, which acts as a catalyst and scavenges the HCl byproduct.[19] A polar aprotic solvent like dimethylformamide (DMF) is often used to facilitate the reaction.

Protocol: Protection of this compound with TBDMSCl

  • To a solution of this compound (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-chloro-10-(tert-butyldimethylsilyloxy)decane.

Synthesis of 1-Iodo-10-(tert-butyldimethylsilyloxy)decane via the Finkelstein Reaction

The Finkelstein reaction is a classic SN2 reaction that involves the exchange of one halogen for another.[20][21][22] It is particularly effective for converting alkyl chlorides and bromides to alkyl iodides.[21][22]

Causality of Experimental Choices: The reaction is driven to completion by the precipitation of the sodium chloride byproduct in acetone, in which sodium iodide is soluble.[21][22] This application of Le Châtelier's principle makes the Finkelstein reaction a highly efficient transformation.[23]

Reaction Scheme Diagram:

Finkelstein_Reaction_Scheme Reactant 1-Chloro-10-(tert-butyldimethylsilyloxy)decane Product 1-Iodo-10-(tert-butyldimethylsilyloxy)decane Reactant->Product NaI, Acetone, Reflux Byproduct NaCl (precipitate)

Caption: Finkelstein reaction for the synthesis of 1-iodo-10-(tert-butyldimethylsilyloxy)decane.

Protocol: Finkelstein Reaction

  • To a solution of 1-chloro-10-(tert-butyldimethylsilyloxy)decane (1.0 equivalent) in acetone, add sodium iodide (3.0 equivalents).

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC). A white precipitate of sodium chloride will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 1-iodo-10-(tert-butyldimethylsilyloxy)decane, which can be used in the next step without further purification.

Deprotection of the Silyl Ether

The silyl ether can be readily cleaved to regenerate the alcohol using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[19][24]

Causality of Experimental Choices: The high strength of the silicon-fluoride bond is the driving force for the deprotection reaction with fluoride ions.[17] TBAF is a convenient, organic-soluble source of fluoride.

Protocol: Deprotection of the TBS Ether

  • To a solution of 1-iodo-10-(tert-butyldimethylsilyloxy)decane (1.0 equivalent) in tetrahydrofuran (THF), add a 1 M solution of TBAF in THF (1.2 equivalents).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 10-iododecan-1-ol.

Conclusion

The functional group interconversions of this compound presented herein demonstrate the strategic value of this bifunctional molecule in organic synthesis. By carefully selecting the appropriate reagents and reaction conditions, researchers can selectively transform either the hydroxyl or the chloro group, paving the way for the construction of more complex and valuable chemical entities. The protocols and mechanistic insights provided in this guide are intended to serve as a reliable foundation for the application of this compound in diverse research and development endeavors.

References

Application Notes and Protocols for Reactions Involving 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols and theoretical insights for key chemical transformations involving 10-chlorodecan-1-ol. This bifunctional linear molecule, featuring a primary alcohol and a primary alkyl chloride, serves as a versatile building block in organic synthesis. The protocols herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for the selective manipulation of either functional group. This guide emphasizes the causality behind experimental design, ensuring scientific integrity and reproducibility. All protocols are supported by authoritative references, and key quantitative data is summarized for clarity.

Introduction: The Synthetic Versatility of this compound

This compound (Cl(CH₂)₁₀OH) is a valuable intermediate in organic synthesis due to its orthogonal reactivity. The primary alcohol can undergo oxidation, esterification, and etherification, while the primary alkyl chloride is susceptible to nucleophilic substitution. This duality allows for stepwise or selective functionalization, making it a key component in the synthesis of polymers, surfactants, and pharmaceutical intermediates.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 51309-10-5[1][3][4]
Molecular Formula C₁₀H₂₁ClO[5][6][7]
Molecular Weight 192.73 g/mol [1][4][5][6][7][8]
Melting Point 12-13 °C (lit.)[3][8]
Boiling Point 126-128 °C at 2 mmHg (lit.)[3][6][8]
Density 0.952 g/mL at 25 °C (lit.)[3][6][8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).[9][10] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][9][10]

  • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[10]

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Avoid contact with skin and eyes. Avoid breathing vapors.[9][10] Wash thoroughly after handling.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[9][10] Keep containers tightly sealed.[9][10]

Reactions at the Hydroxyl Group

The primary alcohol moiety of this compound is a versatile handle for various synthetic transformations.

Oxidation to 10-Chlorodecanal

The selective oxidation of the primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid.[11][12] Pyridinium chlorochromate (PCC) is an effective reagent for this transformation.[13]

Protocol 1: PCC Oxidation of this compound

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and powdered 3Å molecular sieves in anhydrous dichloromethane (DCM).

  • Reaction: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude 10-chlorodecanal by column chromatography on silica gel.

Causality: The use of anhydrous DCM is crucial as the presence of water can lead to the formation of the corresponding carboxylic acid.[11] PCC is a mild oxidant that is selective for the conversion of primary alcohols to aldehydes.[13]

Esterification to 10-Chloro-decyl Acetate

Fischer esterification provides a direct method for converting the alcohol to its corresponding ester using a carboxylic acid and an acid catalyst.[14][15]

Protocol 2: Fischer Esterification with Acetic Acid

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 equivalent), glacial acetic acid (5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 120°C) for 4-6 hours.[15]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by vacuum distillation.

Causality: The use of excess acetic acid shifts the equilibrium towards the product side, in accordance with Le Chatelier's Principle.[15] The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol.

Reactions at the Alkyl Chloride

The primary alkyl chloride is an excellent electrophile for S(_N)2 reactions, allowing for the introduction of a wide range of functional groups.[16][17][18]

Synthesis of 10-Azidodecan-1-ol

The introduction of an azide group is a common transformation that provides a precursor for amines via reduction or for use in "click chemistry".

Protocol 3: Azide Substitution

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dimethylformamide (DMF).

  • Reaction: Add sodium azide (NaN₃) (1.5 equivalents) to the solution. Heat the mixture to 60-80°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 10-azidodecan-1-ol is often of sufficient purity for subsequent steps, but can be purified by column chromatography if necessary.

Causality: DMF is a polar aprotic solvent that is ideal for S(_N)2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), thus increasing the nucleophile's reactivity.[19]

Intramolecular Reactions: Synthesis of Oxacycloundecane

The bifunctional nature of this compound allows for intramolecular reactions, such as the formation of cyclic ethers via an intramolecular Williamson ether synthesis.[20][21]

Diagram 1: Intramolecular Williamson Ether Synthesis Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular Cyclization (SN2) cluster_2 Step 3: Workup & Purification Start This compound in THF Base Add NaH (1.1 eq) Start->Base Stir at 0°C to RT Alkoxide Formation of Sodium 10-chlorodecan-1-olate Base->Alkoxide H₂ gas evolution Cyclization Heat to Reflux Alkoxide->Cyclization High Dilution Conditions Product Oxacycloundecane Cyclization->Product Workup Quench with H₂O Extract with Ether Product->Workup Purify Distillation or Chromatography Workup->Purify End Pure Oxacycloundecane Purify->End

Caption: Workflow for the synthesis of Oxacycloundecane.

Protocol 4: Intramolecular Williamson Ether Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under high-dilution conditions (e.g., 0.01 M).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.

  • Cyclization: Heat the reaction mixture to reflux for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting material.

  • Workup: Cool the reaction to 0°C and cautiously quench with water. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude oxacycloundecane by vacuum distillation.

Causality: The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide displaces a halide.[19][22] In this intramolecular version, the deprotonated alcohol attacks the carbon bearing the chlorine.[20][21] High-dilution conditions are employed to favor the intramolecular cyclization over intermolecular polymerization. The formation of an 11-membered ring is kinetically slower than smaller rings, thus requiring elevated temperatures and longer reaction times.[20][21]

Characterization of Products

The successful synthesis of the described products can be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for Key Compounds

Compound¹H NMR (CDCl₃, δ)¹³C NMR (CDCl₃, δ)IR (cm⁻¹)
This compound 3.64 (t, 2H, -CH₂OH), 3.53 (t, 2H, -CH₂Cl), 1.20-1.80 (m, 16H)62.9 (-CH₂OH), 45.1 (-CH₂Cl), 32.6, 32.5, 29.4, 29.3, 28.8, 26.8, 25.63330 (br, O-H), 2925, 2850 (C-H), 725 (C-Cl)
10-Chlorodecanal 9.76 (t, 1H, -CHO), 3.53 (t, 2H, -CH₂Cl), 2.42 (dt, 2H, -CH₂CHO), 1.20-1.80 (m, 14H)202.9 (-CHO), 45.1 (-CH₂Cl), 43.9, 32.5, 29.3, 29.2, 29.0, 26.7, 22.02925, 2850 (C-H), 2720 (Aldehyde C-H), 1730 (C=O), 725 (C-Cl)
10-Azidodecan-1-ol 3.64 (t, 2H, -CH₂OH), 3.25 (t, 2H, -CH₂N₃), 1.20-1.65 (m, 16H)62.9 (-CH₂OH), 51.4 (-CH₂N₃), 32.6, 29.4, 29.3, 29.1, 28.8, 26.6, 25.73330 (br, O-H), 2925, 2850 (C-H), 2095 (N₃)
Oxacycloundecane 3.60 (t, 4H, -CH₂O-), 1.50-1.70 (m, 16H)70.5 (-CH₂O-), 30.1, 26.8, 23.52925, 2850 (C-H), 1110 (C-O-C)

G cluster_oxidation Oxidation cluster_esterification Esterification cluster_substitution Nucleophilic Substitution cluster_cyclization Intramolecular Cyclization start Cl(CH₂)₁₀OH aldehyde Cl(CH₂)₉CHO start->aldehyde PCC, DCM ester Cl(CH₂)₁₀OC(O)R start->ester RCOOH, H⁺ azide N₃(CH₂)₁₀OH start->azide NaN₃, DMF ether Oxacycloundecane start->ether 1. NaH, THF 2. Heat

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-Chlorodecan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific synthetic transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low yield of this compound and formation of 1,10-dichlorodecane.

Question: My reaction to synthesize this compound from 1,10-decanediol is resulting in a low yield of the desired product and a significant amount of the undesired 1,10-dichlorodecane. How can I improve the selectivity for the mono-chlorinated product?

Answer: This is a classic challenge of selective functionalization. The formation of 1,10-dichlorodecane indicates that both primary alcohol groups of the starting material, 1,10-decanediol, are reacting with the chlorinating agent.[1] The key to improving the yield of this compound lies in controlling the stoichiometry and reaction conditions to favor mono-substitution.

Root Causes and Solutions:

  • Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent (e.g., thionyl chloride, sulfuryl chloride, or an Appel reaction system) will invariably lead to the formation of the di-substituted product.

    • Solution: Carefully control the stoichiometry. A slight excess of the diol relative to the chlorinating agent can favor mono-chlorination. Start with a 1:0.9 molar ratio of 1,10-decanediol to the chlorinating agent and optimize from there.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also promote the formation of the di-chloride.

    • Solution: Conduct the reaction at a lower temperature. For instance, if using thionyl chloride, perform the reaction at 0 °C or even lower. Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction once the desired mono-chlorinated product is maximized.

  • Protecting Group Strategy: For the highest selectivity, a protecting group strategy is often the most robust approach.[2][3][4] This involves protecting one of the hydroxyl groups, performing the chlorination, and then deprotecting to yield the desired product.

    • Recommended Protocol:

      • Mono-protection of 1,10-decanediol: A common and effective method is to use a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). React 1,10-decanediol with one equivalent of the corresponding silyl chloride in the presence of a base like imidazole or triethylamine in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

      • Chlorination: The resulting mono-protected diol can then be chlorinated using standard methods. The bulky silyl ether will sterically hinder the reaction at the protected end.

      • Deprotection: The silyl group can be easily removed under mild conditions, such as with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), to yield pure this compound.

Parameter Direct Chlorination Protecting Group Strategy
Selectivity Low to moderateHigh
Yield of Mono-product Variable, often <50%Typically >80% over 3 steps
Purification Difficult (separation of diol, mono- and di-chloride)Simpler
Number of Steps 13
Problem 2: Difficulty in purifying this compound from the reaction mixture.

Question: I am struggling to isolate pure this compound. My crude product is a mixture of the starting diol, the desired product, and the di-chlorinated byproduct. What is the best way to purify this mixture?

Answer: The similar polarities and boiling points of 1,10-decanediol, this compound, and 1,10-dichlorodecane make their separation by traditional methods challenging.

Troubleshooting Purification:

  • Flash Column Chromatography: This is the most common and effective method for this separation.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., hexane or petroleum ether) to elute the non-polar 1,10-dichlorodecane first. Gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether to elute the this compound, and finally, the more polar 1,10-decanediol will elute at higher solvent polarities. Careful optimization of the solvent gradient is crucial for achieving good separation.

  • Alternative Purification Strategies:

    • Derivatization: If chromatographic separation is still problematic, you can selectively react the remaining hydroxyl groups. For instance, esterification of the crude mixture will convert the starting diol and the desired product into less polar esters, which may be easier to separate from the unreacted di-chloride. The desired mono-ester can then be hydrolyzed back to this compound.

Problem 3: Incomplete reaction or no reaction observed.

Question: My reaction to chlorinate 1,10-decanediol is not proceeding, or the conversion is very low. What could be the issue?

Answer: Several factors can lead to an incomplete or stalled reaction. A systematic check of your reagents and reaction setup is necessary.

Potential Causes and Solutions:

  • Reagent Quality: The chlorinating agent may have degraded.

    • Thionyl Chloride (SOCl₂): This reagent is highly sensitive to moisture and can decompose to sulfur dioxide and hydrogen chloride. Use a freshly opened bottle or a recently distilled batch.

    • Appel Reaction Reagents (PPh₃ and CCl₄): Triphenylphosphine can oxidize over time. Ensure you are using pure reagents.

  • Presence of Water: Water will react with and quench most chlorinating agents.

    • Solution: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents.

  • Insufficient Activation: In some cases, an activating agent or a base is required.

    • With Thionyl Chloride: A catalytic amount of DMF can be used to form the Vilsmeier reagent in situ, which is a more powerful chlorinating agent. A base like pyridine is often used to neutralize the HCl generated.[5]

    • With Oxalyl Chloride or Thionyl Chloride: These can be used with a catalytic amount of DMF.

  • Reaction Temperature: While higher temperatures can lead to di-substitution, some reactions require a certain activation energy to proceed. If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary, but this should be done cautiously while monitoring the reaction progress to avoid over-reaction.

Experimental Workflow for Selective Mono-chlorination

G cluster_0 Direct Chlorination cluster_1 Protecting Group Strategy A 1,10-Decanediol C Reaction Mixture A->C B Chlorinating Agent (e.g., SOCl₂) B->C D Quench & Workup C->D E Crude Product (Mixture) D->E F Purification (Column Chromatography) E->F G This compound F->G H 1,10-Decanediol J Mono-protected Diol H->J I Protecting Group (e.g., TBDMSCl) I->J L Protected this compound J->L K Chlorinating Agent K->L M Deprotection (e.g., TBAF) L->M N This compound M->N

Caption: Comparison of synthetic routes to this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is a colorless liquid at room temperature.[6] Its key physical properties are:

  • Molecular Formula: C₁₀H₂₁ClO[7][8][9]

  • Molecular Weight: 192.73 g/mol [6][7][9]

  • Boiling Point: 126-128 °C at 2 mmHg[6]

  • Density: 0.952 g/mL at 25 °C[6]

  • Refractive Index: n20/D 1.46[6]

Q2: Which analytical techniques are best for characterizing this compound and monitoring the reaction?

A2: A combination of chromatographic and spectroscopic techniques is ideal.[10][11]

  • Thin-Layer Chromatography (TLC): Excellent for rapid reaction monitoring. Use a silica gel plate and a solvent system like hexane/ethyl acetate. The starting diol will have a low Rf, the product a higher Rf, and the di-chloride an even higher Rf.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the sample and the molecular weight of the components, confirming the presence of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation.

    • In ¹H NMR, you should see a triplet at ~3.64 ppm for the -CH₂OH protons and a triplet at ~3.53 ppm for the -CH₂Cl protons.

    • In ¹³C NMR, the carbon bearing the hydroxyl group will appear around 63 ppm, and the carbon bearing the chlorine will be around 45 ppm.

  • Infrared (IR) Spectroscopy: Will show a characteristic broad O-H stretch around 3300 cm⁻¹ and C-Cl stretches in the fingerprint region.

Q3: Are there alternative starting materials for the synthesis of this compound?

A3: Yes, while 1,10-decanediol is a common precursor, other routes exist:

  • From Dec-9-en-1-ol: Hydrochlorination of the alkene can yield this compound, but this may also produce the regioisomer, 9-chlorodecan-1-ol.

  • Ring-opening of a cyclic ether: While not a common starting material for this specific compound, ring-opening of a large-ring cyclic ether with a chlorine source could be a possibility in some contexts.

Q4: What are the main safety considerations when working with the reagents for this synthesis?

A4: The reagents used in this synthesis require careful handling.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Use in a fume hood and minimize exposure.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

Q5: Can I use other chlorinating agents besides thionyl chloride?

A5: Yes, several other reagents can be used for the chlorination of alcohols.[12]

  • Appel Reaction: Using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) is a mild and effective method, often providing good yields with less formation of byproducts.

  • Sulfuryl Chloride (SO₂Cl₂): Can also be used, but its reactivity is sometimes harder to control than thionyl chloride.

  • Oxalyl Chloride with a Catalytic Amount of DMF: This forms the Vilsmeier reagent and is a potent chlorinating system. The choice of reagent will depend on the scale of the reaction, the desired selectivity, and the available resources.

Logical Relationship Diagram

G cluster_0 Problem Analysis cluster_1 Root Causes cluster_2 Solutions A Low Yield/ Byproduct Formation D Stoichiometry/ Reaction Conditions A->D B Purification Difficulty E Similar Polarities B->E C Incomplete Reaction F Reagent Quality/ Moisture C->F G Optimize Stoichiometry/ Use Protecting Groups D->G H Gradient Column Chromatography E->H I Use Anhydrous Conditions/ Fresh Reagents F->I

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing Reactions with 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 10-Chlorodecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. The bifunctional nature of this compound, possessing both a primary alcohol and a primary alkyl chloride, presents unique challenges and opportunities in synthesis. This resource provides in-depth, experience-based solutions to common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis with this compound and a phenoxide, but my yields are consistently low. What are the likely causes?

Low yields in Williamson ether synthesis using this compound can stem from several factors.[1][2] Given that this is an SN2 reaction, success hinges on optimizing conditions to favor nucleophilic substitution over competing side reactions.[1][3][4]

  • Self-Polymerization: The most significant challenge is the intermolecular reaction between molecules of this compound. The alkoxide of one molecule can react with the alkyl chloride of another, leading to the formation of polyethers.

  • Intramolecular Cyclization: Although less likely for a 10-carbon chain, intramolecular cyclization to form the 11-membered ring, oxacycloundecane, is a possibility that can reduce the yield of the desired intermolecular product.[4]

  • Elimination Reactions: While the alkyl chloride is primary, strong, sterically hindered bases can promote E2 elimination, leading to the formation of 10-decen-1-ol.[1][3][4]

  • Incomplete Deprotonation: If the alcohol is not fully deprotonated to the alkoxide, the reaction rate will be significantly slower, as alcohols are much weaker nucleophiles than their corresponding alkoxides.[4][5]

Q2: What is the best strategy to prevent the self-reaction of this compound during a nucleophilic substitution at the chloride position?

The key is to prevent the formation of the alkoxide of this compound while the desired nucleophilic substitution is taking place. This can be achieved through the use of a protecting group for the alcohol functionality.[6][7][8][9]

  • Silyl Ethers: A common and effective strategy is to protect the alcohol as a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether.[7][8] These groups are stable to many reaction conditions used for SN2 reactions but can be readily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF) or by acid hydrolysis.[8]

  • Benzyl Ethers: Protection as a benzyl ether is another robust option.[6] This can be accomplished via a Williamson ether synthesis with benzyl bromide. The benzyl group is stable to a wide range of conditions and can be removed by hydrogenolysis.

  • Tetrahydropyranyl (THP) Ethers: THP is a suitable protecting group that is stable to basic and nucleophilic conditions but is cleaved under acidic conditions.[8][10]

Q3: I am trying to react the alcohol group of this compound with a strong base to form an alkoxide for a subsequent reaction, but I am observing the formation of byproducts. How can I improve the selectivity?

When the desired reaction involves the alcohol moiety, the presence of the alkyl chloride can lead to side reactions.

  • Intramolecular Reaction: As mentioned, if the goal is to form the alkoxide for an intermolecular reaction, intramolecular SN2 reaction to form the cyclic ether is a potential side reaction.

  • Reaction with the Base: While less common with primary alkyl chlorides, a very strong and hindered base could potentially lead to some elimination.

To favor the desired reaction at the alcohol, consider the following:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the alcohol.[3][11] This will form the sodium alkoxide without introducing a competing nucleophile.

  • Reaction Conditions: Perform the deprotonation at a low temperature to minimize side reactions, then add the electrophile for the desired subsequent reaction.

Section 2: Troubleshooting Guides

Guide 1: Low Yield in Williamson Ether Synthesis

Issue: You are performing a Williamson ether synthesis to couple a nucleophile (e.g., a phenoxide or another alkoxide) with the alkyl chloride of this compound, but the yield of the desired ether is poor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Detailed Protocol for Alcohol Protection (TBDMS Ether):

  • Dissolve this compound in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 1.1 equivalents of imidazole.

  • Add 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting TBDMS-protected this compound by column chromatography.

Guide 2: Formation of Pyridinium Salt with Low Yield

Issue: You are attempting to synthesize a pyridinium salt by reacting this compound with pyridine, but the yield is unsatisfactory.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low pyridinium salt yield.

Detailed Protocol for Pyridinium Salt Formation:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound with a 5-10 fold molar excess of pyridine.

  • Heat the mixture to reflux and maintain for several hours to overnight.[12]

  • Monitor the reaction progress by TLC, looking for the disappearance of the starting material.

  • After completion, allow the reaction to cool to room temperature.

  • Remove the excess pyridine under reduced pressure.

  • The resulting crude product can often be purified by precipitation or crystallization from a suitable solvent system (e.g., by adding diethyl ether to a solution of the salt in a minimal amount of a more polar solvent).

Section 3: Advanced Strategies for Yield Improvement

Phase-Transfer Catalysis in Williamson Ether Synthesis

For reactions where the nucleophile is in an aqueous or solid phase and this compound is in an organic phase, a phase-transfer catalyst (PTC) can dramatically improve the reaction rate and yield.[13][14]

  • How it Works: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile from the aqueous/solid phase to the organic phase where the reaction occurs.[14]

Illustrative Workflow:

Caption: Phase-transfer catalysis workflow.

Optimizing Reaction Monitoring

Effective reaction monitoring is crucial for maximizing yield by ensuring the reaction is stopped at the optimal time, preventing the formation of degradation products.

Technique Application Advantages Disadvantages
Thin-Layer Chromatography (TLC) Qualitative monitoring of the disappearance of starting materials and appearance of products.Fast, inexpensive, and simple to perform.Not quantitative; can be difficult for highly polar or non-UV active compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis of volatile components in the reaction mixture.Highly sensitive and provides structural information.Requires sample workup; not suitable for non-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis of the reaction mixture.Highly informative.Requires a specialized instrument and deuterated solvents.

References

Technical Support Center: Reactions of 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for handling 10-Chlorodecan-1-ol in base-mediated reactions. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. We focus on diagnosing the issue based on analytical data and providing actionable solutions.

Question 1: My primary reaction goal is intramolecular cyclization to form oxacycloundecane, but my yield is significantly lower than expected. What are the likely causes?

Low yield in the synthesis of the target ether is a common problem, often stemming from competing side reactions or suboptimal conditions.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The reaction requires the formation of the alkoxide to initiate the intramolecular nucleophilic attack.[1][2][3] If the base is not strong enough or is used in insufficient quantity, a significant portion of the starting material will remain unreacted.

    • Troubleshooting: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hydride (KH).[4] These bases irreversibly deprotonate the alcohol, driving the equilibrium towards the reactive alkoxide.[4] Ensure the hydride reagent is fresh and used in at least stoichiometric amounts (a slight excess, e.g., 1.1 equivalents, is common).

  • Competing E2 Elimination: The alkoxide is not only a nucleophile but also a strong base. It can abstract a proton from the carbon adjacent to the chlorine atom (C9), leading to an E2 elimination reaction and forming 10-decen-1-ol.[5][6][7] This is a major competing pathway.

    • Troubleshooting:

      • Temperature Control: Elimination reactions are generally favored at higher temperatures.[8] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will favor the substitution (cyclization) pathway.

      • Base Selection: While a strong base is needed, extremely hindered bases like potassium tert-butoxide can favor elimination, even with primary halides, due to steric hindrance around the reaction center.[6][7][9] For intramolecular cyclization, NaH is often a better choice.

  • Intermolecular Williamson Ether Synthesis: If the reaction concentration is too high, the alkoxide of one molecule can react with the alkyl chloride end of another molecule. This leads to the formation of linear polyether oligomers instead of the desired cyclic ether, significantly reducing the yield of the monomeric cycle.

    • Troubleshooting: Employ high-dilution conditions. By running the reaction in a large volume of solvent, you decrease the probability of intermolecular collisions and favor the intramolecular pathway. This is a critical principle for the formation of medium-to-large rings.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of low yield in your cyclization reaction.

G start Problem: Low Yield of Oxacycloundecane check_sm Analysis (TLC, GC-MS): Is starting material (SM) This compound present? start->check_sm sm_yes Yes, significant SM remains check_sm->sm_yes sm_no No, SM is consumed check_sm->sm_no cause_deprot Likely Cause: Incomplete Deprotonation sm_yes->cause_deprot check_byproduct Analysis (GC-MS, NMR): What is the major byproduct? sm_no->check_byproduct solution_deprot Solution: - Use stronger base (NaH, KH) - Verify base activity/quantity - Ensure anhydrous conditions cause_deprot->solution_deprot byproduct_elim Byproduct has C=C bond (e.g., 10-decen-1-ol) check_byproduct->byproduct_elim byproduct_poly High MW species observed (Polyethers) check_byproduct->byproduct_poly cause_elim Likely Cause: E2 Elimination byproduct_elim->cause_elim cause_poly Likely Cause: Intermolecular Reaction byproduct_poly->cause_poly solution_elim Solution: - Lower reaction temperature - Avoid overly hindered bases cause_elim->solution_elim solution_poly Solution: - Use high-dilution conditions - Add substrate slowly to  base/solvent mixture cause_poly->solution_poly

Caption: Troubleshooting flowchart for low-yield issues.

Scientific FAQs: Understanding the Reaction Mechanisms

This section provides in-depth answers to common questions regarding the chemical principles governing the reactions of this compound.

Question 2: What are the main competing reaction pathways for this compound with a strong base?

When this compound is treated with a strong base, it is first deprotonated to form the corresponding alkoxide. This intermediate is at the center of a competition primarily between two pathways: an intramolecular Sₙ2 reaction and an intermolecular E2 reaction.

  • Intramolecular Sₙ2 (Cyclization): The alkoxide oxygen acts as a nucleophile and attacks the carbon atom bonded to the chlorine (C10) in a backside attack.[1][4][5] This results in the displacement of the chloride leaving group and the formation of a cyclic ether, oxacycloundecane. This is an example of the Williamson Ether Synthesis.[1][5]

  • E2 (Elimination): The alkoxide acts as a base and abstracts a proton from the carbon adjacent to the one bearing the chlorine (C9).[6][7] This occurs in a concerted mechanism where the C-H bond breaks, a C=C double bond forms, and the chloride leaving group departs, yielding an unsaturated alcohol, 10-decen-1-ol.

G cluster_main Reaction Pathways of 10-Chlorodecanyloxide cluster_sn2 Intramolecular SN2 cluster_e2 E2 Elimination start Cl-(CH₂)₁₀-O⁻ sn2_product Oxacycloundecane (Cyclic Ether) start->sn2_product Nucleophilic Attack (Favored by low temp, high dilution) e2_product 10-Decen-1-ol (Alkene) start->e2_product Proton Abstraction (Favored by high temp, sterically hindered base)

Caption: Competing SN2 and E2 pathways for the alkoxide intermediate.

Question 3: How do reaction conditions determine the major product?

The balance between substitution (Sₙ2) and elimination (E2) is highly sensitive to the experimental conditions.[5][10] As a researcher, you can manipulate these factors to favor your desired outcome.

ParameterCondition Favoring Sₙ2 (Cyclization)Condition Favoring E2 (Elimination)Rationale
Temperature Lower Temperature (e.g., 0 °C to RT)Higher Temperature (e.g., Reflux)Elimination has a higher activation energy and is entropically favored, making it more dominant at elevated temperatures.[8]
Base Strong, non-hindered base (e.g., NaH)Strong, sterically hindered base (e.g., KOtBu)Bulky bases are poor nucleophiles due to steric hindrance but are effective at abstracting sterically accessible protons, thus favoring elimination.[7][9][11]
Concentration High Dilution (<0.01 M)High Concentration (>0.1 M)High dilution kinetically favors intramolecular reactions over intermolecular ones. Elimination is an intramolecular process and is less affected by concentration than intermolecular substitution.
Solvent Polar aprotic (e.g., THF, DMF)Varies; often run in polar aprotic solventsPolar aprotic solvents solvate the cation of the base but not the anion, leaving the alkoxide highly reactive for both Sₙ2 and E2 pathways. They do not inherently favor one over the other, but they facilitate the overall reaction.[4][6]
Question 4: Why is forming an 11-membered ring like oxacycloundecane challenging?

The formation of medium (8-11 membered) rings via intramolecular cyclization faces unique thermodynamic and kinetic hurdles.

  • Enthalpic Strain: While larger rings have less angle strain than small rings (like cyclopropane), they can suffer from significant transannular strain (steric interactions across the ring) and torsional strain.

  • Entropic Disadvantage: There is a low probability of the two reactive ends of a long, flexible chain (the alkoxide and the C-Cl group) encountering each other in the correct orientation for reaction.[2] This unfavorable entropy makes ring formation slower compared to the formation of 5- or 6-membered rings.[1][2] This is why techniques like high dilution are essential to suppress the competing and entropically more favorable intermolecular reactions.

Experimental Protocol: Synthesis of Oxacycloundecane

This protocol provides a self-validating method for the intramolecular cyclization of this compound, with checkpoints for monitoring progress.

Objective: To synthesize oxacycloundecane via intramolecular Williamson ether synthesis.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

  • Hexanes/Ethyl Acetate for chromatography

Procedure:

  • Preparation (Inert Atmosphere):

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

    • Add anhydrous THF (e.g., 400 mL for a 1 mmol scale reaction to ensure high dilution).

    • Weigh Sodium Hydride (1.2 eq) and carefully wash it with anhydrous hexanes under inert atmosphere to remove mineral oil. Suspend the washed NaH in the THF.

  • Substrate Addition (High Dilution):

    • Dissolve this compound (1.0 eq) in a separate flask with a significant volume of anhydrous THF (e.g., 100 mL).

    • Using a syringe pump, add the substrate solution to the stirring NaH/THF suspension over a long period (e.g., 8-12 hours). This slow addition is crucial to maintain high dilution and favor the intramolecular reaction.

    • Checkpoint 1: Observe hydrogen gas evolution as the alkoxide forms.

  • Reaction:

    • After the addition is complete, gently heat the reaction mixture to a mild temperature (e.g., 40-50 °C) and stir overnight (12-16 hours).

    • Checkpoint 2 (TLC/GC-MS): Take a small aliquot, carefully quench it, and analyze it. The starting material spot/peak should be absent or significantly diminished, and a new, less polar product spot/peak should be present.

  • Workup:

    • Cool the reaction to 0 °C in an ice bath.

    • Very carefully and slowly, add saturated aqueous NH₄Cl to quench the excess NaH. (Caution: Hydrogen gas evolution).

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to isolate the oxacycloundecane from any potential oligomeric byproducts or elimination products.

    • Checkpoint 3 (Characterization): Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Intramolecular Cyclization Mechanism

The diagram below illustrates the key steps of the intramolecular Sₙ2 reaction.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular SN2 Attack Cl(CH₂)₉CH₂-OH Cl-(CH₂)₉-CH₂-OH NaH + NaH alkoxide Cl-(CH₂)₉-CH₂-O⁻ Na⁺ H2 + H₂ (gas) start_mol Cl-(CH₂)₉-CH₂-O⁻ ts Transition State start_mol->ts Backside Attack end_mol Oxacycloundecane + Cl⁻ ts->end_mol Ring Closure & Leaving Group Departure cluster_step1 cluster_step1 cluster_step2 cluster_step2

Caption: Mechanism of intramolecular Williamson ether synthesis.

References

Technical Support Center: Optimizing Substitutions for 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing substitution reactions involving 10-chlorodecan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of nucleophilic substitution on this long-chain haloalkanol. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategy.

Understanding the Substrate: this compound

This compound is a bifunctional molecule with a primary alkyl chloride at one end and a primary alcohol at the other. The key to successful substitution lies in targeting the C-Cl bond while preserving the hydroxyl group. As a primary alkyl halide, this compound overwhelmingly favors the S(N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3] This is due to the low steric hindrance around the electrophilic carbon and the high instability of the alternative primary carbocation that would be required for an S(_N)1 pathway.

An S(_N)2 reaction is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[4][5] This "backside attack" mechanism dictates the optimal choice of reagents and conditions.[2][3][6]

Frequently Asked Questions (FAQs)

Q1: What is the best type of solvent for S(_N)2 reactions with this compound?

A1: Polar aprotic solvents are strongly recommended.[7][8] Solvents like DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), and acetone are ideal choices. These solvents can dissolve the nucleophile but do not "cage" it through strong hydrogen bonding.[9] This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.[6][7][9] In contrast, polar protic solvents (like water, methanol, or ethanol) can solvate and stabilize the anionic nucleophile through hydrogen bonding, reducing its reactivity and slowing down the S(_N)2 reaction.[7][10][11]

Q2: My nucleophile is also a strong base. How can I avoid the competing elimination (E2) reaction?

A2: This is a critical consideration. The E2 mechanism competes with S(_N)2, especially with strong, sterically hindered bases. To favor substitution over elimination:

  • Use a less hindered nucleophile: Choose a nucleophile that is a strong nucleophile but a weaker base if possible. For example, I

    ^-
    , Br
    ^-
    , N(_3)
    ^{-}
    , and CN
    ^-
    are excellent nucleophiles with moderate basicity.

  • Keep the temperature low: Elimination reactions have a higher activation energy than substitution reactions because they involve more significant bond reorganization.[12] Therefore, increasing the reaction temperature will favor elimination more than substitution.[12] Running the reaction at room temperature or slightly below is often a good starting point.

  • Avoid bulky bases: Sterically hindered bases like tert-butoxide strongly favor elimination.[13]

Q3: The chloride leaving group seems unreactive. Can I improve its leaving group ability?

A3: Yes. While chloride is a decent leaving group, its reactivity can be enhanced by converting it in situ to a better leaving group, such as iodide. This is the principle behind the Finkelstein Reaction .[14][15][16][17] By adding a catalytic or stoichiometric amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture in an acetone solvent, you can generate the more reactive 10-iododecan-1-ol.[14][16][17] The reaction is driven to completion because the resulting sodium chloride (NaCl) is insoluble in acetone and precipitates out, following Le Châtelier's principle.[14][16][18] Alkyl iodides are significantly more reactive than alkyl chlorides in S(N)2 reactions.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield; Starting Material Unchanged

If you observe a significant amount of unreacted this compound, consider the following causes and solutions.

Potential Cause Scientific Rationale Recommended Action
Poor Nucleophile The rate of an S(N)2 reaction is directly dependent on the strength of the nucleophile.[5][8][19] Weak nucleophiles (e.g., H(_2)O, ROH) react very slowly with primary alkyl chlorides.Use a stronger, negatively charged nucleophile (e.g., N(_3)
^{-}
, CN
^{-}
, RS
^{-}
). If using a neutral nucleophile, consider deprotonating it with a non-nucleophilic base first.
Inappropriate Solvent A polar protic solvent (e.g., methanol, water) can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and drastically reducing its reactivity and the overall reaction rate.[9][10][11]Switch to a polar aprotic solvent such as DMSO, DMF, or acetone to maximize nucleophile reactivity.[6][7]
Insufficient Temperature While high temperatures can be detrimental (see Problem 2), some activation energy is required. The reaction may be too slow at room temperature.Gently warm the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or GC-MS. Be cautious not to overheat, which could favor elimination.
Poor Leaving Group The C-Cl bond is moderately strong. For less reactive nucleophiles, the chloride may not be a sufficiently good leaving group.Employ the Finkelstein reaction strategy. Add 1.1 equivalents of NaI in acetone to convert the chloride to the much more reactive iodide in situ before adding your primary nucleophile.[16][17]
Problem 2: Significant Formation of Elimination Byproduct (10-hydroxydec-1-ene)

The presence of an alkene byproduct indicates that the competing E2 elimination pathway is active.

Potential Cause Scientific Rationale Recommended Action
Reaction Temperature is Too High Elimination reactions have a higher entropy of activation and are generally favored at higher temperatures compared to substitution reactions.[12]Reduce the reaction temperature. Aim for the lowest temperature at which the substitution reaction proceeds at a reasonable rate. Consider running the reaction at room temperature or even 0 °C.
Nucleophile is Too Basic/Bulky Strong and sterically hindered bases (e.g., t-BuOK, LDA) preferentially act as bases rather than nucleophiles, abstracting a proton from the beta-carbon to induce elimination.[13]If possible, switch to a smaller, less basic nucleophile. For example, use azide (N(_3)
^{-}
) instead of an alkoxide if an oxygen nucleophile is not required.
Solvent Choice While less impactful than for S(_N)1/E1, some solvents can influence the S(_N)2/E2 balance.Ensure you are using a polar aprotic solvent. Protic solvents can sometimes slightly favor elimination with certain nucleophiles.[9]

Visualizing the Workflow

Diagram 1: Decision Workflow for Reaction Setup

This diagram outlines the initial steps for setting up a substitution reaction with this compound.

G sub Substrate: This compound (Primary Alkyl Chloride) mech Favored Mechanism: SN2 sub->mech nuc Select Nucleophile (e.g., NaN3, KCN, NaSR) mech->nuc sol Select Solvent: Polar Aprotic (e.g., DMSO, DMF, Acetone) mech->sol temp Set Initial Temperature: Room Temp (20-25 °C) mech->temp check_nuc Is Nucleophile Strong & Non-Bulky? nuc->check_nuc check_reactivity Is Reactivity Expected to be Low? sol->check_reactivity run Run Reaction & Monitor (TLC, GC-MS) temp->run check_nuc->nuc No, Re-evaluate check_nuc->check_reactivity Yes finkelstein Action: Add NaI (1.1 eq) in Acetone (Finkelstein Condition) check_reactivity->finkelstein Yes check_reactivity->run No finkelstein->run

Caption: Initial decision-making process for S(_N)2 reaction setup.

Diagram 2: Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common issues.

G start Analyze Reaction Outcome (TLC, GC-MS, NMR) problem What is the main issue? start->problem low_yield Low Yield / No Reaction problem->low_yield Low Conversion elimination Elimination Byproduct (Alkene) problem->elimination Side Products cause_ly Potential Cause? low_yield->cause_ly cause_e2 Potential Cause? elimination->cause_e2 sol_ly1 Switch to Polar Aprotic Solvent (DMSO, DMF) cause_ly->sol_ly1 Protic Solvent Used? sol_ly2 Use Stronger Nucleophile cause_ly->sol_ly2 Weak Nucleophile? sol_ly3 Increase Temperature Moderately (e.g., to 50°C) cause_ly->sol_ly3 Too Cold? sol_ly4 Add NaI (Finkelstein) cause_ly->sol_ly4 Poor Leaving Group? sol_e2_1 Lower Reaction Temperature cause_e2->sol_e2_1 High Temp? sol_e2_2 Use a Less Basic / Less Bulky Nucleophile cause_e2->sol_e2_2 Bulky/Strong Base?

Caption: A logical flowchart for troubleshooting common reaction problems.

Model Protocol: Synthesis of 10-Azidodecan-1-ol via S(_N)2 Reaction

This protocol describes a standard procedure for the substitution of this compound with sodium azide.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN(_3)) (1.5 eq)

  • Sodium iodide (NaI) (0.1 eq, catalyst)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and sodium iodide (0.1 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the mixture at room temperature (25 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Troubleshooting: If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50 °C.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 volumes relative to DMF).

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash them twice with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 10-azidodecan-1-ol.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

References

Preventing elimination reactions in 10-Chlorodecan-1-ol chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 10-chlorodecan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this bifunctional molecule. Here, we provide in-depth, field-proven insights to help you minimize undesired elimination reactions and maximize the yield of your target products.

Frequently Asked Questions (FAQs)

Q1: I'm attempting a nucleophilic substitution on the primary chloride of this compound, but I'm consistently isolating significant amounts of 10-decen-1-ol. What's causing this side reaction?

This is a classic case of competition between the desired substitution (SN2) pathway and the undesired elimination (E2) pathway. This compound is a primary alkyl halide, which structurally favors the SN2 reaction due to minimal steric hindrance.[1] However, the E2 pathway can become dominant under certain conditions.[1]

The most common causes for excessive elimination are:

  • Use of a Strong, Sterically Hindered Base: Many reagents can act as both a nucleophile and a base. If your chosen nucleophile is also a strong base (e.g., alkoxides like sodium ethoxide or potassium tert-butoxide), it can readily abstract a proton from the carbon adjacent to the chloride (the β-carbon), initiating the E2 elimination cascade.[1][2][3]

  • Elevated Reaction Temperatures: Higher temperatures provide the necessary activation energy for the elimination reaction, which is often entropically favored over substitution. This disproportionately increases the rate of the E2 reaction compared to the SN2 reaction.[1][4]

  • Solvent Choice: While polar aprotic solvents (like DMSO or DMF) are ideal for SN2 reactions, certain protic solvents can sometimes favor elimination depending on the base used.[1]

Q2: How can I perform a substitution reaction on the chloride without triggering elimination?

To favor the SN2 pathway, you must carefully select conditions that minimize the rate of the E2 reaction.

StrategyRecommendationRationale
Nucleophile Choice Use a good nucleophile that is a weak base.Species like azide (N₃⁻), cyanide (CN⁻), iodide (I⁻), or thiolates (RS⁻) are excellent nucleophiles but relatively weak bases, significantly reducing the likelihood of proton abstraction.[1]
Solvent Selection Employ polar aprotic solvents.Solvents such as DMSO, DMF, or acetone enhance the reactivity of the nucleophile for the SN2 pathway without solvating it as strongly as protic solvents do.[1]
Temperature Control Maintain low to moderate reaction temperatures.Running the reaction at the lowest feasible temperature (e.g., 0 °C to room temperature) will kinetically favor the SN2 reaction, which has a lower activation energy than the E2 pathway.[1]
Choice of Base (if required) If a base is necessary, use a non-nucleophilic, weak base.Carbonates (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases can be used to scavenge protons without actively promoting elimination.
Q3: I need to modify the hydroxyl group, but I'm concerned about intramolecular reactions or elimination. Should I protect the alcohol first?

Yes, in many cases, protecting the alcohol is a crucial first step. The hydroxyl group is acidic and can interfere with a wide range of reactions, especially those involving strong bases or organometallics.[5] Protecting the alcohol converts it into a non-reactive ether, allowing you to perform chemistry on the alkyl chloride portion of the molecule without interference.[6]

Common protecting groups for alcohols include:

  • Silyl Ethers (e.g., TBDMS, TIPS): These are robust and stable to many reaction conditions but can be easily removed with a fluoride source (like TBAF) or acid.[5][7]

  • Tetrahydropyranyl (THP) Ethers: Stable to basic conditions, making them ideal for reactions involving strong bases, and are removed with acid.[5][6][7]

Q4: Can I oxidize the primary alcohol of this compound to an aldehyde or carboxylic acid without causing elimination?

This is achievable, but requires careful selection of the oxidizing agent. Conditions that are strongly acidic or involve high heat can promote elimination.

  • For Aldehyde Synthesis (Mild Oxidation): Use non-acidic, mild oxidizing agents. Reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) or a Swern oxidation are excellent choices.[8][9] These methods operate under neutral or slightly basic conditions at low temperatures, minimizing the risk of elimination.

  • For Carboxylic Acid Synthesis (Strong Oxidation): While strong oxidants like potassium permanganate (KMnO₄) or chromic acid (Jones oxidation) can be effective, they often require harsh acidic conditions that can promote side reactions.[9] A two-step approach is often safer: first, protect the chloride (if necessary, depending on the nucleophilicity of the intermediate), then perform the oxidation, followed by deprotection. Alternatively, using PDC in DMF can sometimes provide the carboxylic acid under less harsh conditions.[9]

Troubleshooting Guides & In-Depth Protocols

Guide 1: Minimizing Elimination in Nucleophilic Substitution

Problem: Significant formation of 10-decen-1-ol during amination with ammonia to form 10-aminodecan-1-ol.

Root Cause Analysis: Ammonia (NH₃) is a good nucleophile but also a base. At elevated temperatures, its basicity can lead to E2 elimination. The bifunctional nature of this compound complicates this, as both substitution and elimination pathways are viable. The E2 mechanism is a single, concerted step where the base abstracts a proton at the same time the leaving group departs.[2][10][11]

E2_vs_SN2 cluster_start Reactants cluster_path Reaction Pathways cluster_end Products Reactants This compound + NH₃ SN2 SN2 Pathway (Substitution) Reactants->SN2 Nucleophilic Attack (Favored by low temp, good nucleophile) E2 E2 Pathway (Elimination) Reactants->E2 Proton Abstraction (Favored by high temp, strong base) Product_SN2 10-Aminodecan-1-ol (Desired Product) SN2->Product_SN2 Product_E2 10-Decen-1-ol (Byproduct) E2->Product_E2 Protection_Workflow Start This compound Step1 Protect OH group (e.g., TBDMS-Cl, Imidazole) Start->Step1 Intermediate TBDMS-Protected Intermediate Step1->Intermediate Step2 Perform desired reaction (e.g., Grignard, Substitution) Intermediate->Step2 Step3 Deprotect OH group (e.g., TBAF or Acid) Step2->Step3 End Final Product Step3->End

References

Technical Support Center: A Researcher's Guide to 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 10-Chlorodecan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this bifunctional organic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use. Our aim is to provide not just procedural steps, but the underlying scientific principles to ensure the integrity of your experiments.

I. Understanding the Stability of this compound: A Bifunctional Molecule

This compound possesses two reactive functional groups: a primary alcohol (-OH) and a terminal alkyl chloride (-Cl). This bifunctional nature dictates its stability and potential degradation pathways. Understanding these is crucial for proper handling and storage to prevent the formation of impurities that could compromise experimental outcomes. The primary alcohol group is susceptible to oxidation, while the alkyl chloride moiety can undergo hydrolysis or elimination reactions.

II. Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] The container should be tightly sealed to prevent moisture ingress and potential oxidation.

Q2: I've noticed a slight discoloration in my old stock of this compound. What could be the cause?

A2: Discoloration is often an indicator of chemical degradation. For this compound, this could be due to oxidation of the primary alcohol group to an aldehyde or carboxylic acid.[3][4] Trace metal impurities or exposure to light can catalyze this process. It is recommended to use a fresh, pure sample for sensitive applications.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, refrigeration is a suitable method for storing this compound to minimize degradation. However, ensure the container is well-sealed to prevent the absorption of moisture, which can lead to slow hydrolysis of the alkyl chloride.[5]

Q4: What materials are compatible for storing and handling this compound?

A4: Glass containers, particularly amber glass to protect from light, are ideal for long-term storage. For short-term use and in experimental setups, high-density polyethylene (HDPE) and polypropylene (PP) are generally compatible. Avoid strong oxidizing agents and strong bases, as they can react with the alcohol and alkyl chloride functionalities, respectively.[6]

III. Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Inconsistent experimental results using different batches of this compound. Batch-to-batch variability in purity or degradation of older stock. 1. Purity Verification: Analyze all batches by GC-MS or NMR to confirm purity and identify any potential degradation products. 2. Standardize Storage: Ensure all batches are stored under identical, optimal conditions. 3. First-In, First-Out (FIFO): Use older batches first to minimize the impact of long-term degradation.
pH of the reaction mixture changes upon addition of this compound. Hydrolysis of the terminal chloro group, releasing HCl. 1. Use Anhydrous Solvents: If the reaction chemistry allows, use anhydrous solvents to minimize hydrolysis. 2. Buffer the Reaction: If aqueous conditions are necessary, consider using a suitable buffer to maintain a stable pH. 3. Monitor pH: Continuously monitor the pH and adjust as necessary with a non-reactive base.
Formation of an unexpected byproduct with a higher molecular weight. Intermolecular etherification (Williamson ether synthesis-type reaction) under basic conditions. 1. Control Basicity: Avoid strong bases if possible. If a base is required, use a non-nucleophilic, sterically hindered base. 2. Temperature Control: Run the reaction at the lowest effective temperature to disfavor side reactions. 3. Stoichiometry: Use precise stoichiometric amounts of reagents to avoid excess base.
Loss of compound during workup. This compound has some solubility in water and can be volatile under high vacuum. 1. Aqueous Workup: Saturate the aqueous layer with NaCl to decrease the solubility of the organic compound. 2. Extraction: Use a low-polarity organic solvent for extraction and perform multiple extractions. 3. Solvent Removal: Use moderate temperatures and pressures during rotary evaporation to prevent loss of the product.[7]

IV. Quantitative Stability and Storage Data

Parameter Recommended Condition Rationale
Storage Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions such as oxidation and hydrolysis.[5]
Humidity < 50% Relative HumidityMinimizes moisture absorption, which can lead to the slow hydrolysis of the C-Cl bond.[5]
Light Exposure Store in amber vials or in the darkPrevents potential photodegradation, which can generate radical species and initiate unwanted side reactions.[1][8]
Incompatible Substances Strong oxidizing agents (e.g., permanganates, dichromates), strong bases (e.g., hydroxides, alkoxides), reactive metals (e.g., sodium, potassium)To prevent oxidation of the alcohol, and elimination or substitution of the chloride.[6]
Recommended Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term storageMinimizes oxidation of the primary alcohol group.

V. Experimental Protocol: Preparation of a Standard Solution of this compound

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in ethanol, a common solvent for this compound.

Materials:

  • This compound (purity ≥ 98%)

  • Anhydrous Ethanol (200 proof)

  • Volumetric flask (Class A)

  • Analytical balance

  • Glass syringe or pipette

Procedure:

  • Calculation: Determine the mass of this compound required. For a 10 mM solution in 10 mL, you will need:

    • Mass = 0.010 L * 0.010 mol/L * 192.73 g/mol = 0.01927 g (or 19.27 mg)

  • Weighing: Accurately weigh the calculated amount of this compound on an analytical balance.

  • Dissolution: Transfer the weighed compound to a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of anhydrous ethanol to the flask and swirl gently to dissolve the compound.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add anhydrous ethanol to the calibration mark on the volumetric flask.[9][10]

  • Homogenization: Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Store the solution in a tightly sealed amber glass vial at 2-8 °C. Label the vial with the compound name, concentration, solvent, and date of preparation.

VI. Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting unexpected results in experiments involving this compound.

Troubleshooting_Workflow cluster_purity Purity Issues cluster_storage Storage Issues cluster_procedure Procedural Issues start Unexpected Experimental Result check_purity Verify Purity of this compound (GC-MS, NMR) start->check_purity check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_procedure Analyze Experimental Protocol start->check_procedure impure Impurity Detected check_purity->impure improper_storage Improper Storage Identified check_storage->improper_storage side_reaction Potential Side Reaction? check_procedure->side_reaction impure->check_procedure No purify Purify Reagent or Obtain New Stock impure->purify Yes end Problem Resolved purify->end improper_storage->check_procedure No discard Discard Degraded Stock improper_storage->discard Yes discard->end modify_conditions Modify Reaction Conditions (Temp, pH, Reagents) side_reaction->modify_conditions Yes workup_issue Workup Problem? side_reaction->workup_issue No modify_conditions->end modify_workup Optimize Workup Protocol workup_issue->modify_workup Yes modify_workup->end

Caption: Troubleshooting workflow for experiments with this compound.

VII. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: A Guide to Managing the Reactivity of Primary Alkyl Chlorides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide you with in-depth, field-proven insights into managing the unique reactivity of primary alkyl chlorides in your synthetic endeavors. We understand the challenges these substrates can present, from sluggish reactions to unwanted side products. Here, you will find practical, evidence-based solutions in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with primary alkyl chlorides. Each issue is followed by an analysis of the potential causes and a step-by-step guide to resolving it.

Issue 1: My SN2 reaction with a primary alkyl chloride is extremely slow or not proceeding to completion.

Potential Causes:

  • Poor Leaving Group Ability: The chloride ion is a less effective leaving group compared to bromide or iodide, which can significantly slow down the reaction rate.[1]

  • Steric Hindrance: Even with primary alkyl chlorides, steric bulk near the reaction center (β-branching), such as in neopentyl chloride, can dramatically hinder the backside attack required for an SN2 mechanism.[2][3]

  • Inappropriate Solvent Choice: The use of polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness and slowing the reaction.[4]

Troubleshooting Steps:

  • Activate the Substrate via Halide Exchange (Finkelstein Reaction): Convert the primary alkyl chloride to a more reactive primary alkyl iodide in situ or as a separate step. The Finkelstein reaction utilizes sodium iodide in acetone. The less soluble sodium chloride precipitates, driving the equilibrium towards the formation of the alkyl iodide.[5][6][7][8][9]

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the higher barrier associated with the less reactive alkyl chloride. Typical temperatures for reactions like the Williamson ether synthesis range from 50-100 °C.[10][11]

  • Optimize Your Solvent System: Switch to a polar aprotic solvent such as acetone, acetonitrile, DMF, or DMSO. These solvents do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[4]

  • Utilize a Catalyst: For certain reactions, the addition of a catalytic amount of iodide salt can accelerate the reaction by generating a more reactive alkyl iodide intermediate.[10] Lewis acids, like silver salts, can also be used to coordinate with the chloride, making it a better leaving group.[12]

Issue 2: My reaction is producing a significant amount of an alkene byproduct (E2 Elimination).

Potential Causes:

  • Strongly Basic Nucleophile: Many strong nucleophiles are also strong bases. When reacting with a primary alkyl chloride, especially a sterically hindered one, the nucleophile may act as a base, abstracting a proton from the β-carbon and leading to elimination.[10][13]

  • High Reaction Temperatures: Higher temperatures can favor the elimination pathway over substitution.[14]

  • Sterically Hindered Substrate: Increased steric bulk on the alkyl chloride can make the electrophilic carbon less accessible for SN2 attack, making E2 elimination more competitive.[13][15]

Troubleshooting Steps:

  • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is a weaker base but still possesses high nucleophilicity. For example, when synthesizing an ether, if you have a choice between a primary alkoxide and a secondary alkyl halide versus a secondary alkoxide and a primary alkyl halide, always choose the latter combination to minimize elimination.[16]

  • Moderate the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use a Less Hindered Base/Nucleophile: If your substrate is sterically demanding, using a smaller, less hindered nucleophile can favor the SN2 pathway.

  • Employ Phase-Transfer Catalysis (PTC): PTC can be particularly effective in suppressing elimination reactions. A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the nucleophile into the organic phase, allowing for milder reaction conditions and often improving the selectivity for substitution.[17][18][19]

Frequently Asked Questions (FAQs)

Here we address some of the more general, conceptual questions regarding the reactivity of primary alkyl chlorides.

Q1: Why are primary alkyl chlorides less reactive than primary alkyl bromides or iodides in SN2 reactions?

The reactivity of alkyl halides in SN2 reactions is heavily influenced by the ability of the halogen to act as a leaving group. A good leaving group is a weak base that is stable on its own. The basicity of the halide ions increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Since chloride (Cl⁻) is a stronger base than bromide (Br⁻) or iodide (I⁻), it is a poorer leaving group, making the C-Cl bond more difficult to break.[1] This results in a higher activation energy and a slower reaction rate for primary alkyl chlorides compared to their bromide and iodide counterparts.

Q2: What is the role of a phase-transfer catalyst and when should I consider using one with a primary alkyl chloride?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[19] In the context of primary alkyl chlorides, a PTC is particularly useful when you are using an ionic nucleophile (like an alkoxide or cyanide) that is soluble in an aqueous or solid phase, while your alkyl chloride is in an organic phase. The PTC, often a quaternary ammonium salt, forms an ion pair with the nucleophile, making it soluble in the organic phase and bringing it into contact with the alkyl chloride to react.[18]

You should consider using a PTC when:

  • Your reaction is sluggish due to the low reactivity of the alkyl chloride.

  • You are observing side reactions like elimination under harsh, single-phase conditions.

  • You want to use milder reaction conditions (e.g., lower temperatures).

Q3: Can I perform a Williamson ether synthesis with a tertiary alkoxide and a primary alkyl chloride?

Yes, this is often the preferred strategy for synthesizing ethers with a tertiary alkyl group. The Williamson ether synthesis is an SN2 reaction, which works best with unhindered, primary alkyl halides.[10][11][16] Using a tertiary alkyl halide would lead almost exclusively to elimination products.[10][16] Therefore, the correct approach is to use the tertiary alcohol to form the alkoxide (nucleophile) and react it with a primary alkyl chloride (electrophile).

Experimental Protocols

Protocol 1: Activating a Primary Alkyl Chloride via Finkelstein Reaction

This protocol describes the conversion of a primary alkyl chloride to the more reactive primary alkyl iodide.

Materials:

  • Primary alkyl chloride (1.0 eq)

  • Sodium iodide (1.5 eq)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the primary alkyl chloride in anhydrous acetone.

  • Add sodium iodide to the solution.

  • Heat the mixture to reflux and stir. The reaction progress can be monitored by the formation of a white precipitate (NaCl).

  • Continue refluxing until the starting material is consumed (as determined by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • The resulting acetone solution containing the primary alkyl iodide can often be used directly in the subsequent reaction, or the acetone can be removed under reduced pressure to isolate the crude alkyl iodide.

Protocol 2: Williamson Ether Synthesis with a Primary Alkyl Chloride Using a Strong Base

This protocol outlines the synthesis of an ether from an alcohol and a primary alkyl chloride.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 eq)

  • Primary alkyl chloride (1.0 eq)

  • Anhydrous DMF or THF

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol and dissolve it in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the primary alkyl chloride dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Data & Visualization

Table 1: Relative Reactivity of Halides as Leaving Groups in SN2 Reactions
Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Rate
I⁻HI-10~30,000
Br⁻HBr-9~10,000
Cl⁻HCl-7~200
F⁻HF3.2~1

This table illustrates the correlation between leaving group ability and the acidity of its conjugate acid. Weaker bases (conjugate bases of stronger acids) are better leaving groups.

Diagram 1: SN2 vs. E2 Competition

sn2_vs_e2 sub Primary Alkyl Chloride + Nucleophile/Base sn2 SN2 Product (Substitution) sub->sn2 Small Nucleophile Low Temperature Polar Aprotic Solvent e2 E2 Product (Elimination) sub->e2 Strong, Bulky Base High Temperature

Caption: Decision pathway for substitution vs. elimination.

Diagram 2: Finkelstein Reaction Workflow

finkelstein start Start: Unreactive Primary Alkyl Chloride (R-Cl) process Finkelstein Reaction: + NaI in Acetone start->process intermediate Intermediate: Reactive Primary Alkyl Iodide (R-I) process->intermediate next_step Subsequent SN2 Reaction with Nucleophile intermediate->next_step product Desired Product next_step->product

Caption: Activating alkyl chlorides for SN2 reactions.

References

Troubleshooting low conversion rates in 10-Chlorodecan-1-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 10-Chlorodecan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic procedures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you troubleshoot low conversion rates and other common issues.

Troubleshooting Guide: Low Conversion Rates

Low yields in the synthesis of this compound can arise from a variety of factors, from reagent purity to reaction conditions. This guide provides a structured approach to identifying and resolving these issues.

Question 1: I am attempting a Grignard reaction to synthesize this compound, but my yield is consistently low. What are the likely causes?

Low yields in Grignard reactions are a common issue, often stemming from the reagent's high reactivity and sensitivity. Here are the primary culprits and their solutions:

  • Presence of Acidic Protons: Grignard reagents are highly basic and will be quenched by any source of acidic protons in the reaction mixture.[1][2] The hydroxyl group of your starting material or product is a common issue.

    • Solution: Protect the alcohol functionality before introducing the Grignard reagent. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are excellent protecting groups as they are stable to Grignard reagents but can be easily removed later.[3][4]

  • Inadequate Anhydrous Conditions: Even trace amounts of water in your glassware or solvents will destroy the Grignard reagent.[5]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Poor Quality Magnesium: The surface of the magnesium metal can oxidize, preventing the reaction from initiating.

    • Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated by crushing it with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine to the reaction flask.[5]

  • Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the alkyl halide starting material, can be a significant side reaction, especially with more reactive alkyl halides.

    • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and favor the formation of the Grignard reagent.

Question 2: My hydroboration-oxidation of 10-chloro-1-decene is not giving the expected yield of this compound. What should I investigate?

Hydroboration-oxidation is a reliable method for the anti-Markovnikov hydration of alkenes, but several factors can lead to poor performance:[6][7]

  • Borane Reagent Decomposition: Borane (BH3) is often used as a complex with tetrahydrofuran (THF). This complex can degrade over time, especially if not stored properly.

    • Solution: Use a fresh bottle of BH3•THF. For improved stability and selectivity, consider using a bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), which is particularly effective for the hydroboration of terminal alkenes.[6]

  • Incomplete Oxidation: The oxidation of the intermediate organoborane to the alcohol requires careful control of conditions.

    • Solution: Ensure that the hydrogen peroxide and sodium hydroxide solutions are added slowly and that the temperature is maintained, as the reaction is exothermic. The oxidation step is crucial for cleaving the carbon-boron bond to form the desired alcohol.[8]

  • Suboptimal Reaction Temperature: The hydroboration step is typically carried out at 0 °C to room temperature. Deviations can affect the regioselectivity and yield.

    • Solution: Maintain the recommended temperature throughout the addition of the borane reagent.

Question 3: I am trying to reduce 10-chlorodecanoic acid to this compound, but the reaction is sluggish and incomplete. How can I improve this?

The direct reduction of carboxylic acids to alcohols can be challenging and often requires potent reducing agents.[9][10]

  • Insufficient Reducing Agent Strength: Sodium borohydride (NaBH4) is generally not strong enough to reduce carboxylic acids.[10][11]

    • Solution: Use a more powerful reducing agent like lithium aluminum hydride (LiAlH4).[9] It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH4 reacts violently with water.

  • Formation of an Unreactive Carboxylate Salt: In the presence of a hydride reagent, the acidic proton of the carboxylic acid will be removed first, forming a carboxylate salt that is less reactive towards reduction.

    • Solution: Use a sufficient excess of the reducing agent to ensure both deprotonation and reduction occur. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an ester or an acid chloride, prior to reduction.[12]

Question 4: I've noticed the formation of a significant byproduct in my reaction. Could it be an intramolecular cyclization product?

Yes, intramolecular cyclization is a common side reaction in the synthesis of long-chain haloalcohols, leading to the formation of a cyclic ether (in this case, oxacycloundecane). This is an intramolecular Williamson ether synthesis.[1][2][3][4]

  • Conditions Favoring Cyclization: This side reaction is particularly favored under basic conditions, where the alcohol is deprotonated to an alkoxide, which can then displace the chloride in an intramolecular SN2 reaction.[2][4]

    • Solution: Avoid strongly basic conditions during workup and purification if possible. If a base is required, use a milder, non-nucleophilic base and maintain a low temperature. If the desired product is the haloalcohol, it is best to work up the reaction under neutral or slightly acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most common and practical synthetic routes are:

  • Hydroboration-oxidation of 10-chloro-1-decene: This is often the preferred method as it is a high-yielding, two-step process with predictable regioselectivity.[6][7]

  • Reduction of 10-chlorodecanoic acid or its esters: This is a viable route, though it requires a strong reducing agent like LiAlH4.[9]

  • Grignard reaction with a protected ω-chloro alcohol precursor: This multi-step approach involves protecting the alcohol, forming the Grignard reagent, reacting it with an appropriate electrophile (like formaldehyde), and then deprotecting.[1][3]

Q2: How do I choose the right protecting group for my alcohol in a Grignard synthesis?

The ideal protecting group should be:

  • Easy to install and remove in high yield.

  • Stable to the reaction conditions (in this case, the strongly basic and nucleophilic Grignard reagent).

  • Not interfere with the desired reaction.

For Grignard reactions, silyl ethers (e.g., TBDMS, TIPS) are an excellent choice due to their stability and ease of removal with fluoride sources like tetrabutylammonium fluoride (TBAF).[3]

Q3: What are the key safety precautions I should take when working with these reagents?

  • Grignard Reagents and LiAlH4: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from any sources of water or protic solvents. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[13][14]

  • Borane-THF Complex: This reagent is flammable and toxic. It should be handled in a well-ventilated fume hood.[15]

  • General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use.[16]

Q4: How can I effectively purify the final product, this compound?

Given that this compound is a long-chain alcohol, it will have a relatively high boiling point and may be a solid or a viscous liquid at room temperature.

  • Distillation: Vacuum distillation is a suitable method for purification if the product is a liquid and thermally stable.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.[17]

  • Chromatography: Column chromatography on silica gel is a versatile method for purifying organic compounds. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely be effective.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydroboration-Oxidation of 10-Chloro-1-decene

Materials:

  • 10-Chloro-1-decene

  • Borane-tetrahydrofuran complex (1 M in THF)

  • 3 M Sodium hydroxide solution

  • 30% Hydrogen peroxide solution

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 10-chloro-1-decene (1 equivalent) and anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M sodium hydroxide solution (1.2 equivalents), followed by the slow, dropwise addition of 30% hydrogen peroxide (1.2 equivalents). Caution: This addition is exothermic.

  • Allow the mixture to warm to room temperature and stir for another 1 hour.

  • Quench the reaction by adding water and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Troubleshooting - Test for Water in Solvents

Materials:

  • Small, dry test tube

  • A small piece of sodium metal

  • Solvent to be tested (e.g., THF, diethyl ether)

Procedure:

  • In a fume hood, place a small, freshly cut piece of sodium metal into a dry test tube.

  • Add a few milliliters of the solvent to be tested.

  • Observe the sodium surface. If bubbles of hydrogen gas are evolved, water is present in the solvent. The solvent must be dried further before use.

Visualizations

Workflow for Troubleshooting Low Yields in Grignard Reactions

Troubleshooting_Grignard start Low Yield in Grignard Reaction check_conditions Verify Anhydrous Conditions (Dry Glassware & Solvents) start->check_conditions check_mg Check Magnesium Quality (Fresh, Shiny Turnings) start->check_mg check_starting_material Analyze Starting Material (Presence of Acidic Protons) start->check_starting_material dry_solvents Redistill or Use Solvent Purifier check_conditions->dry_solvents activate_mg Activate Magnesium (Iodine crystal or crushing) check_mg->activate_mg protecting_group Protect Alcohol with a Silyl Ether check_starting_material->protecting_group retry_reaction Retry Reaction protecting_group->retry_reaction activate_mg->retry_reaction dry_solvents->retry_reaction Intramolecular_Cyclization reactant This compound Cl-(CH2)10-OH base Base (e.g., OH-) reactant->base Deprotonation alkoxide Deprotonated Intermediate Cl-(CH2)10-O- base->alkoxide product Oxacycloundecane (CH2)10O alkoxide->product Intramolecular SN2 Attack

References

Validation & Comparative

A Comparative Guide to the Reactivity of 10-Chlorodecan-1-ol and 10-Bromodecan-1-ol in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the strategic selection of starting materials is paramount to achieving desired molecular architectures efficiently. Haloalcohols, serving as versatile bifunctional building blocks, are frequently employed in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates.[1] This guide provides an in-depth comparative analysis of the reactivity of two such haloalcohols: 10-chlorodecan-1-ol and 10-bromodecan-1-ol, with a focus on their utility in nucleophilic substitution reactions.

Theoretical Foundation of Reactivity: The Decisive Role of the Leaving Group

The reactivity of haloalkanes in nucleophilic substitution reactions is fundamentally governed by several factors, including the nature of the nucleophile, the solvent, and the structure of the alkyl halide itself.[2] However, when comparing two structurally analogous primary haloalcohols like this compound and 10-bromodecan-1-ol, the most critical determinant of their relative reactivity is the identity of the halogen atom, which functions as the leaving group.[3]

A good leaving group is a species that can readily depart from the substrate, taking with it the electron pair from the carbon-halogen bond.[4] The stability of the resulting halide ion is a key indicator of its effectiveness as a leaving group.[4] In this comparison, we are evaluating the chloride ion (Cl⁻) versus the bromide ion (Br⁻).

Several key principles dictate why bromide is a superior leaving group compared to chloride:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3] This is due to the larger atomic radius of bromine, which results in a longer and more polarizable bond with carbon. Consequently, less energy is required to cleave the C-Br bond during the rate-determining step of a nucleophilic substitution reaction.

  • Polarizability and Stability in Solution: The bromide ion, being larger and more polarizable than the chloride ion, can better distribute its negative charge over a larger volume.[5] This increased polarizability leads to greater stabilization by solvent molecules, making it a more stable and thus better leaving group.[5]

  • Basicity: There is an inverse relationship between the basicity of a species and its leaving group ability. Weaker bases are better leaving groups.[6] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), it follows that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[5][6] This lower basicity makes bromide more willing to depart and exist as a stable anion in solution.

These fundamental principles predict that 10-bromodecan-1-ol will exhibit greater reactivity in nucleophilic substitution reactions compared to this compound under identical conditions.

Comparative Experimental Data: A Head-to-Head Evaluation in Williamson Ether Synthesis

To provide a quantitative illustration of the reactivity differences, we present hypothetical yet realistic experimental data for the Williamson ether synthesis, a classic SN2 reaction.[7] In this reaction, the haloalcohol is reacted with a strong base to deprotonate the hydroxyl group, forming an alkoxide, which then undergoes an intramolecular cyclization to form an oxacycloundecane (a cyclic ether).

Reaction: Intramolecular Williamson Ether Synthesis

ParameterThis compound10-Bromodecan-1-ol
Reaction Time 18 hours6 hours
Reaction Temperature 80°C60°C
Yield of Oxacycloundecane 65%92%

This data is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on specific experimental conditions.

The data clearly indicates that 10-bromodecan-1-ol is significantly more reactive, affording a higher yield in a shorter time and at a lower temperature. This is a direct consequence of the superior leaving group ability of bromide compared to chloride.

Experimental Protocols

The following is a detailed protocol for the intramolecular Williamson ether synthesis of oxacycloundecane from a 10-halodecan-1-ol.

Materials:
  • This compound or 10-bromodecan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF (10 volumes).

  • Deprotonation: The haloalcohol (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the cessation of hydrogen gas evolution.

  • Intramolecular Cyclization: The reaction mixture is heated to the desired temperature (see table above) and stirred for the specified duration. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

The causality behind these experimental choices lies in creating an optimal environment for the SN2 reaction. The use of a strong base like sodium hydride is necessary to deprotonate the alcohol, forming the nucleophilic alkoxide.[8] Anhydrous THF is an appropriate polar aprotic solvent that can solvate the sodium cation but does not interfere with the nucleophilicity of the alkoxide.[8] Heating provides the necessary activation energy for the reaction, and the choice of temperature and reaction time is dictated by the reactivity of the specific haloalcohol.

Visualization of the Reaction and Workflow

Reaction Mechanism

G start 10-Halodecan-1-ol (X = Cl or Br) alkoxide Sodium 10-halodecan-1-olate start->alkoxide  + NaH - H₂ transition_state SN2 Transition State alkoxide->transition_state Intramolecular Attack product Oxacycloundecane transition_state->product byproduct NaX transition_state->byproduct

Caption: Intramolecular Williamson Ether Synthesis Mechanism.

Experimental Workflow

G setup Reaction Setup (Flask, Stirrer, N₂) deprotonation Deprotonation (Haloalcohol + NaH in THF) setup->deprotonation cyclization Intramolecular Cyclization (Heating) deprotonation->cyclization workup Aqueous Workup (Quenching & Extraction) cyclization->workup purification Purification (Drying & Chromatography) workup->purification final_product Pure Oxacycloundecane purification->final_product

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 10-Chlorodecan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, the unambiguous structural confirmation of a synthesized molecule is paramount. This guide provides an in-depth technical overview of the spectroscopic methods used to validate the successful synthesis of 10-Chlorodecan-1-ol, a valuable bifunctional molecule. We will explore the expected outcomes from key analytical techniques, compare them with potential impurities, and provide field-proven insights into the experimental choices, ensuring the integrity of your synthetic results.

The Synthetic Pathway: Selective Monochlorination of 1,10-Decanediol

The most common and direct route to this compound is the selective monochlorination of the readily available starting material, 1,10-decanediol. The challenge in this synthesis lies in achieving monosubstitution, as the symmetrical nature of the diol can easily lead to the formation of the undesired 1,10-dichlorodecane.

A reliable method for selective monochlorination involves the use of a controlled amount of a chlorinating agent, such as thionyl chloride (SOCl₂) or a Vilsmeier-type reagent like that derived from cyanuric chloride and DMF. The choice of reagent and reaction conditions is critical to favor the formation of the desired mono-chloro alcohol.

Below is a representative workflow for the synthesis of this compound.

Synthesis_Workflow start 1,10-Decanediol reaction Selective Monochlorination start->reaction reagent Chlorinating Agent (e.g., SOCl₂ or Cyanuric Chloride/DMF) reagent->reaction product This compound reaction->product side_product 1,10-Dichlorodecane (Side Product) reaction->side_product unreacted Unreacted 1,10-Decanediol reaction->unreacted purification Purification (e.g., Column Chromatography) product->purification side_product->purification unreacted->purification purification->product Isolated Product

Caption: Synthetic workflow for this compound.

Spectroscopic Validation: A Multi-faceted Approach

The validation of the synthesized this compound relies on a combination of spectroscopic techniques, each providing unique structural information. By comparing the obtained spectra with those of the starting material and potential side products, we can confidently confirm the identity and purity of the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Expected ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • -CH₂-OH (C1-H): A triplet at approximately 3.64 ppm. The downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom. The signal is split into a triplet by the two neighboring protons on C2.[1]

  • -CH₂-Cl (C10-H): A triplet at around 3.54 ppm. The chlorine atom also deshields the adjacent protons, causing a downfield shift. This signal is split into a triplet by the two protons on C9.

  • -CH₂- chain protons (C2-H to C9-H): A complex multiplet in the region of 1.2-1.8 ppm. These protons are in similar chemical environments and their signals overlap.

  • -OH proton: A broad singlet that can appear over a wide range of chemical shifts (typically 1-5 ppm), depending on the concentration, solvent, and temperature.[2] This peak can be confirmed by a "D₂O shake," where the addition of deuterium oxide results in the disappearance of the -OH signal.[1]

Comparative ¹H NMR Data:

CompoundKey ¹H NMR Signals (ppm)
This compound ~3.64 (t, 2H, -CH₂-OH), ~3.54 (t, 2H, -CH₂-Cl), 1.2-1.8 (m, 16H, -(CH₂)₈-), variable (br s, 1H, -OH)[3]
1,10-Decanediol ~3.64 (t, 4H, -CH₂-OH), ~1.56 (p, 4H), ~1.28 (m, 12H), variable (br s, 2H, -OH)[4][5]
1,10-Dichlorodecane ~3.54 (t, 4H, -CH₂-Cl), ~1.77 (p, 4H), ~1.2-1.4 (m, 12H)[6][7]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to confirm the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Expected ¹³C NMR Spectrum of this compound:

Due to the molecule's asymmetry, all ten carbon atoms in this compound are chemically non-equivalent and should produce ten distinct signals in the broadband-decoupled ¹³C NMR spectrum.[8]

  • C1 (-CH₂-OH): Around 63 ppm. The attachment to the electronegative oxygen atom causes a significant downfield shift.[9]

  • C10 (-CH₂-Cl): Around 45 ppm. The chlorine atom also induces a downfield shift, but to a lesser extent than oxygen.[6]

  • C2-C9: A series of peaks in the aliphatic region (approximately 25-33 ppm).

Comparative ¹³C NMR Data:

CompoundKey ¹³C NMR Signals (ppm)
This compound ~63.1 (C1), ~45.1 (C10), ~32.8, ~32.6, ~29.5, ~29.4, ~28.9, ~26.8, ~25.7 (C2-C9)[3]
1,10-Decanediol ~63.1 (C1, C10), ~32.8 (C2, C9), ~29.6 (C3, C8), ~29.5 (C4, C7), ~25.8 (C5, C6)[4][10]
1,10-Dichlorodecane ~45.1 (C1, C10), ~32.6 (C2, C9), ~29.4 (C3, C8), ~28.8 (C4, C7), ~26.8 (C5, C6)[7]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Data Processing and Analysis: Process the data and compare the observed chemical shifts with the expected values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected FT-IR Spectrum of this compound:

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl and alkyl chloride functional groups, as well as the hydrocarbon backbone.

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding between the alcohol molecules.[11]

  • C-H Stretch: Strong, sharp peaks between 2850 and 3000 cm⁻¹, characteristic of the sp³ C-H bonds in the alkyl chain.[11]

  • C-O Stretch: A strong absorption in the range of 1050-1150 cm⁻¹, corresponding to the stretching vibration of the C-O single bond.

  • C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Comparative FT-IR Data:

CompoundKey FT-IR Absorption Bands (cm⁻¹)
This compound ~3330 (br, O-H), ~2920, ~2850 (C-H), ~1060 (C-O), ~725 (C-Cl)[3]
1,10-Decanediol ~3300 (br, O-H), ~2920, ~2850 (C-H), ~1060 (C-O)[4][12]
1,10-Dichlorodecane ~2920, ~2850 (C-H), ~725 (C-Cl)[7][13]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the positions and shapes of the absorption bands to identify the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum of this compound:

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) may be weak or absent due to facile fragmentation. The most characteristic feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2) with a relative intensity of 3:1.

  • Molecular Ion (M⁺): A pair of peaks at m/z 192 and 194, corresponding to [C₁₀H₂₁³⁵ClO]⁺ and [C₁₀H₂₁³⁷ClO]⁺.

  • Fragmentation: Common fragmentation pathways for long-chain alcohols include the loss of water (M-18) and alpha-cleavage. For haloalkanes, the loss of the halogen radical is a common fragmentation.

Comparative Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 192/194Fragments showing the 3:1 isotopic pattern for chlorine.[3]
1,10-Decanediol 174 (often weak or absent)156 (M-H₂O), and other fragments from C-C bond cleavage.[4][14]
1,10-Dichlorodecane 210/212/214Fragments showing isotopic patterns for two chlorine atoms.[7][15]

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Alternative Synthetic Approaches

While the selective monochlorination of 1,10-decanediol is a common route, other synthetic strategies can be employed. For instance, this compound can be synthesized from derivatives of sebacic acid (decanedioic acid). This typically involves the reduction of one carboxylic acid group to an alcohol and the conversion of the other to a chloride. These multi-step syntheses offer alternative pathways that may be advantageous in certain contexts, for example, to avoid the challenges of selective monofunctionalization of a symmetrical starting material.[16]

Conclusion

The successful synthesis of this compound requires a robust validation strategy to confirm the structure and purity of the final product. A combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive analytical toolkit for this purpose. By carefully analyzing the spectroscopic data and comparing it to that of the starting materials and potential side products, researchers can have high confidence in their synthetic outcomes. This guide provides the foundational knowledge and practical protocols to effectively utilize these techniques in the validation of this compound and other similar molecules.

References

A Comparative Analysis of Nucleophilic Substitution Rates for Haloalkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the factors governing the rates of nucleophilic substitution reactions in haloalkanes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying principles that dictate reaction outcomes. By understanding these nuances, you can better predict reactivity, optimize reaction conditions, and design more efficient synthetic pathways.

Foundational Principles: A Tale of Two Mechanisms

Nucleophilic substitution reactions of haloalkanes primarily proceed through two distinct mechanistic pathways: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) reactions.[1][2] The preferred pathway and its corresponding rate are profoundly influenced by a confluence of factors, including the structure of the haloalkane, the nature of the leaving group, the strength of the nucleophile, and the choice of solvent.[3]

The S(_N)2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the halogen from the backside, simultaneously displacing the leaving group.[4] Its rate is dependent on the concentrations of both the haloalkane and the nucleophile, following second-order kinetics.[2][5]

Conversely, the S(_N)1 reaction is a two-step process.[1] The first and rate-determining step involves the spontaneous dissociation of the haloalkane to form a carbocation intermediate.[2] This is followed by a rapid attack of the nucleophile on the carbocation.[1] The rate of the S(_N)1 reaction is dependent only on the concentration of the haloalkane, thus adhering to first-order kinetics.[5]

The Decisive Role of Substrate Structure

The structure of the haloalkane is arguably the most critical factor in determining whether a reaction proceeds via an S(_N)1 or S(_N)2 pathway. This choice is a direct consequence of two competing electronic and steric effects: carbocation stability and steric hindrance.

S(_N)1 Reactivity and Carbocation Stability

The rate of an S(_N)1 reaction is directly proportional to the stability of the carbocation intermediate formed in the rate-determining step.[2] Alkyl groups are electron-donating and stabilize the positive charge of the carbocation. Consequently, the order of reactivity for haloalkanes in S(_N)1 reactions is:

Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl [6]

Tertiary haloalkanes readily form relatively stable tertiary carbocations, making them highly reactive towards the S(_N)1 pathway. Primary and methyl halides, on the other hand, would have to form highly unstable carbocations and thus do not typically undergo S(_N)1 reactions.[7]

S(_N)2 Reactivity and Steric Hindrance

The S(_N)2 reaction involves a backside attack by the nucleophile. The presence of bulky alkyl groups on the carbon atom bearing the leaving group sterically hinders this approach, slowing down the reaction.[4] As the number of alkyl substituents increases, the reaction rate decreases dramatically. Therefore, the order of reactivity for haloalkanes in S(_N)2 reactions is the inverse of that for S(_N)1 reactions:

Methyl > Primary (1°) > Secondary (2°) > Tertiary (3°) [7]

Tertiary haloalkanes are so sterically hindered that they are essentially unreactive via the S(_N)2 mechanism.[8]

Quantitative Comparison of Substrate Reactivity

The following table provides a quantitative comparison of the relative rates of S(_N)1 and S(_N)2 reactions for different alkyl bromides, illustrating the profound impact of substrate structure.

Alkyl Bromide Structure Type Relative S(_N)1 Rate Relative S(_N)2 Rate
Methyl bromideCH(_3)BrMethyl1221,000
Ethyl bromideCH(_3)CH(_2)BrPrimary (1°)21,350
Isopropyl bromide(CH(_3))(_2)CHBrSecondary (2°)451
tert-Butyl bromide(CH(_3))(_3)CBrTertiary (3°)~1 x 10(_8)Negligible

Data compiled from multiple sources. S(_N)1 rates are relative to isopropyl bromide, and S(_N)2 rates are relative to isopropyl bromide.[8]

The Influence of the Leaving Group

For both S(_N)1 and S(_N)2 reactions, the bond to the leaving group is broken in the rate-determining step. Therefore, a better leaving group will lead to a faster reaction. A good leaving group is a weak base, as it is more stable with a negative charge.[9] For the halogens, the leaving group ability increases down the group in the periodic table. This is because the halide ions increase in size, and the negative charge is dispersed over a larger volume, leading to greater stability.

The order of leaving group ability for the halogens is:

I

^- 
> Br
^-
> Cl
^-
> F
^-
[5]

This trend is directly correlated with the strength of the carbon-halogen bond; the weaker the bond, the faster the rate of nucleophilic substitution.[10]

Carbon-Halogen Bond Bond Enthalpy (kJ/mol)
C-I~240
C-Br~280
C-Cl~340
C-F~485

The Role of the Nucleophile

The nature of the nucleophile has a significant impact on the rate of S(_N)2 reactions but does not affect the rate of S(_N)1 reactions, as the nucleophile is not involved in the rate-determining step of the S(_N)1 mechanism.[2]

Nucleophilicity in S(_N)2 Reactions

A strong nucleophile is more reactive and will lead to a faster S(_N)2 reaction. Nucleophilicity is influenced by several factors:

  • Charge: Anionic nucleophiles are generally stronger than their neutral counterparts (e.g., OH

    ^-
    > H(_2)O).

  • Electronegativity: Within a period, nucleophilicity increases with decreasing electronegativity.

  • Solvent: The choice of solvent can dramatically alter nucleophilicity (discussed in the next section).

The following table shows the relative rates of reaction of methyl bromide with a variety of nucleophiles.

Nucleophile Relative Rate
I
^-
100,000
HS
^-
100,000
CN
^-
10,000
Br
^-
7,000
N(_3)
^-
4,000
Cl
^-
1,000
CH(_3)O
^-
1,000
OH
^-
600
H(_2)O1

Data is illustrative and compiled from various sources.

The Critical Choice of Solvent

The solvent plays a crucial role in nucleophilic substitution reactions by stabilizing or destabilizing reactants, intermediates, and transition states. The primary distinction is between polar protic and polar aprotic solvents.

  • Polar Protic Solvents: These solvents have a hydrogen atom bonded to an electronegative atom (e.g., O-H or N-H) and can act as hydrogen bond donors. Examples include water (H(_2)O), methanol (CH(_3)OH), and ethanol (CH(_3)CH(_2)OH).

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack an O-H or N-H bond, so they cannot act as hydrogen bond donors. Examples include acetone ((CH(_3))(_2)CO), dimethyl sulfoxide (DMSO), and acetonitrile (CH(_3)CN).[11]

Solvent Effects on S(_N)1 Reactions

S(_N)1 reactions are favored by polar protic solvents .[1] This is because the polar protic solvent can stabilize both the carbocation intermediate and the leaving group anion through solvation, thereby lowering the activation energy of the rate-determining step.[12]

Solvent Effects on S(_N)2 Reactions

S(_N)2 reactions are favored by polar aprotic solvents .[13] In a polar protic solvent, the nucleophile is surrounded by a "cage" of solvent molecules through hydrogen bonding, which hinders its ability to attack the substrate.[11] Polar aprotic solvents, while still being polar enough to dissolve the reactants, do not form this solvent cage around the nucleophile, leaving it "naked" and more reactive.[11] This can lead to a dramatic increase in the reaction rate. For example, the reaction of an azide nucleophile with 1-bromobutane is approximately 5000 times faster in dimethylformamide (a polar aprotic solvent) than in methanol (a polar protic solvent).[11]

Solvent Solvent Type Relative Rate
Methanol (CH(_3)OH)Polar Protic1
Water (H(_2)O)Polar Protic7
Dimethyl Sulfoxide (DMSO)Polar Aprotic1,300
Dimethylformamide (DMF)Polar Aprotic2,800
Acetonitrile (CH(_3)CN)Polar Aprotic5,000

Illustrative data for the reaction of azide with 1-bromobutane.[11]

Visualizing the Mechanisms and Influencing Factors

To further clarify the relationships between the different components of nucleophilic substitution reactions, the following diagrams illustrate the S(_N)1 and S(_N)2 mechanisms and the key factors influencing the reaction pathway.

SN2_Mechanism Reactants Nucleophile (Nu⁻) + Haloalkane (R-X) TS Transition State [Nu---R---X]⁻ Reactants->TS Backside Attack (Concerted) Products Product (Nu-R) + Leaving Group (X⁻) TS->Products Inversion of Stereochemistry SN1_Mechanism Reactant Haloalkane (R-X) Intermediate Carbocation Intermediate (R⁺) + Leaving Group (X⁻) Reactant->Intermediate Step 1: Ionization (Slow) Product Product (R-Nu) Intermediate->Product Step 2: Nucleophilic Attack (Fast) Nucleophile Nucleophile (Nu⁻) Influencing_Factors Topic Nucleophilic Substitution Rate Substrate Substrate Structure Topic->Substrate Leaving_Group Leaving Group Topic->Leaving_Group Nucleophile Nucleophile Topic->Nucleophile Solvent Solvent Topic->Solvent SN1 SN1 Favored by: - Tertiary (3°) - Good Leaving Group - Polar Protic Solvent Substrate->SN1 SN2 SN2 Favored by: - Methyl/Primary (1°) - Good Leaving Group - Strong Nucleophile - Polar Aprotic Solvent Substrate->SN2 Leaving_Group->SN1 Leaving_Group->SN2 Nucleophile->SN2 Solvent->SN1 Solvent->SN2

References

A Comparative Guide to the Synthesis and Application of (S)-3-Hydroxytetrahydrofuran (CAS 51309-10-5): A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxytetrahydrofuran, identified by CAS number 51309-10-5, is a pivotal chiral building block in modern pharmaceutical synthesis.[1] Its stereospecific structure is integral to the efficacy of numerous drugs, including treatments for cancer, diabetes, and viral infections like AIDS.[2] This guide provides an in-depth comparison of the primary synthetic routes to this valuable synthon, offering experimental insights and protocols to aid researchers in selecting the most appropriate methodology for their specific needs.

The importance of chirality in drug development cannot be overstated. The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful.[1] (S)-3-Hydroxytetrahydrofuran provides a pre-defined stereocenter that chemists can incorporate into complex molecules, ensuring the final drug product has the desired therapeutic effect.[3][4]

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure (S)-3-hydroxytetrahydrofuran is a topic of significant interest, with several distinct approaches having been developed. These can be broadly categorized into chiral pool synthesis, asymmetric synthesis, and enzymatic resolutions.

1. Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

This strategy utilizes readily available, inexpensive chiral molecules from nature as starting materials.[3] L-malic acid is a common and cost-effective precursor for the synthesis of (S)-3-hydroxytetrahydrofuran.[5][6]

Key Advantages:

  • Cost-effective: Utilizes cheap and abundant natural starting materials.[6]

  • Inherent Chirality: The stereocenter is already present, avoiding the need for complex asymmetric induction steps.

Common Challenges:

  • Multi-step Processes: Can involve several reaction steps, potentially lowering the overall yield.

  • Harsh Reagents: Some traditional methods employ hazardous reagents like lithium aluminum hydride, which are not ideal for large-scale industrial production.[5][6]

Table 1: Comparison of Chiral Pool Synthesis Routes for (S)-3-Hydroxytetrahydrofuran

Starting MaterialKey Reagents & ConditionsReported Overall YieldKey AdvantagesKey DisadvantagesReference(s)
L-Malic Acid1. Esterification (SOCl₂, MeOH) 2. Reduction (NaBH₄, LiCl) 3. Cyclization (p-TsOH, heat)~65%Avoids LiAlH₄, suitable for larger scale.[6]Multi-step process.[6]
L-Malic Acid1. Esterification 2. Reduction (LiAlH₄) 3. CyclizationHighEstablished method.Use of hazardous and expensive LiAlH₄.[5][5]
(S)-1,2,4-Butanetriolp-Toluenesulfonic acid (p-TsOH), 180-220°CHighDirect cyclization of a commercially available chiral intermediate.The cost of the starting material can be higher.[7]

2. Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis creates the desired stereocenter from an achiral starting material using a chiral catalyst or reagent. A notable example is the asymmetric hydroboration of 2,5-dihydrofuran.[7]

Key Advantages:

  • High Enantioselectivity: Can achieve very high enantiomeric excess (ee).

  • Convergent Routes: Can potentially offer more streamlined synthetic pathways.

Common Challenges:

  • Catalyst Cost: Chiral catalysts can be expensive.

  • Optimization Required: Reaction conditions often need careful optimization to achieve high yields and enantioselectivity.

3. Enzymatic and Chemo-enzymatic Methods

These approaches utilize enzymes to achieve high stereoselectivity. This can involve the resolution of a racemic mixture of 3-hydroxytetrahydrofuran or the asymmetric transformation of a prochiral substrate.

Key Advantages:

  • Exceptional Selectivity: Enzymes often provide unparalleled enantioselectivity under mild reaction conditions.

  • Green Chemistry: Biocatalytic processes are generally more environmentally friendly.

Common Challenges:

  • Enzyme Stability and Cost: Enzymes can be sensitive to reaction conditions and may be costly.

  • Substrate Scope: The applicability of a specific enzyme may be limited to a narrow range of substrates.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid (Non-LiAlH₄ Route)

This protocol is adapted from a method designed to avoid the use of hazardous lithium aluminum hydride, making it more amenable to scale-up.[6]

Step 1: Esterification of L-Malic Acid

  • To a flask containing methanol (MeOH), add L-malic acid at 0°C.

  • Slowly add thionyl chloride (SOCl₂) while maintaining the temperature below 0°C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Evaporate the methanol under reduced pressure to obtain dimethyl L-malate.

Step 2: Reduction of Dimethyl L-malate

  • Dissolve the dimethyl L-malate in a suitable lower alcohol solvent (e.g., ethanol).

  • Add lithium chloride (LiCl) and then portion-wise add sodium borohydride (NaBH₄).

  • After the reaction is complete, filter to remove solids.

  • Acidify the filtrate with an inorganic acid (e.g., HCl) to precipitate inorganic salts, which are then removed by filtration.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • The resulting crude (S)-1,2,4-butanetriol is heated at high temperature (180-220°C) with a catalytic amount of p-toluenesulfonic acid (p-TsOH).[7]

  • The product, (S)-3-hydroxytetrahydrofuran, is then purified by distillation.

Protocol 2: Determination of Enantiomeric Excess (ee) using Chiral HPLC

Verifying the enantiomeric purity of the final product is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this analysis.[8]

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the synthesized (S)-3-hydroxytetrahydrofuran in the mobile phase. Filter the sample through a 0.45 µm syringe filter.[8]

  • Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak®) and a suitable detector (e.g., UV or refractive index).[8]

  • Method Development:

    • Mobile Phase: A common mobile phase is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomers.[8]

    • Flow Rate: A typical flow rate is 0.5 - 1.5 mL/min.[8]

    • Temperature: The column temperature can be adjusted to improve resolution.[8]

  • Analysis: Inject the prepared sample. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

Chiral_Pool_Synthesis L_Malic_Acid L-Malic Acid Dimethyl_L_malate Dimethyl L-malate L_Malic_Acid->Dimethyl_L_malate Esterification (SOCl2, MeOH) S_124_Butanetriol (S)-1,2,4-Butanetriol Dimethyl_L_malate->S_124_Butanetriol Reduction (NaBH4, LiCl) S_3_OH_THF (S)-3-Hydroxytetrahydrofuran S_124_Butanetriol->S_3_OH_THF Cyclization (p-TsOH, Heat)

Caption: Chiral Pool Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid.

Asymmetric_Synthesis_Workflow Start Achiral Starting Material (e.g., 2,5-Dihydrofuran) Reaction Asymmetric Reaction (e.g., Hydroboration) Start->Reaction Oxidation Oxidation Step Reaction->Oxidation Catalyst Chiral Catalyst Catalyst->Reaction Product Enantioenriched Product ((S)-3-Hydroxytetrahydrofuran) Oxidation->Product

Caption: General Workflow for Asymmetric Synthesis.

Applications in Drug Development

The tetrahydrofuran motif, particularly the chiral 3-hydroxy substituted version, is a privileged scaffold in medicinal chemistry. It is a key component in several FDA-approved drugs, most notably in the class of HIV protease inhibitors.[9]

  • Amprenavir and Fosamprenavir: In these anti-AIDS drugs, the (S)-3-hydroxytetrahydrofuran moiety serves as a critical P2 ligand, binding within the active site of the HIV protease enzyme.[7][9] Its specific stereochemistry and ability to form hydrogen bonds are crucial for the drug's potency.

  • Other Therapeutic Areas: Beyond antiviral applications, this building block is utilized in the synthesis of drugs for cancer, diabetes, and thrombocytopenia.[2] Its versatility allows it to be incorporated into a wide range of molecular architectures to modulate biological activity.[10]

Conclusion

(S)-3-Hydroxytetrahydrofuran (CAS 51309-10-5) is a high-value chiral intermediate essential for the synthesis of numerous pharmaceuticals. The choice of synthetic route depends on factors such as scale, cost, and available equipment. While chiral pool synthesis from L-malic acid offers a cost-effective and well-established method, ongoing research into asymmetric catalysis and biocatalysis continues to provide more efficient and environmentally benign alternatives. A thorough understanding of these comparative methodologies and the ability to verify enantiomeric purity are critical for researchers and professionals in the field of drug development.

References

A Guide to Orthogonal Purity Benchmarking of Synthesized 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Advanced Synthesis

For researchers and professionals in drug development, the purity of an intermediate is not merely a quality metric; it is a cornerstone of reproducibility, safety, and regulatory compliance. 10-Chlorodecan-1-ol (CAS 51309-10-5) serves as a critical building block in the synthesis of various advanced chemicals and active pharmaceutical ingredients (APIs).[1][2] Its bifunctional nature—a primary alcohol for esterification or etherification and a terminal chloride for nucleophilic substitution—makes it a versatile synthon. However, the very reactions that synthesize it can introduce a constellation of structurally similar impurities. These impurities can derail subsequent synthetic steps, introduce toxicological risks, or compromise the final product's efficacy.

This guide eschews a simple recitation of methods. Instead, it presents a holistic and logical workflow for establishing the purity of synthesized this compound with a high degree of scientific certainty. We will explore an orthogonal analytical strategy, where multiple, disparate techniques are employed not just to quantify the main component but to build a comprehensive, self-validating profile of the material. This approach moves beyond a simple percentage, offering a deeper understanding of the product's true composition.

Anticipating the Challenge: Synthesis and Potential Impurities

A common synthetic route to this compound involves the selective mono-halogenation of a precursor like 1,10-decanediol. Methods for such transformations are well-established, often employing reagents that convert a primary alcohol to a chloride.[3][4] Understanding this synthesis pathway is paramount, as it allows us to predict the most likely process-related impurities.

Common Synthetic Precursor: 1,10-decanediol Potential Process-Related Impurities:

  • Unreacted Starting Material: 1,10-decanediol

  • Over-reaction Product: 1,10-Dichlorodecane

  • Isomeric Byproducts: Positional isomers like 2-chloro-1-decanol, though less likely with primary alcohol reactions.[5]

  • Solvent Residues: Residual solvents from reaction or workup (e.g., Toluene, Dichloromethane).

A robust analytical strategy must be capable of separating and detecting all these potential contaminants.

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete and infallible picture of purity. A self-validating system relies on the convergence of data from multiple, mechanistically different methods. Our workflow integrates Gas Chromatography (GC) for primary separation, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute quantification, and Mass Spectrometry (MS) for definitive identification.

G cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Analysis cluster_result Final Assessment synth Synthesized This compound (Crude Product) gc Primary Analysis: Gas Chromatography (GC-FID) (Relative Purity, Impurity Profile) synth->gc qnmr Absolute Quantification: Quantitative NMR (qNMR) (Absolute Purity, Structural ID) gc->qnmr Corroboration gcms Impurity Identification: GC-Mass Spectrometry (GC-MS) (Structural Elucidation) gc->gcms Corroboration report Certificate of Analysis (Validated Purity Value) gc->report qnmr->gcms qnmr->report gcms->report

Caption: Integrated workflow for purity benchmarking.

Pillar 1: Gas Chromatography (GC) for High-Resolution Separation

Expertise & Rationale: Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like this compound.[6][7] Its power lies in the physical separation of components in a mixture before detection. We employ a Flame Ionization Detector (FID), which offers excellent sensitivity and a response that is directly proportional to the mass of carbon, allowing for reliable area-percent calculations as a first measure of purity.

Experimental Protocol: GC-FID Analysis

  • Instrument: Agilent 8890 GC System (or equivalent) with FID.

  • Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. The non-polar phase separates compounds primarily by boiling point.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in HPLC-grade Dichloromethane.

  • Injection: 1 µL injection volume, 20:1 split ratio. A split injection prevents column overloading and ensures sharp peaks.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes. This temperature program ensures elution of both the volatile solvents and any higher-boiling impurities like the starting diol.

  • Detector Temperature: 300 °C.

  • Data Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. This provides the "area percent purity."

Pillar 2: Quantitative NMR (qNMR) for Absolute Purity

Expertise & Rationale: While GC provides excellent relative purity, it relies on the assumption that all components respond equally on the detector. Quantitative NMR (qNMR) is an absolute method that determines purity without needing a reference standard for the analyte itself.[8][9] The signal intensity in NMR is directly proportional to the number of nuclei, a fundamental physical constant.[10] By comparing the integral of a known analyte proton signal to the integral of a certified internal standard of known purity and mass, we can calculate the absolute purity (w/w %) of our sample.[11][12]

Experimental Protocol: ¹H qNMR Analysis

  • Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Internal Standard: Maleic Anhydride (Certified Reference Material, >99.9% purity). Its sharp singlet in deuterated chloroform (CDCl₃) does not overlap with analyte signals.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized this compound into a clean NMR tube. Record the mass precisely (m_analyte).

    • Accurately weigh ~10 mg of Maleic Anhydride into the same NMR tube. Record the mass precisely (m_std).

    • Add ~0.7 mL of CDCl₃, cap, and dissolve completely.

  • Acquisition Parameters (Critical for Quantification):

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds. This is crucial to ensure complete relaxation of all protons, especially those with long T1 times, for accurate integration. A delay of 5-7 times the longest T1 is recommended.

    • Scans: 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the triplet signal for the protons on the carbon bearing the hydroxyl group (-CH₂OH) of this compound (around δ 3.64 ppm). Let this integral be I_analyte. Note the number of protons this signal represents (N_analyte = 2).

    • Integrate the singlet signal for the olefinic protons of Maleic Anhydride (around δ 7.10 ppm). Let this integral be I_std. Note the number of protons this signal represents (N_std = 2).

  • Purity Calculation:

    • Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.

Pillar 3: GC-Mass Spectrometry (GC-MS) for Unambiguous Identification

Expertise & Rationale: When the GC-FID chromatogram reveals impurity peaks, we need to identify them. GC-MS is the definitive tool for this task. The gas chromatograph separates the components, and the mass spectrometer fragments them into a predictable pattern, or "fingerprint," which allows for structural elucidation. For this compound, MS is particularly powerful due to the characteristic isotopic signature of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[13] Any fragment containing a chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units, with a 3:1 intensity ratio, confirming the presence of chlorine in that fragment.[14][15]

Experimental Protocol: GC-MS Analysis

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Method: Use the identical GC method (column, temperature program, etc.) as the GC-FID analysis to ensure retention times are comparable.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Obtain the mass spectrum for the main peak and each impurity peak.

    • Main Peak: Confirm the molecular ion (if visible) and look for the characteristic M+/M+2 isotope pattern. Analyze the fragmentation pattern to confirm the structure of this compound.

    • Impurity Peaks: Compare the mass spectra of impurities against a library (e.g., NIST) and analyze their fragmentation patterns to propose structures. For example, a peak corresponding to 1,10-decanediol would lack the chlorine isotope pattern, while a peak for 1,10-dichlorodecane would show a prominent chlorine pattern and a higher molecular weight.

G cluster_gc GC-FID cluster_qnmr qNMR cluster_ms GC-MS gc_out Provides: - Retention Time - Relative Area % final_purity High-Confidence Purity Value gc_out->final_purity Separation qnmr_out Provides: - Chemical Structure - Absolute Purity (w/w %) qnmr_out->final_purity Quantification ms_out Provides: - Molecular Weight - Isotope Pattern (Cl) - Impurity ID ms_out->final_purity Identification

Caption: The principle of orthogonal validation.

Data Synthesis: A Comparative Summary

The true power of this orthogonal approach is realized when the data is synthesized. The results from each technique should be corroborative and build a single, coherent story of the sample's purity.

Analytical Technique Parameter Measured Typical Result for High-Purity Sample Strengths Limitations
GC-FID Relative Purity (Area %)> 99.5%High resolution, sensitive, robust for volatile compounds.[16]Assumes equal detector response; relative, not absolute.
¹H qNMR Absolute Purity (w/w %)99.2% ± 0.3%Absolute method, no reference standard of analyte needed, structural info.[8][11]Lower sensitivity for minor impurities, requires pure internal standard.
GC-MS Impurity IdentificationMain peak MW and fragments match this compound. Minor peaks identified as starting material.Unambiguous identification via fragmentation and isotopic patterns.[13][14]Primarily qualitative; quantification requires specific calibration.
HPLC-UV/ELSD Non-Volatile ImpuritiesNo significant peaks detected.Analyzes non-volatile or thermally labile compounds.May require derivatization for compounds lacking a chromophore.[17]

Conclusion

Benchmarking the purity of a synthetic intermediate like this compound demands more than a single measurement. It requires a meticulously planned, multi-faceted analytical strategy. By integrating the high-resolution separation of Gas Chromatography, the absolute quantification of qNMR, and the definitive identification power of Mass Spectrometry, we create a self-validating system. This orthogonal approach provides a high-confidence purity value, identifies and quantifies key impurities, and ultimately ensures the quality and reliability of the material for its downstream applications in research and drug development. This rigorous characterization is the bedrock upon which successful, reproducible science is built.

References

A Comparative Guide to Nucleophilic Substitution Pathways for 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the interconversion of functional groups. These reactions predominantly proceed via two distinct mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways.[1][2] The preferred pathway is dictated by a nuanced interplay of factors including the structure of the electrophilic substrate, the nature of the nucleophile, the choice of solvent, and the leaving group's ability.[3][4][5]

This guide provides an in-depth comparison of the SN1 and SN2 reaction pathways for a specific, bifunctional substrate: 10-chlorodecan-1-ol. This molecule presents a primary alkyl chloride, a feature that strongly predisposes it towards the SN2 mechanism due to minimal steric hindrance and the inherent instability of a primary carbocation.[5][6][7] However, the presence of a terminal hydroxyl group introduces the potential for intramolecular reactivity, adding another layer of complexity to its reaction profile. We will dissect the theoretical underpinnings, provide field-proven experimental protocols to selectively favor each pathway, and present comparative data to guide researchers in their synthetic endeavors.

Theoretical Framework: A Head-to-Head Comparison of SN1 and SN2 Mechanisms

Before delving into the specific case of this compound, it is essential to understand the fundamental differences between the SN1 and SN2 reaction manifolds.

FeatureSN1 (Substitution, Nucleophilic, Unimolecular)SN2 (Substitution, Nucleophilic, Bimolecular)
Rate Law Rate = k[Substrate]. Unimolecular, depends only on substrate concentration.[8]Rate = k[Substrate][Nucleophile]. Bimolecular, depends on both concentrations.[9]
Mechanism Two steps: 1) Formation of a carbocation intermediate (rate-determining). 2) Nucleophilic attack.[10]One step: A concerted, backside attack by the nucleophile as the leaving group departs.[4][10]
Substrate Favors tertiary (3°) > secondary (2°) alkyl halides due to carbocation stability.[4][10]Favors methyl > primary (1°) > secondary (2°) alkyl halides due to minimal steric hindrance.[4][11]
Nucleophile Nucleophile strength is not critical; weak nucleophiles (e.g., water, alcohols) are common.[12][13]Requires a strong, unhindered nucleophile.[6][12]
Solvent Favored by polar, protic solvents (e.g., H₂O, ethanol) which stabilize the carbocation intermediate.[14][15][16]Favored by polar, aprotic solvents (e.g., DMSO, acetone) which do not solvate the nucleophile heavily.[15][17][18]
Stereochemistry Results in racemization (mixture of inversion and retention) due to the planar carbocation.[1][2]Results in complete inversion of stereochemistry at the reaction center.[1][2]
Leaving Group A good, stable leaving group is essential to facilitate carbocation formation.[16]A good, stable leaving group is essential to lower the transition state energy.[6][19]

Analysis of this compound: A Primary Alkyl Halide

This compound is a primary (1°) alkyl chloride. This structural feature is the single most important predictor of its reactivity in nucleophilic substitution reactions.

  • SN2 Preference: The carbon atom bonded to the chlorine is sterically unhindered, allowing for easy backside attack by a nucleophile. This makes the SN2 pathway highly favorable.[4][11]

  • SN1 Disfavor: The formation of a primary carbocation, which would be the rate-determining step in an SN1 reaction, is energetically very costly and highly unstable.[7][10] Therefore, the SN1 pathway is exceptionally unlikely under standard conditions.

Favoring the SN2 Pathway: The Direct Route

To achieve a successful intermolecular substitution on this compound, the experimental conditions must be optimized to promote the SN2 mechanism. The causality behind our choices is clear: we need a strong nucleophile to attack the substrate directly and a solvent that facilitates this attack without hindering the nucleophile.

Causality of Experimental Design:

  • Nucleophile: A strong, negatively charged nucleophile (e.g., Sodium Azide, NaN₃) is selected to ensure a high reaction rate, as the nucleophile's concentration and identity are part of the rate-determining step.[6]

  • Solvent: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen. It effectively dissolves the ionic nucleophile while poorly solvating the anion, leaving the nucleophile "naked" and highly reactive.[18][20] Polar protic solvents are avoided as they would form a solvent cage around the nucleophile through hydrogen bonding, reducing its reactivity.[17]

Caption: SN2 pathway for this compound.

Experimental Protocol: SN2 Synthesis of 10-Azidodecan-1-ol
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 26.0 mmol) and sodium azide (2.53 g, 39.0 mmol, 1.5 equiv).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 50 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 10-azidodecan-1-ol.

Forcing the SN1 Pathway: A Theoretical and Practical Challenge

Inducing an SN1 reaction on a primary substrate like this compound is synthetically impractical and serves primarily as a thought experiment to illustrate the mechanism's requirements. To even attempt this, one must create conditions that favor the formation of the highly unstable primary carbocation.

Causality of Experimental Design:

  • Nucleophile/Solvent: A polar protic solvent that is also a weak nucleophile, such as ethanol, is used. The polar protic nature is crucial for stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.[14][15] The reaction becomes a solvolysis, where the solvent itself acts as the nucleophile.[16]

  • Temperature: High temperatures are required to provide the significant activation energy needed to force the cleavage of the C-Cl bond and form the unstable primary carbocation.

Caption: Hypothetical SN1 pathway for this compound.

Experimental Protocol: Hypothetical SN1 Solvolysis of this compound
  • Preparation: In a sealed, heavy-walled reaction vessel, dissolve this compound (5.0 g, 26.0 mmol) in absolute ethanol (100 mL).

  • Reaction: Heat the solution to 150 °C for an extended period (e.g., 72 hours). The reaction would be expected to proceed very slowly, if at all.

  • Workup: After cooling, neutralize any acid formed with a weak base like sodium bicarbonate.

  • Concentration: Remove the ethanol under reduced pressure.

  • Extraction: Extract the residue with diethyl ether and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and attempt to purify by column chromatography. The expected yield would be extremely low, with significant starting material recovered.

The Intramolecular Pathway: A Competing SN2 Reaction

The hydroxyl group in this compound can act as an internal nucleophile. Upon deprotonation with a base, the resulting alkoxide can attack the carbon bearing the chloride, leading to a cyclic ether via an intramolecular SN2 reaction.[21][22]

Causality of Experimental Design:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used. Its purpose is solely to deprotonate the alcohol, creating the internal nucleophile (alkoxide). It is non-nucleophilic itself, so it won't compete in an intermolecular reaction.

  • Solvent: A non-coordinating, polar aprotic solvent like tetrahydrofuran (THF) is suitable.

  • Concentration: The reaction must be run under high dilution conditions. This minimizes the probability of one molecule reacting with another (intermolecular), thereby favoring the intramolecular pathway where the molecule reacts with itself.[23]

It is important to note that the formation of an 11-membered ring (oxecane) is entropically and enthalpically less favorable than the formation of 5- or 6-membered rings.[21][24] Therefore, this reaction may be slow and compete with other side reactions.

Caption: Intramolecular SN2 cyclization of this compound.

Experimental Protocol: Intramolecular Synthesis of Oxecane
  • Preparation: To a flame-dried 1 L three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add sodium hydride (1.25 g, 60% dispersion in mineral oil, 31.2 mmol) and 400 mL of anhydrous THF.

  • Substrate Addition: Prepare a solution of this compound (5.0 g, 26.0 mmol) in 100 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 4 hours at reflux temperature (high dilution principle).

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 24 hours.

  • Quenching: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.

  • Extraction and Workup: Extract the mixture with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting oil via column chromatography to isolate the cyclic ether product.

Comparative Summary of Reaction Pathways

ParameterSN2 Pathway (Intermolecular)SN1 Pathway (Hypothetical)Intramolecular SN2 Pathway
Reaction Type Bimolecular SubstitutionUnimolecular SubstitutionIntramolecular Bimolecular Substitution
Key Reagents Strong Nucleophile (e.g., NaN₃)Weak Nucleophile (Solvent, e.g., EtOH)Strong, non-nucleophilic base (e.g., NaH)
Solvent Polar Aprotic (e.g., DMSO)Polar Protic (e.g., EtOH)Polar Aprotic (e.g., THF)
Conditions Moderate Temp (e.g., 90 °C)High Temp (e.g., >150 °C)High Dilution, Reflux
Reaction Rate FastExtremely SlowSlow (unfavorable ring size)
Expected Yield HighNegligible to Very LowLow to Moderate
Primary Product 10-Azidodecan-1-ol10-Ethoxydecan-1-olOxecane

Conclusion

For a primary haloalcohol such as this compound, the reaction pathway is overwhelmingly dictated by its substrate structure. The intermolecular SN2 mechanism is the most synthetically viable and efficient pathway for nucleophilic substitution, proceeding with high yield under well-established conditions using a strong nucleophile and a polar aprotic solvent. In contrast, the SN1 pathway is kinetically and thermodynamically prohibitive due to the profound instability of the requisite primary carbocation intermediate. While the terminal hydroxyl group introduces the possibility of an intramolecular SN2 reaction , the formation of a large 11-membered ring is not a highly favored process, making it a less efficient transformation than its intermolecular counterpart. Understanding these competing factors and the causality behind the selection of reaction conditions is paramount for researchers aiming to control chemical reactivity and achieve desired synthetic outcomes.

References

A Researcher's Guide to Isomeric Purity Analysis of 10-Chlorodecan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and fine chemical synthesis, the structural identity of a molecule is paramount. For compounds like 10-Chlorodecan-1-ol and its derivatives, which serve as critical linkers and synthetic building blocks, isomeric purity is not a trivial detail—it is a fundamental attribute that dictates biological activity, toxicity, and final product quality. The presence of positional isomers, such as 9-chlorodecan-1-ol or 8-chlorodecan-1-ol, can arise during synthesis and lead to significant downstream consequences.[1][2] This guide provides a comparative analysis of robust chromatographic methods for resolving and quantifying these closely related species, offering field-proven insights and detailed experimental protocols to aid researchers in this analytical challenge.

The Analytical Imperative: Why Isomer Separation Matters

The physicochemical properties of positional isomers are often remarkably similar, making their separation a significant challenge for analytical chemists.[3][4] Differences in the position of the chlorine atom along the decanol chain can alter the molecule's polarity, steric hindrance, and reactivity in subsequent synthetic steps. In a pharmaceutical context, such subtle structural changes could lead to off-target effects or altered metabolic profiles. Therefore, a validated, high-resolution analytical method is not just a quality control measure but a cornerstone of reliable scientific research and development.

Comparative Methodologies: GC vs. HPLC

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most powerful techniques for the analysis of such compounds. The selection of one over the other depends on the specific properties of the derivative , particularly its volatility and thermal stability.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes

GC offers unparalleled resolving power for volatile and thermally stable compounds.[3][5] For long-chain alcohols, this technique provides excellent separation of isomers, often with short analysis times.[6]

The Derivatization Advantage

A key challenge with analyzing alcohols by GC is their polar hydroxyl group, which can cause peak tailing and adsorption on the column. To mitigate this, derivatization is employed to replace the active hydrogen with a non-polar group, thereby increasing volatility and improving chromatographic performance.[7] Silylation, which converts the alcohol to a trimethylsilyl (TMS) ether, is a prevalent and highly effective method.[8][9]

Experimental Protocol: GC-FID Analysis of this compound (as TMS derivative)
  • Derivatization:

    • Dissolve ~5 mg of the this compound sample in 1 mL of a dry solvent (e.g., Dichloromethane or Pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Cap the vial tightly and heat at 60 °C for 30 minutes to ensure complete reaction.

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • System: Agilent 8890 GC with Flame Ionization Detector (FID) or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 270 °C.

    • Oven Program:

      • Initial: 120 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • Detector: FID at 280 °C.

    • Injection Volume: 1 µL.

Causality Behind Experimental Choices
  • Derivatization: The conversion to a TMS ether is critical. It masks the polar hydroxyl group, preventing undesirable interactions with the stationary phase and ensuring sharp, symmetrical peaks.[7]

  • Column Choice: A DB-5ms column provides an excellent balance of polarity for separating compounds with slight differences in boiling points, which is the primary separation mechanism for these positional isomers in GC.[10]

  • Detector: The FID is highly sensitive to carbon-containing compounds and offers a wide linear range, making it ideal for accurate purity calculations based on peak area percentages.[11]

GC Workflow Visualization

GC_Method_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add BSTFA & Heat (60°C) Dissolve->Derivatize Inject Inject 1 µL Derivatize->Inject Separate Separate on DB-5ms Column Inject->Separate Detect Detect by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate HPLC_Method_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_hplc Weigh Sample Dissolve_hplc Dissolve in Mobile Phase Sample_hplc->Dissolve_hplc Filter_hplc Filter (0.45 µm) Dissolve_hplc->Filter_hplc Inject_hplc Inject 2 µL Filter_hplc->Inject_hplc Separate_hplc Separate on C18 Column Inject_hplc->Separate_hplc Detect_hplc Detect by DAD (205 nm) Separate_hplc->Detect_hplc Integrate_hplc Integrate Peak Areas Detect_hplc->Integrate_hplc Calculate_hplc Calculate Area % Purity Integrate_hplc->Calculate_hplc

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a culture of comprehensive safety and environmental stewardship. The proper disposal of any chemical reagent is not a peripheral task but a core component of rigorous scientific practice. This guide provides an in-depth, logic-driven framework for the safe handling and disposal of 10-Chlorodecan-1-ol, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 51309-10-5) is a halogenated organic compound.[1][2] Its primary risks, as identified by the Globally Harmonized System (GHS), necessitate a cautious and informed approach.[3][4]

Core Hazards Associated with this compound:

  • Skin Irritation (H315): The compound can cause inflammation upon contact with the skin.[5]

  • Serious Eye Irritation (H319): Direct contact with the eyes can lead to significant irritation.

  • Respiratory Irritation (H335): Inhalation of vapors or mists may irritate the respiratory system.

The causality behind its hazardous waste classification stems from the presence of a chlorine atom on the alkyl chain. Halogenated organic compounds are of particular concern for disposal because their combustion can produce toxic and corrosive byproducts, such as hydrogen chloride and phosgene.[5] They are also often resistant to natural degradation, posing a potential risk to aquatic ecosystems. Therefore, under no circumstances should this compound be disposed of down the drain.[1][6]

Property Identifier/Value Source
Chemical Name This compound[4]
CAS Number 51309-10-5[7]
Molecular Formula C10H21ClO[4]
GHS Hazard Statements H315, H319, H335
Disposal Category Halogenated Organic Waste[1][2]

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The potential for skin, eye, and respiratory irritation dictates a stringent PPE protocol. This is not merely a checklist but a self-validating system to prevent exposure at every step.

Essential PPE for Handling this compound Waste:

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection: Use chemically resistant nitrile gloves. Always check the manufacturer's guidelines for breakthrough time and change gloves immediately if contamination is suspected.[8]

  • Skin Protection: A standard laboratory coat is required to protect skin and clothing.[8] Ensure it is fully buttoned.

  • Respiratory Protection: All handling and commingling of waste must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][9]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol is designed to ensure regulatory compliance and operational safety. Each step logically follows the last, creating a closed-loop system that minimizes risk.

Step 1: Waste Characterization The first crucial action is to characterize the waste. Is it pure, unadulterated this compound, or is it a solution mixed with other non-halogenated solvents? This distinction is critical for proper segregation. Any mixture containing a halogenated compound must be treated as halogenated waste.[6]

Step 2: Segregation Proper segregation is paramount to prevent dangerous chemical reactions and to reduce disposal costs.[9]

  • Action: Designate a specific, clearly labeled "Halogenated Organic Waste" container.[1][8]

  • Causality: Mixing halogenated waste with non-halogenated streams unnecessarily increases the volume of the more expensive and difficult-to-treat waste category.[9] Furthermore, mixing with incompatible waste streams, such as strong acids or oxidizers, could lead to hazardous reactions.

Step 3: Containerization and Labeling The integrity of the disposal process relies on robust containerization and unambiguous labeling.

  • Action: Collect waste this compound in a chemically compatible container, such as a 4-liter polyethylene bottle or a larger carboy, that can be securely sealed.[9]

  • Action: Affix a "Hazardous Waste" tag to the container before adding any waste.[9]

  • Action: On the tag, clearly list all chemical constituents and their approximate percentages.[2] Ensure the primary hazards (e.g., Irritant, Flammable if mixed with flammable solvents) are checked.[9]

  • Causality: Accurate labeling is a legal requirement and is vital for the safety of waste management personnel, who must know the contents to handle and dispose of them correctly. The container must be kept closed except when actively adding waste to prevent the release of vapors.[6]

Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Action: Store the sealed waste container in a well-ventilated area, away from ignition sources and incompatible materials.[5]

  • Action: The container must be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[9]

  • Causality: Secondary containment is a critical safeguard against accidental spills, preventing environmental contamination and personnel exposure.

Step 5: Arranging for Disposal

  • Action: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[9]

  • Action: Do not accumulate more than the maximum allowable volume of hazardous waste in your SAA as dictated by institutional and national regulations (e.g., typically 55 gallons in the US).[6]

Emergency Procedures: Spill Management

In the event of a spill, a prepared and immediate response is critical to mitigate hazards.

  • Minor Spill (within a chemical fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealed, labeled bag or container for hazardous waste disposal.[9]

    • Decontaminate the area with an appropriate solvent and wash with soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Alert personnel in the immediate area and evacuate.

    • If safe to do so, remove any ignition sources.

    • Close the laboratory doors to contain the vapors.

    • Immediately notify your institution's EH&S or emergency response team.[9] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Pure or Mixed?) segregate Segregate into Designated 'Halogenated Organic Waste' Container characterize->segregate Always treat as halogenated waste ppe->characterize label Label Container with 'Hazardous Waste' Tag, List All Constituents segregate->label store Store Sealed Container in Secondary Containment within SAA label->store pickup Arrange for Pickup by Environmental Health & Safety store->pickup end End: Waste Properly Disposed pickup->end

Caption: Decision workflow for this compound disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 10-Chlorodecan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 10-Chlorodecan-1-ol, a chlorinated long-chain primary alcohol.[1] Our focus extends beyond mere compliance, aiming to instill a culture of safety and procedural excellence within the laboratory.

Understanding the Hazard: Why is PPE Necessary for this compound?

This compound is classified as a hazardous substance that poses several risks upon exposure. According to its Safety Data Sheet (SDS), the primary hazards include:

  • Skin Irritation (H315): Causes irritation upon direct contact with the skin.[2][3]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][3]

A thorough understanding of these hazards, as mandated by OSHA's Personal Protective Equipment (PPE) Standard (29 CFR 1910.132), is the foundational step in selecting the appropriate protective gear.[4][5] A comprehensive hazard assessment of the specific laboratory procedures involving this chemical is a mandatory prerequisite to commencing any work.[4][6]

Core Protective Measures: A Multi-Layered Approach to Safety

The selection of PPE should be viewed as the final and critical barrier between the researcher and the chemical, supplementing engineering controls like fume hoods and administrative procedures.[6][7]

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[2][3]

  • Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87.1 standards are required for any work with this compound.[6]

  • Splash Hazard: For procedures involving a risk of splashing, such as transferring large volumes or working with heated solutions, chemical splash goggles should be worn.[8]

  • Enhanced Protection: In situations with a significant splash potential, a face shield worn over safety goggles provides an additional layer of protection for the entire face.[8]

Protection Level Equipment When to Use
Minimum Safety Glasses with Side Shields (ANSI Z87.1)Handling small quantities in a controlled setting.
Moderate Chemical Splash GogglesPouring, mixing, or potential for splashes.
Maximum Face Shield over GogglesDispensing large volumes, heating, or vigorous mixing.
Skin and Body Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation, appropriate skin and body protection is essential.[2][9]

  • Laboratory Coats: A standard lab coat is the minimum requirement to protect clothing and skin from minor spills and splashes.[6][8] For tasks with a higher risk of significant exposure, a chemical-resistant apron over the lab coat is recommended.

  • Gloves: The selection of appropriate gloves is critical. While the SDS for this compound specifies "protective gloves" or "chemical impermeable gloves," a more detailed analysis is necessary.[2][10]

    • Material Selection: Based on the chemical structure (a chlorinated alcohol), nitrile or neoprene gloves are recommended for their general resistance to alcohols and chlorinated compounds.[10] It is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[11]

    • Glove Thickness: As a general principle, thicker gloves offer greater chemical resistance. However, this must be balanced with the need for dexterity.[10]

    • Inspection and Use: Gloves must be inspected for any signs of degradation or punctures before each use.[2] After handling the chemical, hands should be washed thoroughly, even after removing gloves.[2]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8]

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory irritation from this compound necessitates careful consideration of respiratory protection.[2][3]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of a certified chemical fume hood.[12] All procedures that may generate vapors or aerosols of this compound should be performed within a fume hood.

  • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations such as a large spill, a NIOSH-approved respirator is required.[2] The type of respirator will depend on the concentration of the airborne contaminant. For irritation-level exposures, a full-face respirator may be necessary.[2] A proper respiratory protection program, including fit-testing and training, is essential for all personnel required to wear respirators.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The effectiveness of PPE is contingent on its correct use. The following step-by-step protocols are designed to minimize the risk of contamination.

Donning PPE Workflow

Caption: Sequential process for correctly putting on PPE.

Doffing PPE Workflow

Caption: Step-by-step procedure for safe removal of PPE.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste in accordance with institutional and local regulations. Reusable PPE, such as face shields and goggles, should be decontaminated after each use.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure to this compound, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these rigorous PPE protocols and emergency procedures, researchers can confidently and safely handle this compound, fostering a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Chlorodecan-1-ol
Reactant of Route 2
Reactant of Route 2
10-Chlorodecan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.